tetranor-Misoprostol
Descripción
Propiedades
Número CAS |
111984-05-5 |
|---|---|
Fórmula molecular |
C17H28O5 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
3-[3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]propanoic acid |
InChI |
InChI=1S/C17H28O5/c1-3-4-9-17(2,22)10-5-6-12-13(7-8-16(20)21)15(19)11-14(12)18/h5-6,12-14,18,22H,3-4,7-11H2,1-2H3,(H,20,21) |
Clave InChI |
YFJARCYAVNJENL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(CC=CC1C(CC(=O)C1CCC(=O)O)O)O |
Origen del producto |
United States |
Foundational & Exploratory
The Metabolic Pathway of Tetranor-Misoprostol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analog, is a widely utilized therapeutic agent primarily recognized for its gastroprotective and uterotonic properties. As a prodrug, its clinical efficacy is contingent upon its metabolic activation and subsequent biotransformation. This technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of its key metabolite, tetranor-Misoprostol. This document details the enzymatic processes, presents available quantitative pharmacokinetic data, outlines relevant experimental protocols, and provides visual representations of the metabolic cascade to serve as a resource for researchers, scientists, and professionals in drug development.
Introduction
Misoprostol is administered as a methyl ester, which is rapidly hydrolyzed in vivo to its biologically active form, Misoprostol acid.[1][2] This active metabolite is responsible for the drug's pharmacological effects. Subsequently, Misoprostol acid undergoes extensive systemic metabolism, primarily through fatty acid oxidation pathways, leading to the formation of several inactive metabolites, including the C16-tetranor derivative.[1][3] Understanding this metabolic cascade is crucial for a complete comprehension of Misoprostol's pharmacokinetic and pharmacodynamic profile.
The Metabolic Conversion of Misoprostol to this compound
The metabolic journey of Misoprostol to this compound is a multi-step process involving initial activation followed by systemic degradation.
Step 1: De-esterification to Misoprostol Acid
The first and essential step in the metabolism of Misoprostol is the rapid de-esterification of the parent compound to its active metabolite, Misoprostol acid. This hydrolysis is catalyzed by carboxylesterases present in various tissues, including the gastrointestinal tract and the liver.[2] This conversion is rapid and extensive, with virtually no parent Misoprostol detected in plasma following oral administration.[1]
Step 2: Systemic Metabolism of Misoprostol Acid
Following its formation, Misoprostol acid enters systemic circulation and undergoes further metabolism through pathways analogous to those for endogenous prostaglandins.[1][3] This involves two primary oxidative processes:
-
Beta-oxidation of the alpha (carboxylic acid) side chain: This process involves the sequential cleavage of two-carbon units from the carboxylic acid end of the molecule.
-
Omega-oxidation of the beta (alkyl) side chain: This pathway involves the oxidation of the terminal methyl group of the longer side chain.
The formation of this compound is a result of two cycles of beta-oxidation, leading to a shortening of the carboxylic acid side chain by four carbons. While the specific cytochrome P450 (CYP) enzymes involved in the omega-oxidation of Misoprostol acid have not been definitively identified in the literature, it is known that CYP enzymes are responsible for the omega-oxidation of fatty acids and other prostaglandins.[4][5]
The final major metabolite, this compound, is more polar than Misoprostol acid and is primarily excreted in the urine.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of Misoprostol and a general workflow for the analysis of its primary active metabolite.
Caption: Metabolic conversion of Misoprostol to this compound.
Caption: General workflow for Misoprostol acid analysis.
Quantitative Data
| Administration Route | Cmax (pg/mL) | Tmax (min) | AUC (pg·h/mL) |
| Oral | 287.6 ± 144.3 | 27.5 ± 14.8 | 402.8 ± 151.6 |
| Sublingual | 574.8 ± 250.7 | 26.0 ± 11.5 | 743.7 ± 291.2 |
| Vaginal | 125.2 ± 53.8 | 70-80 | 433.7 ± 182.6 |
Data compiled from various pharmacokinetic studies.[6][7] Values are presented as mean ± standard deviation.
Experimental Protocols
The quantification of Misoprostol metabolites, particularly Misoprostol acid, in biological matrices requires sensitive and specific analytical methods due to their low concentrations.
Quantification of Misoprostol Acid in Human Plasma by LC-MS/MS
This protocol is a representative method based on published literature.[8]
5.1.1. Sample Preparation
-
Internal Standard Spiking: To 500 µL of plasma, add an appropriate amount of a deuterated internal standard (e.g., Misoprostol acid-d5).
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove interferences.
-
Elute Misoprostol acid and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
5.1.2. LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).
-
Mass Spectrometry: A tandem quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for Misoprostol acid and its internal standard.
Quantification of Misoprostol Acid in Human Serum by GC-MS/MS
This protocol is a representative method based on published literature.[9]
5.2.1. Sample Preparation and Derivatization
-
Extraction: Perform a liquid-liquid extraction of the serum sample.
-
Derivatization: Due to the low volatility of Misoprostol acid, a two-step derivatization is necessary:
-
Esterification: Convert the carboxylic acid group to a pentafluorobenzyl (PFB) ester.
-
Silylation: Convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
-
5.2.2. GC-MS/MS Conditions
-
Gas Chromatograph: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polar column).
-
Mass Spectrometry: A tandem quadrupole mass spectrometer operating in negative chemical ionization (NCI) mode.
-
Selected Ion Monitoring (SIM): Monitor specific ions for the derivatized Misoprostol acid.
Conclusion
The metabolic pathway of Misoprostol to this compound is a well-defined process initiated by rapid de-esterification to the active Misoprostol acid, followed by systemic beta- and omega-oxidation. While the overarching pathway is understood, further research is warranted to identify the specific enzymes, particularly the CYP isozymes, responsible for the later stages of metabolism. The development of sensitive analytical methods has enabled the quantification of the primary active metabolite, Misoprostol acid, providing valuable insights into the drug's pharmacokinetics. A more comprehensive understanding of the complete metabolic profile, including quantitative data for terminal metabolites like this compound, will further aid in optimizing the therapeutic use of Misoprostol and in the development of future prostaglandin analogs.
References
- 1. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and pharmacokinetic studies of misoprostol | Semantic Scholar [semanticscholar.org]
- 4. Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of different routes of administration of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]
- 9. misoprostol.org [misoprostol.org]
An In-Depth Technical Guide to tetranor-Misoprostol: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
tetranor-Misoprostol is a significant metabolite of the synthetic prostaglandin (B15479496) E1 analog, Misoprostol (B33685). Misoprostol is a widely used pharmaceutical agent for the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers, and off-label for various obstetrical and gynecological purposes. Following administration, Misoprostol is rapidly de-esterified to its active metabolite, Misoprostol acid. This active form then undergoes further metabolism, including beta-oxidation of the alpha side chain, leading to the formation of dinor and tetranor metabolites.[1][2] Understanding the chemical structure and properties of these metabolites, such as this compound, is crucial for a comprehensive understanding of the pharmacokinetics and overall biological activity of the parent drug. This guide provides a detailed overview of the chemical structure, properties, and known biological context of this compound.
Chemical Structure and Properties
This compound is a C16 prostaglandin E1 analog. Its structure is characterized by a cyclopentanone (B42830) ring with two side chains.
IUPAC Name: 3-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]propanoic acid
Physicochemical Properties
Quantitative physicochemical data for this compound is not extensively reported in the literature. The following table summarizes the available information. For context, some properties of the parent drug, Misoprostol, are included where specific data for the tetranor metabolite is unavailable.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₈O₅ | |
| Molecular Weight | 312.4 g/mol | |
| Appearance | Provided as a solution in acetonitrile | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Solubility | - DMF: 100 mg/mL- DMSO: 50 mg/mL- Ethanol: 50 mg/mL- PBS (pH 7.2): 1 mg/mL | |
| Storage | Store at -20°C | |
| Stability | ≥ 2 years at -20°C |
Pharmacological Properties
The pharmacological activity of this compound is not as well characterized as that of its precursor, Misoprostol acid. However, as a structural analog of prostaglandin E1, it is expected to interact with prostanoid EP receptors. Misoprostol acid, the primary active metabolite of Misoprostol, is known to be a potent agonist at EP2, EP3, and EP4 receptors.[3][4] The binding of Misoprostol to these receptors initiates a cascade of intracellular signaling events.
Receptor Binding Affinity
| Receptor Subtype | Ligand | Kᵢ (nM) | Source |
| EP2 | Misoprostol | 34 | [3] |
| EP3 | Misoprostol | 7.9 | [3] |
| EP4 | Misoprostol | 23 | [3] |
| EP3 | Misoprostol acid | 67 | [4] |
| EP4 | Misoprostol acid | 67 | [4] |
It is plausible that this compound retains some affinity for these receptors, although likely with different potency and selectivity compared to Misoprostol acid. Further research is needed to fully elucidate its pharmacological profile.
Experimental Protocols
Detailed, validated experimental protocols specifically for this compound are not widely published. The following sections provide generalized methodologies based on common practices for prostaglandin research, which can be adapted for the study of this compound.
Synthesis
Disclaimer: The following is a generalized workflow and not a validated protocol for this compound synthesis.
Purification
Purification of prostaglandin metabolites is typically achieved using chromatographic techniques. A combination of normal-phase and reversed-phase high-performance liquid chromatography (HPLC) is often employed.
General Protocol Outline:
-
Initial Extraction: If isolated from a biological matrix, a liquid-liquid or solid-phase extraction would be the initial step to separate lipids from the aqueous phase.
-
Column Chromatography:
-
Normal-Phase HPLC: A silica (B1680970) gel column can be used with a non-polar mobile phase (e.g., hexane/isopropanol) to separate compounds based on polarity.
-
Reversed-Phase HPLC: A C18 column is commonly used with a polar mobile phase (e.g., acetonitrile/water with a small amount of acid like formic or acetic acid) to separate based on hydrophobicity.
-
-
Fraction Collection and Analysis: Fractions are collected and analyzed (e.g., by thin-layer chromatography or analytical HPLC) to identify those containing the target compound.
-
Solvent Evaporation: The solvent from the purified fractions is removed under reduced pressure to yield the purified this compound.
Analysis
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific quantification of Misoprostol and its metabolites in biological matrices.[7][8]
General HPLC-MS/MS Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Ionization: Electrospray ionization (ESI) in negative mode is typically used for prostaglandins (B1171923).
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
Biological Activity Assays
To determine the pharmacological activity of this compound at EP receptors, functional cell-based assays are employed.
cAMP Assay (for EP2 and EP4 receptor agonism):
This assay measures the ability of a compound to stimulate the production of cyclic AMP, a second messenger for Gs-coupled receptors like EP2 and EP4.
Calcium Flux Assay (for EP1 and some EP3 receptor isoforms):
This assay measures changes in intracellular calcium concentrations upon receptor activation, which is characteristic of Gq-coupled receptors.
Disclaimer: The following is a generalized protocol.
-
Cell Culture: Culture cells expressing the EP receptor of interest in a suitable medium.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Compound Addition: Add this compound at various concentrations.
-
Fluorescence Measurement: Continuously measure the change in fluorescence over time, which corresponds to changes in intracellular calcium levels.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC₅₀.
Signaling Pathways
Misoprostol, through its active metabolite Misoprostol acid, exerts its effects by activating EP receptors, which are G protein-coupled receptors (GPCRs). The activation of these receptors triggers distinct downstream signaling cascades.[9][10]
-
EP2 and EP4 Receptors: These receptors are coupled to Gs proteins. Agonist binding leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB.[11][12][13]
-
EP3 Receptor: This receptor is primarily coupled to Gi proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[9]
-
EP1 Receptor: This receptor is coupled to Gq proteins, and its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of calcium from intracellular stores.
The following diagram illustrates the primary signaling pathways activated by EP receptor agonists like Misoprostol acid, which are likely to be relevant for this compound.
Conclusion
This compound is a key metabolite in the biotransformation of Misoprostol. While its chemical structure is well-defined, a comprehensive characterization of its physicochemical and pharmacological properties remains an area for further investigation. The methodologies and signaling information presented in this guide, largely extrapolated from data on its parent compound and related prostaglandins, provide a robust framework for researchers and drug development professionals. Future studies focusing on the specific receptor binding affinities, potency, and potential unique biological activities of this compound will be invaluable in fully understanding the complete pharmacological profile of Misoprostol.
References
- 1. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and pharmacokinetic studies of misoprostol | Semantic Scholar [semanticscholar.org]
- 3. Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Receptors for prostaglandin E2 that regulate cellular immune responses in the mouse [jci.org]
- 5. Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PGE2-EP receptor signaling pathways [pfocr.wikipathways.org]
- 11. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
Mechanism of action of misoprostol metabolites
An In-depth Technical Guide on the Mechanism of Action of Misoprostol (B33685) Metabolites
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Misoprostol, a synthetic analogue of prostaglandin (B15479496) E1 (PGE1), serves as a critical therapeutic agent with diverse applications, including gastric cytoprotection and uterine contraction for labor induction. As a prodrug, misoprostol is rapidly metabolized in the body to its pharmacologically active free acid form, misoprostol acid . This metabolite is responsible for the drug's clinical effects, which it exerts by binding to and activating specific E-type prostanoid (EP) receptors. The subsequent cellular response is tissue-specific and dependent on the particular EP receptor subtype expressed and its associated G-protein signaling cascade. This guide provides a detailed technical overview of the metabolic activation, receptor interaction, and downstream signaling pathways of misoprostol acid, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.
Metabolic Activation
Upon administration, the methyl ester prodrug, misoprostol, undergoes rapid and extensive first-pass metabolism via de-esterification to form its principal active metabolite, misoprostol acid (or SC-30695).[1] This conversion is critical for its biological activity.
Molecular Mechanism of Action: Receptor Binding and Signaling
Misoprostol acid functions as an agonist for a subset of prostaglandin E2 (PGE2) receptors, specifically the G-protein coupled receptors (GPCRs) EP2, EP3, and EP4 .[2] It does not exhibit significant affinity for the EP1 receptor.[3] The physiological outcome of receptor activation is dictated by the G-protein to which the receptor is coupled in a given cell type.
Gastric Parietal Cells: Inhibition of Acid Secretion (Gi Pathway)
In gastric parietal cells, misoprostol acid primarily binds to the EP3 receptor , which is coupled to an inhibitory G-protein (Gαi).[4][5] This interaction inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP leads to decreased activity of the H+/K+-ATPase proton pump, thereby inhibiting gastric acid secretion.[3][4]
Uterine Myometrial Cells: Induction of Contraction (Gq Pathway)
In uterine smooth muscle (myometrial) cells, the uterotonic effects of misoprostol acid are also primarily mediated by the EP3 receptor . However, in this tissue, the receptor is coupled to the Gαq protein. Activation of the Gq pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6] The resulting elevation in cytosolic Ca2+ activates the contractile machinery (actin-myosin interaction), leading to myometrial contraction.[7]
Immune Cells: Anti-Inflammatory Effects (Gs Pathway)
The anti-inflammatory and immunomodulatory effects of misoprostol acid are mediated through its binding to EP2 and EP4 receptors , which are coupled to a stimulatory G-protein (Gαs).[4][8] This interaction activates adenylyl cyclase, leading to an increase in intracellular cAMP. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). This cascade ultimately modulates the expression of cytokine genes, downregulating pro-inflammatory cytokines (e.g., TNF-α) and upregulating anti-inflammatory cytokines (e.g., IL-10).[4][8]
Quantitative Data: Receptor Binding Affinities
The binding affinity of misoprostol acid for various EP receptor subtypes has been quantified in several studies. The inhibition constant (Ki) and dissociation constant (Kd) are key measures, with lower values indicating higher binding affinity.
| Parameter | Receptor Subtype | Species | Value (nM) | Reference |
| Ki | EP1 | Mouse | 120 | [9] |
| EP2 | Mouse | 250 | ||
| EP3 | Mouse | 67 | ||
| EP4 | Mouse | 67 | ||
| Ki | EP2 | Mouse | 34 | [2] |
| EP3 | Mouse | 7.9 | [2] | |
| EP4 | Mouse | 23 | [2] | |
| pKi | EP2 | Human | 8.1 (approx. 7.9 nM) | [10] |
| EP4 | Human | 7.6 (approx. 25.1 nM) | [10] | |
| Kd | E-type Receptor | Canine | 11 | [11] |
Experimental Protocols
The characterization of misoprostol acid's mechanism of action relies on a suite of established in vitro assays. Detailed methodologies for key experiments are provided below.
Protocol: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of misoprostol acid for a specific EP receptor subtype.
Materials:
-
Cells/Membranes: Cell line (e.g., HEK293, CHO) stably expressing the human EP receptor of interest, or membrane preparations from these cells.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-PGE2).
-
Test Compound: Misoprostol acid.
-
Non-specific Ligand: A high concentration of a non-radiolabeled ligand (e.g., unlabeled PGE2) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.
-
Scintillation Counter and scintillation fluid.
Methodology:
-
Membrane Preparation: Homogenize cells expressing the target receptor in cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 min at 4°C). Resuspend the pellet in assay buffer. Determine protein concentration (e.g., BCA assay).[12]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding: Receptor membranes + radioligand + high concentration of non-specific ligand.
-
Competition: Receptor membranes + radioligand + varying concentrations of misoprostol acid.
-
-
Incubation: Add receptor membranes (e.g., 10-50 µg protein/well), the test compound (misoprostol acid) or buffer, and finally the radioligand at a fixed concentration (typically near its Kd). Incubate the plate (e.g., 60-90 minutes at 30°C) with gentle agitation to reach equilibrium.[12]
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]
-
Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[1]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of misoprostol acid.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
Objective: To measure the functional effect of misoprostol acid on intracellular cAMP levels following EP receptor activation (Gs or Gi coupling).
Materials:
-
Cells: Cell line expressing the EP receptor of interest (e.g., EP2/4 for Gs, EP3 for Gi).
-
Test Compound: Misoprostol acid.
-
Stimulation Buffer: Physiological buffer such as HBSS or PBS.
-
Forskolin (for Gi assays): An adenylyl cyclase activator used to induce a measurable baseline of cAMP.
-
cAMP Assay Kit: A commercial HTRF cAMP kit (e.g., from Cisbio, Revvity), typically containing a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analogue.[7][13]
-
HTRF-compatible Plate Reader.
Methodology:
-
Cell Plating: Seed cells into a low-volume 384-well or 96-well plate and culture overnight.
-
Compound Addition:
-
For Gs-coupled receptors (EP2/4): Add varying concentrations of misoprostol acid to the cells.
-
For Gi-coupled receptors (EP3): Add varying concentrations of misoprostol acid in combination with a fixed concentration of forskolin.
-
-
Stimulation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for cAMP modulation.[14]
-
Cell Lysis & Detection: Add the HTRF detection reagents (d2-labeled cAMP and cryptate-labeled antibody) in lysis buffer directly to the wells as per the manufacturer's protocol. This initiates a competition between the cellular cAMP and the d2-labeled cAMP for binding to the antibody.[14]
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark.[15]
-
Signal Readout: Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the FRET signal and 620 nm for the cryptate reference) using an HTRF-compatible plate reader.[13]
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 620 nm) for each well.
-
The signal is inversely proportional to the intracellular cAMP concentration.
-
Plot the signal ratio against the log concentration of misoprostol acid.
-
Use a sigmoidal dose-response curve fit to determine the EC50 (for Gs-coupled stimulation) or IC50 (for Gi-coupled inhibition).
-
Protocol: Fura-2 AM Ratiometric Calcium Imaging Assay
Objective: To quantify changes in intracellular calcium concentration ([Ca2+]i) in response to misoprostol acid activation of Gq-coupled EP receptors.
Materials:
-
Cells: Adherent cell line expressing a Gq-coupled EP receptor (e.g., EP3 in myometrial cells), grown on glass coverslips.
-
Calcium Indicator Dye: Fura-2 AM (acetoxymethyl ester form).
-
Solvents: High-quality, anhydrous DMSO.
-
Surfactant (optional): Pluronic F-127 to aid dye solubilization.
-
Assay Buffer: HEPES-buffered Hank's Balanced Salt Solution (HBSS) or similar physiological salt solution.
-
Test Compound: Misoprostol acid.
-
Fluorescence Imaging System: An inverted microscope equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm), appropriate filters, and a sensitive camera.
Methodology:
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 1-5 µM Fura-2 AM in assay buffer). Add an equal volume of Pluronic F-127 stock to prevent dye aggregation.[16]
-
Remove culture medium from cells, wash once with assay buffer, and add the Fura-2 AM loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark. During this time, Fura-2 AM crosses the cell membrane and is cleaved by intracellular esterases into its active, Ca2+-sensitive form, Fura-2.[3]
-
-
De-esterification: Wash the cells twice with fresh assay buffer to remove extracellular dye. Incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye within the cytoplasm.[3]
-
Imaging:
-
Mount the coverslip onto the microscope stage in an imaging chamber containing assay buffer.
-
Acquire a baseline fluorescence signal by alternately exciting the cells at 340 nm and 380 nm and recording the emission at ~510 nm.
-
Add misoprostol acid to the chamber and continue to record the fluorescence response over time.[17]
-
-
Data Analysis:
-
For each time point, calculate the ratio of the fluorescence intensities emitted following excitation at 340 nm and 380 nm (F340/F380).
-
The F340/F380 ratio is directly proportional to the intracellular Ca2+ concentration. An increase in this ratio indicates a rise in [Ca2+]i.[17]
-
Plot the F340/F380 ratio over time to visualize the calcium transient.
-
For dose-response experiments, the peak change in the ratio can be plotted against the log concentration of misoprostol acid to determine the EC50 .
-
References
- 1. benchchem.com [benchchem.com]
- 2. Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. revvity.com [revvity.com]
- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. yorku.ca [yorku.ca]
- 9. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. misoprostol (free acid form) | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Receptor binding characteristics of tritiated misoprostol free acid in enriched canine parietal cells (Conference) | OSTI.GOV [osti.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 16. hellobio.com [hellobio.com]
- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of Tetranor-Misoprostol in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analog, is a widely used therapeutic agent for the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers. Upon administration, misoprostol, a prodrug, undergoes rapid de-esterification to its active metabolite, misoprostol acid. This active metabolite is further metabolized to various compounds, including tetranor-misoprostol. The formation of this more polar metabolite has been identified in several animal species, including rats, dogs, and monkeys.[1]
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound in animal models. It is intended to serve as a resource for researchers and professionals involved in drug development and pharmacology. However, it is crucial to note at the outset that while the metabolic pathway leading to this compound is established, detailed quantitative pharmacokinetic data (such as Cmax, Tmax, AUC, half-life, and clearance) for this specific metabolite in animal models are not extensively available in publicly accessible literature. The primary focus of most pharmacokinetic studies has been on the parent drug, misoprostol, and its primary active metabolite, misoprostol acid.
This guide will therefore focus on the established metabolic pathway, provide detailed experimental protocols for the analysis of the precursor compound (misoprostol acid) as a methodological reference, and present a generalized experimental workflow for pharmacokinetic studies in animal models.
Metabolic Pathway of Misoprostol to this compound
The metabolic journey of misoprostol to this compound involves a two-step process. Initially, misoprostol is rapidly hydrolyzed to misoprostol acid. Subsequently, misoprostol acid undergoes further metabolism to form this compound.[1] This metabolic conversion occurs in species such as rats, dogs, and monkeys.[1]
The biotransformation of misoprostol acid to its tetranor derivative is a key step in its elimination pathway.
Quantitative Pharmacokinetic Data
As previously mentioned, a comprehensive table of quantitative pharmacokinetic parameters for this compound in animal models cannot be provided due to the lack of specific data in the reviewed literature. Research has predominantly centered on the pharmacokinetics of misoprostol acid.
Experimental Protocols
The following sections detail the methodologies that would be foundational for conducting pharmacokinetic studies of this compound in animal models. These protocols are based on established methods for the quantification of the precursor, misoprostol acid, and general pharmacokinetic experimental designs.
General Experimental Workflow for a Pharmacokinetic Study
A typical pharmacokinetic study in an animal model to investigate a metabolite like this compound would follow a structured workflow.
Analytical Methodology for Quantification in Plasma
The quantification of this compound in plasma would necessitate a highly sensitive and specific analytical method, likely adapted from existing methods for misoprostol acid. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the standard approach.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract the analyte from the plasma matrix and remove interfering substances.
-
Procedure Outline:
-
Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent).
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove polar impurities.
-
Elute the analyte of interest with a stronger organic solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of prostaglandins (B1171923) and their metabolites.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small percentage of formic acid to improve ionization) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically in the range of 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is common for acidic compounds like prostaglandin metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.
-
Internal Standard: A stable isotope-labeled version of this compound would be ideal to correct for matrix effects and variations in extraction efficiency and instrument response.
-
Conclusion and Future Directions
For a complete understanding of the disposition of misoprostol and its metabolites, further research is warranted to quantify the pharmacokinetic parameters of this compound in relevant animal models. Such studies would provide valuable insights for drug development professionals and researchers in the fields of pharmacology and toxicology, aiding in a more comprehensive assessment of the overall exposure and fate of misoprostol-related compounds in vivo. The generation of this data would be a significant contribution to the field and would allow for a more complete understanding of the pharmacology of misoprostol.
References
The Biological Significance of Tetranor-Misoprostol Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Misoprostol, a synthetic prostaglandin (B15479496) E1 (PGE1) analog, is a widely utilized therapeutic agent for its cytoprotective effects on the gastric mucosa and its potent uterotonic activity. As a prodrug, Misoprostol undergoes rapid de-esterification to its pharmacologically active metabolite, Misoprostol acid. Further metabolism of Misoprostol acid proceeds through various pathways, including beta-oxidation of the alpha side chain, leading to the formation of the C16-nor and, subsequently, the C14-tetranor metabolite, tetranor-Misoprostol. While Misoprostol acid is the primary mediator of the drug's biological effects, the formation of this compound represents a critical step in the metabolic cascade, primarily facilitating its inactivation and excretion. This technical guide provides an in-depth exploration of the biological significance of this compound formation, summarizing key quantitative data, detailing experimental protocols for its analysis, and illustrating the relevant biochemical pathways.
Introduction
Misoprostol is a synthetic analog of prostaglandin E1, a naturally occurring eicosanoid with diverse physiological functions.[1][2] The therapeutic utility of Misoprostol stems from its ability to mimic the actions of endogenous PGE1, which include inhibition of gastric acid secretion and stimulation of uterine contractions.[1] Upon oral administration, Misoprostol is rapidly absorbed and converted to its active metabolite, Misoprostol acid.[3][4] The biological activity of Misoprostol is primarily attributed to this free acid form.[3] Subsequent metabolic processes aim to inactivate and eliminate the active compound, and a key pathway in this process is the formation of shorter-chain metabolites, including this compound.[2][3][5] This document will delve into the metabolic fate of Misoprostol with a specific focus on the formation and biological relevance of its tetranor derivative.
Misoprostol Metabolism and this compound Formation
The metabolic journey of Misoprostol from its administration to the formation of this compound involves a series of well-defined enzymatic steps.
De-esterification to Misoprostol Acid
Misoprostol is a methyl ester prodrug. Following administration, it undergoes rapid and extensive first-pass metabolism where esterases hydrolyze the ester bond to form the biologically active Misoprostol acid.[3][4] This conversion is a prerequisite for the drug's pharmacological activity.
Beta-Oxidation to this compound
Misoprostol acid is further metabolized through pathways analogous to those of endogenous prostaglandins (B1171923). One of the primary routes of inactivation is beta-oxidation of the alpha (carboxylic acid) side chain.[3] This process involves the sequential removal of two-carbon units. The initial beta-oxidation step results in the formation of a dinor (C18) metabolite, which is then further oxidized to the tetranor (C16) metabolite, this compound.[6] This process significantly increases the polarity of the molecule, facilitating its renal excretion.[2][5] While this compound is a recognized metabolite in rats, dogs, and monkeys, its direct pharmacological activity is not well-documented and is presumed to be significantly lower than that of Misoprostol acid.[2][5][6]
dot
Figure 1. Metabolic pathway of Misoprostol to this compound.
Biological Significance of this compound
The primary biological significance of this compound formation lies in its role as a key step in the inactivation and elimination of the pharmacologically active Misoprostol acid. While direct studies on the biological activity of this compound are limited, the metabolic pathway is consistent with the general principles of xenobiotic and eicosanoid metabolism, where conversion to more polar, water-soluble compounds facilitates renal clearance.
The formation of tetranor metabolites of endogenous prostaglandins, such as tetranor-PGE1, is a well-established route for their catabolism and excretion.[7] These tetranor derivatives are generally considered to be biologically inactive.[8] By analogy, it is highly probable that this compound possesses significantly reduced or no affinity for prostaglandin E receptors, thereby terminating the pharmacological effects initiated by Misoprostol acid.
The quantification of urinary tetranor-prostaglandin metabolites has emerged as a valuable tool for assessing the systemic production of their parent compounds in various physiological and pathological states.[9] Although not as extensively studied as the metabolites of endogenous prostaglandins, the measurement of urinary this compound could potentially serve as a biomarker for Misoprostol administration and metabolism.
Quantitative Data
| Parameter | Misoprostol | Misoprostol Acid | Reference |
| Time to Peak Plasma Concentration (Tmax) | - | ~30 minutes (oral) | [4] |
| Peak Plasma Concentration (Cmax) after 400 µg oral dose | Not detectable | ~300-400 pg/mL | [4] |
| Elimination Half-life (t1/2) | - | 20-40 minutes | [10] |
| Protein Binding | - | <90% | [1] |
Experimental Protocols
The analysis of Misoprostol and its metabolites, including this compound, in biological matrices typically requires sensitive and specific analytical methods due to their low concentrations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Protocol: Quantification of this compound in Urine by LC-MS/MS
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract and concentrate this compound from the urine matrix and remove interfering substances.
-
Materials:
-
Urine sample
-
Internal standard (e.g., deuterated this compound)
-
Water (LC-MS grade)
-
Formic acid
-
SPE cartridges (e.g., C18)
-
-
Procedure:
-
Thaw urine samples on ice.
-
Spike a known volume of urine (e.g., 1 mL) with the internal standard.
-
Acidify the urine sample to a pH of ~3 with formic acid.
-
Condition the C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the acidified urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate and quantify this compound using its specific mass-to-charge ratio.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole).
-
-
LC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic content (e.g., 20% to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
-
dot
Figure 2. Experimental workflow for the quantification of this compound.
Signaling Pathways of Misoprostol's Action
Misoprostol acid, the active metabolite of Misoprostol, exerts its effects by binding to and activating prostaglandin E receptors (EP receptors), which are G-protein coupled receptors (GPCRs). There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling pathways. The diverse physiological effects of Misoprostol are a result of its interaction with these various receptor subtypes in different tissues.
dot
Figure 3. Signaling pathways activated by Misoprostol acid via EP receptors.
Conclusion
The formation of this compound is a significant event in the metabolic disposition of the synthetic prostaglandin E1 analog, Misoprostol. While the parent compound is a prodrug and its de-esterified metabolite, Misoprostol acid, is responsible for the drug's therapeutic effects, the subsequent beta-oxidation to this compound serves as a crucial inactivation and elimination pathway. The current body of scientific literature suggests that this compound is a biologically inactive metabolite, and its primary significance lies in its role in the detoxification and clearance of the active drug from the body. Further research into the specific pharmacokinetics of this compound could enhance our understanding of the overall disposition of Misoprostol and may provide opportunities for the development of novel biomarkers for monitoring drug exposure and metabolism. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals engaged in the study of Misoprostol and its metabolites.
References
- 1. Urinary prostaglandin metabolites: An incomplete reckoning and a flush to judgement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary prostaglandin metabolites as biomarkers for human labour: Insights into future predictors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prospective Study of Urinary Prostaglandin E2 Metabolite and Pancreatic Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The urinary excretion of prostaglandins E and their corresponding tetranor metabolites by rats fed a diet rich in eicosapentaenoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Conversion of Misoprostol to Tetranor-Misoprostol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Misoprostol (B33685), a synthetic analogue of prostaglandin (B15479496) E1 (PGE1), is a widely utilized therapeutic agent. It is administered as a prodrug, meaning it requires metabolic conversion to its biologically active form to exert its therapeutic effects. This technical guide provides an in-depth exploration of the in vivo conversion of misoprostol to its active metabolite, misoprostol acid, and its subsequent metabolism to the more polar, excretable metabolite, tetranor-misoprostol. This document details the metabolic pathways, enzymatic processes, pharmacokinetic profiles, and analytical methodologies relevant to the study of these compounds.
Metabolic Pathway of Misoprostol
The in vivo metabolism of misoprostol is a rapid and multi-step process, primarily occurring in the gastrointestinal tract and the liver. The pathway can be summarized in two main stages:
-
Activation: Misoprostol, a methyl ester, undergoes rapid de-esterification to form its pharmacologically active free acid metabolite, misoprostol acid (also known as SC-30695). This reaction is catalyzed by carboxylesterase enzymes.[1][2] Human carboxylesterase 1 (hCE-1), predominantly found in the liver, and human carboxylesterase 2 (hCE-2), primarily expressed in the small intestine and liver, are the key enzymes responsible for this activation.[1]
-
Catabolism and Inactivation: Following its formation, misoprostol acid is further metabolized into inactive, more polar compounds to facilitate excretion.[3][4] This catabolism involves two primary oxidative pathways:
-
Beta-oxidation: The alpha (carboxylic acid) side chain of misoprostol acid is shortened by two successive rounds of beta-oxidation, leading to the formation of dinor-misoprostol and subsequently this compound.[1][3]
-
Omega-oxidation: The beta (alkyl) side chain undergoes oxidation, a process often catalyzed by cytochrome P450 enzymes.[3][4]
-
The resulting this compound is a more water-soluble compound that is readily eliminated from the body, primarily through urine.[5]
References
- 1. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mifepristone - Wikipedia [en.wikipedia.org]
- 3. The urinary excretion of prostaglandins E and their corresponding tetranor metabolites by rats fed a diet rich in eicosapentaenoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetranor PGDM, an Abundant Urinary Metabolite Reflects Biosynthesis of Prostaglandin D2 in Mice and Humans* | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
The Emergence of a Metabolite: A Technical Guide to the Discovery and Initial Characterization of Tetranor-Misoprostol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and initial characterization of tetranor-Misoprostol, a significant metabolite of the synthetic prostaglandin (B15479496) E1 analog, Misoprostol. While detailed pharmacological and pharmacokinetic data on this compound remain limited in publicly available literature, this document consolidates the existing knowledge surrounding its formation, chemical properties, and the analytical methodologies likely to be employed for its study. The guide also delves into the well-characterized signaling pathways of its parent compound, Misoprostol, providing essential context for future research into the biological activity of its metabolites.
Discovery and Metabolic Pathway
This compound was identified during early metabolic studies of its parent drug, Misoprostol.[1] The formation of this metabolite is a multi-step process that begins with the rapid de-esterification of Misoprostol to its pharmacologically active free acid form, Misoprostol acid.[1][2] Subsequent metabolism of Misoprostol acid proceeds via beta-oxidation of the alpha side chain and omega-oxidation of the beta side chain, leading to the formation of the more polar dinor and tetranor metabolites.[3]
The metabolic cascade from Misoprostol to this compound is a critical aspect of its pharmacokinetic profile and is essential for understanding the drug's overall disposition in vivo.
Metabolic conversion of Misoprostol.
Chemical and Physical Properties
While extensive experimental data for this compound is not widely published, its basic chemical properties have been reported, primarily by commercial suppliers of the analytical standard.
| Property | Value | Reference |
| Chemical Name | 3-((1R,2R,3R)-3-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)propanoic acid | [1] |
| Molecular Formula | C₁₇H₂₈O₅ | [1] |
| Molecular Weight | 312.4 g/mol | [1] |
| Appearance | A solution in acetonitrile (B52724) | [1] |
| Purity | ≥95% | [4] |
| Storage | -80°C | [1] |
| Stability | ≥ 2 years | [1] |
Experimental Protocols
Quantification in Biological Matrices by UHPLC-MS/MS
The quantification of Misoprostol metabolites in biological samples such as plasma, serum, and tissue homogenates is typically achieved using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial due to the low concentrations of these analytes in vivo.
3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
For plasma or serum, dilute the sample with an aqueous buffer (e.g., 4% H₃PO₄) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Condition a suitable SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol (B129727).
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Further wash with 1 mL of a methanol:water solution (e.g., 20:80 v/v).
-
-
Elution:
-
Elute the analyte with 1 mL of an acidic organic solvent (e.g., methanol with formic acid).
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for UHPLC-MS/MS analysis.
-
3.1.2. UHPLC-MS/MS Conditions (Adapted from Misoprostol Acid Methods)
-
UHPLC System: A high-pressure binary pump system with a temperature-controlled autosampler.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined through infusion and optimization experiments. For Misoprostol acid, a common transition is m/z 367.0 → 249.1.[5]
Analytical workflow for this compound.
Pharmacological Characterization
Signaling Pathways of the Parent Compound, Misoprostol
The pharmacological effects of Misoprostol are mediated by its active metabolite, Misoprostol acid, which acts as an agonist at prostaglandin E2 (PGE2) receptors, specifically the EP2, EP3, and EP4 subtypes.[6] The activation of these G-protein coupled receptors (GPCRs) initiates distinct downstream signaling cascades.
-
EP2 and EP4 Receptors: These receptors are coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This pathway is associated with smooth muscle relaxation and anti-inflammatory effects.
-
EP3 Receptor: This receptor is primarily coupled to Gi proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels. This pathway is linked to the contraction of uterine smooth muscle.
Recent studies have also suggested a potential role for the Notch signaling pathway in the cervical ripening effects of Misoprostol.
Misoprostol's active metabolite signaling.
Pharmacological Profile of this compound
To date, there is a notable absence of published data specifically detailing the pharmacokinetic parameters (e.g., Cmax, Tmax, half-life), receptor binding affinities, and the in vitro or in vivo pharmacological activity of this compound. The biological significance of this metabolite remains an area for future investigation. It is plausible that its activity is significantly lower than that of Misoprostol acid, as it represents a further step in the metabolic degradation and elimination pathway.
Conclusion and Future Directions
This compound is a recognized, yet under-characterized, metabolite of Misoprostol. While its discovery dates back to the initial metabolic studies of the parent drug, a thorough investigation of its pharmacological and pharmacokinetic properties has not been extensively reported. The analytical methodologies established for Misoprostol acid provide a solid foundation for the future development of assays to quantify this compound and elucidate its biological role. Further research is warranted to determine the receptor binding profile, in vitro activity, and in vivo disposition of this metabolite to fully comprehend the complete metabolic and pharmacological cascade of Misoprostol. Such studies will contribute to a more nuanced understanding of the drug's overall efficacy and safety profile.
References
Technical Guide: Tetranor-Misoprostol as a Long-Term Biomarker for Misoprostol Administration
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analogue, is a prodrug rapidly metabolized into its active form, misoprostol free acid (MPA). While MPA is the primary pharmacologically active agent, its utility as a biomarker is limited by an extremely short plasma half-life of 20-40 minutes.[1] This necessitates the identification of downstream, longer-lasting metabolites to provide a wider detection window for monitoring administration. This guide details the role of tetranor-misoprostol, a key urinary metabolite, as a viable long-term biomarker. We provide an overview of the metabolic pathway, comparative pharmacokinetics of the primary metabolite, and detailed experimental protocols for the quantification of this compound in biological matrices.
The Metabolic Pathway: From Prodrug to Urinary Biomarker
Misoprostol undergoes a rapid and sequential metabolic cascade. The initial and most critical step is the de-esterification to its active metabolite, misoprostol free acid.[2][3] This conversion is a prerequisite for its therapeutic effects.[3] Following this activation, MPA is further catabolized through systemic beta- and omega-oxidation pathways, leading to the formation of more polar, inactive, and readily excretable compounds, including dinor and tetranor metabolites which are primarily eliminated in the urine.[2][4][5][6]
The short half-life of misoprostol acid makes the detection of its downstream metabolites, such as this compound, crucial for applications requiring a longer temporal window for confirming administration, such as in clinical trials or forensic toxicology.[1]
Data Presentation: Pharmacokinetics of Misoprostol's Active Metabolite
While specific pharmacokinetic data for this compound is not extensively available in the literature, the parameters for its immediate precursor, misoprostol free acid (MPA), are well-documented. The rapid peak and clearance of MPA underscore the need for a biomarker with a longer biological half-life, such as its tetranor derivative. The data below summarizes the pharmacokinetic profile of MPA following a single 400 µg dose via different routes of administration.
| Parameter | Oral Administration | Sublingual Administration | Vaginal Administration |
| Tmax (Time to Peak) | ~30 min[7][8] | ~30 min[7][8] | 70-80 min[8][9] |
| Cmax (Peak Concentration) | 287.6 ± 144.3 pg/mL[10] | 574.8 ± 250.7 pg/mL[10] | 125.2 ± 53.8 pg/mL[10] |
| AUC (Total Exposure) | 402.8 ± 151.6 pg·h/mL[10] | 743.7 ± 291.2 pg·h/mL[10] | 433.7 ± 182.6 pg·h/mL[10] |
| Plasma Half-life (t½) | 20-40 minutes[1] | 20-40 minutes[1] | 20-40 minutes[1] |
| Table 1: Pharmacokinetic parameters of Misoprostol Free Acid (MPA) after a 400 µg dose. Data are presented as mean ± standard deviation where available. |
Experimental Protocols: Quantification of this compound in Urine
The quantification of this compound from urine requires a robust analytical method capable of detecting low analyte concentrations within a complex biological matrix. The following protocol describes a representative workflow using Solid-Phase Extraction (SPE) followed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Sample Preparation and Extraction
This protocol is adapted from established methods for prostaglandin metabolites.
-
Sample Collection: Collect a mid-stream urine sample (approx. 10-20 mL) in a sterile container. For long-term storage, samples should be kept at -80°C.
-
Internal Standard Spiking: Thaw urine samples to room temperature. To 1 mL of urine, add an appropriate amount of a deuterated internal standard (e.g., this compound-d4) to account for extraction variability.
-
Acidification: Acidify the sample to a pH between 3 and 4 using formic acid. This step ensures that the acidic analyte is in a neutral form, promoting its retention on a reversed-phase SPE sorbent.
-
Solid-Phase Extraction (SPE):
-
Cartridge: Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., Oasis HLB, 30 mg).
-
Conditioning: Condition the cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of acidified water (pH 3-4).
-
Loading: Load the acidified urine sample onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of acidified water, followed by 1 mL of 5% methanol in acidified water to remove polar impurities.
-
Elution: Elute the this compound with 1-2 mL of methanol or ethyl acetate (B1210297) into a clean collection tube.
-
-
Dry-down and Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
UPLC-MS/MS Instrumental Analysis
The analysis is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
UPLC System: A high-pressure binary gradient UPLC system.
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol.
-
Gradient: A suitable gradient running from ~30% B to 95% B over several minutes to resolve the analyte from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).
-
MRM Transitions: These must be optimized by direct infusion of a this compound analytical standard. Based on its molecular weight (312.4 g/mol ) and the fragmentation of similar prostaglandins (B1171923), the following theoretical transitions can be used as a starting point for method development.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 311.2 | To be determined | To be optimized |
| This compound (Qualifier) | 311.2 | To be determined | To be optimized |
| Internal Standard (e.g., d4) | 315.2 | To be determined | To be optimized |
| Table 2: Theoretical MRM transitions for method development. The precursor ion reflects the [M-H]⁻ ion. Product ions and collision energies require empirical determination. |
Conclusion and Future Directions
This compound serves as a promising biomarker for misoprostol administration, offering a significantly extended detection window compared to its pharmacologically active but short-lived precursor, misoprostol free acid. The analytical workflow presented, utilizing SPE and LC-MS/MS, provides a robust framework for its reliable quantification in urine. Future research should focus on establishing a definitive pharmacokinetic profile for this compound, including its excretion kinetics and dose-correlation, to fully validate its use in clinical and forensic settings. The empirical determination and publication of its specific mass spectrometric fragmentation patterns (product ions) are critical next steps for the broader adoption of this biomarker by the scientific community.
References
- 1. Validated method for the determination of misoprostol acid in whole blood by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The urinary excretion of prostaglandins E and their corresponding tetranor metabolites by rats fed a diet rich in eicosapentaenoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. misoprostol.org [misoprostol.org]
- 9. Absorption kinetics of misoprostol with oral or vaginal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Solubility and Stability of Tetranor-Misoprostol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of tetranor-Misoprostol, a primary metabolite of the synthetic prostaglandin (B15479496) E1 analog, Misoprostol (B33685). Due to the limited availability of direct studies on this compound, this document supplements known data with relevant information from its parent compound, Misoprostol, and other related prostaglandins (B1171923) to offer a thorough understanding for research and drug development applications. This guide includes quantitative solubility data, inferred stability characteristics, detailed experimental protocols for solubility and stability testing, and visual representations of metabolic pathways and experimental workflows.
Introduction
This compound is a key metabolite in the pharmacokinetic profile of Misoprostol, a widely used medication for the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers and for various obstetrical and gynecological purposes. Following administration, Misoprostol is rapidly de-esterified to its active form, Misoprostol free acid, which is then further metabolized to more polar compounds, including this compound.[1] Understanding the physicochemical properties of this compound, such as its solubility and stability, is crucial for pharmacokinetic modeling, metabolism studies, and the development of analytical methods for its detection.
This guide aims to consolidate the available information on the solubility and stability of this compound. Where specific data for the metabolite is lacking, information on the parent compound, Misoprostol, and other prostaglandin analogs is provided as a surrogate to infer potential properties, with the clear delineation of such instances.
Solubility of this compound
The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. The available data for the solubility of this compound in various solvents is summarized in Table 1.
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethylformamide (DMF) | 100 mg/ml[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 50 mg/ml[1] |
| Ethanol | 50 mg/ml[1] |
| Phosphate Buffered Saline (PBS), pH 7.2 | 1 mg/ml[1] |
Data sourced from Cayman Chemical product information sheet.[1]
Stability of this compound
To provide a more comprehensive understanding of its potential stability profile, it is instructive to review the stability of its parent compound, Misoprostol, and other related prostaglandins. Prostaglandins, in general, are known to be susceptible to degradation, particularly in aqueous solutions and when exposed to heat and humidity.
3.1. Inferred Stability Profile from Misoprostol and Other Prostaglandins
Misoprostol is known to be unstable, especially in the presence of moisture, which catalyzes its degradation into inactive products such as Type A, Type B, and 8-epi Misoprostol.[2][3] Studies have shown that the degradation of Misoprostol follows first-order kinetics and is influenced by humidity and temperature.[4] For instance, when stored outside of its protective blister packaging at 25°C and 60% relative humidity, a significant decrease in the active ingredient and an increase in degradation products are observed within 48 hours.[5][6]
Similarly, studies on Prostaglandin E1 (PGE1) have shown that its degradation is pH-dependent, with the primary degradation product being Prostaglandin A1 (PGA1).[7][8] In a 10% dextrose solution, PGE1 was found to be stable for 48 hours at 30°C.[7] Another study demonstrated the chemical stability of PGE1 in polypropylene (B1209903) syringes for 30 days at 4°C.[9] Prostaglandin E2 (PGE2) degradation has been shown to be a first-order process at 4°C and 25°C.[10]
Based on this information, it can be inferred that this compound, as a related prostaglandin metabolite, is likely to exhibit sensitivity to similar environmental factors. Researchers should exercise caution and handle the compound under controlled conditions, particularly when in aqueous solutions or exposed to elevated temperatures and humidity.
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not specifically published. Therefore, this section provides representative protocols based on standard pharmaceutical testing guidelines and methodologies reported for prostaglandins.
4.1. Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[11]
4.1.1. Materials
-
This compound
-
Selected solvents (e.g., water, PBS of various pH values, ethanol)
-
Scintillation vials or other suitable containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC-UV or other suitable analytical instrument for quantification
4.1.2. Procedure
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.
-
Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.
-
After shaking, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to separate the solid phase from the supernatant.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method, such as HPLC-UV.
-
Calculate the solubility as the concentration of the saturated solution.
4.2. Protocol for Stability Testing in Solution
This protocol outlines a general procedure for assessing the stability of this compound in a given solvent under various stress conditions, in accordance with ICH guidelines.[12]
4.2.1. Materials
-
This compound stock solution of known concentration
-
Buffers of various pH values (e.g., pH 3, 7, 9)
-
Hydrogen peroxide solution (for oxidative stress)
-
Hydrochloric acid and sodium hydroxide (B78521) solutions (for acid and base hydrolysis)
-
Temperature-controlled chambers/ovens
-
Photostability chamber
-
HPLC-UV or other stability-indicating analytical method
4.2.2. Procedure
-
Sample Preparation: Prepare solutions of this compound in the desired buffers and solvents at a known concentration.
-
Stress Conditions:
-
pH Stability: Store aliquots of the solutions at different pH values at a constant temperature (e.g., 25°C and 40°C).
-
Thermal Stability: Store aliquots at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in the dark.
-
Photostability: Expose aliquots to light conditions as specified in ICH guideline Q1B in a photostability chamber. Protect control samples from light.
-
Oxidative Stability: Add a low concentration of hydrogen peroxide (e.g., 3%) to a solution of this compound and store at room temperature.
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect and quantify any degradation products.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point. Determine the degradation rate and, if possible, the half-life under each condition.
Visualizations
5.1. Metabolic Pathway of Misoprostol
Caption: Metabolic conversion of Misoprostol to this compound.
5.2. Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
5.3. Experimental Workflow for Stability Testing
Caption: General workflow for conducting a stability study of a drug substance.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of Misoprostol and its metabolites, including this compound. A stability-indicating HPLC method should be capable of separating the parent compound from its degradation products. For Misoprostol, reversed-phase HPLC with UV detection at a low wavelength (around 200 nm) is often employed. Given the structural similarity, a similar approach would likely be suitable for this compound. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can provide higher sensitivity and specificity for quantification, especially in complex biological matrices.
Conclusion
This technical guide has synthesized the available information on the solubility and stability of this compound. While specific data for this metabolite is limited, by examining its parent compound, Misoprostol, and other related prostaglandins, a reasonable inference of its physicochemical properties can be made. The provided solubility data, inferred stability profile, and representative experimental protocols offer a valuable resource for researchers and drug development professionals. Further studies are warranted to definitively characterize the stability of this compound under various pharmaceutically relevant conditions. Such data will be instrumental in advancing our understanding of Misoprostol's metabolism and in the development of robust analytical methods.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ipas.org [ipas.org]
- 3. benchchem.com [benchchem.com]
- 4. Stability of misoprostol tablets collected in Malawi and Rwanda: Importance of intact primary packaging | PLOS One [journals.plos.org]
- 5. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 6. Instability of misoprostol tablets stored outside the blister: a potential serious concern for clinical outcome in medical abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Stability of prostaglandin E1 when fractioned into polypropylene syringes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study on the stability of prostaglandin E2 in methylhydroxyethylcellulose gel by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. ema.europa.eu [ema.europa.eu]
Understanding the biotransformation of misoprostol free acid
An In-Depth Technical Guide to the Biotransformation of Misoprostol (B33685) Free Acid
Introduction
Misoprostol, a synthetic analogue of prostaglandin (B15479496) E1 (PGE1), is a cornerstone therapeutic agent with critical applications in both gastroenterology and obstetrics and gynecology.[1][2][3] It is primarily recognized for its efficacy in preventing gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs) and for its vital role in labor induction and management of postpartum hemorrhage.[2][4][5] Misoprostol is administered as a methyl ester prodrug, which necessitates biotransformation into its pharmacologically active metabolite, misoprostol free acid, to exert its therapeutic effects.[1][4] The parent compound, misoprostol, is itself undetectable in plasma following administration.[4][6]
A thorough understanding of the metabolic conversion, subsequent degradation, and pharmacokinetic profile of misoprostol free acid is paramount for drug development professionals, scientists, and researchers. This knowledge is crucial for optimizing dosing regimens, predicting clinical efficacy, and ensuring patient safety. This technical guide provides a comprehensive examination of the biotransformation of misoprostol free acid, detailing its metabolic pathways, pharmacokinetic properties, and the analytical methodologies used for its quantification.
Chapter 1: The Metabolic Pathway
The biotransformation of misoprostol is a multi-step process that begins with its activation and is followed by systemic degradation.
Activation: De-esterification to Misoprostol Free Acid
The initial and rate-limiting step in misoprostol's mechanism of action is its rapid and extensive hydrolysis to misoprostol free acid.[6] This de-esterification is a prerequisite for its pharmacological activity.[1] The reaction is catalyzed by carboxylesterase enzymes, which are abundant in the gastrointestinal tract and the liver, leading to efficient presystemic and systemic conversion.[1]
Subsequent Metabolism of Misoprostol Free Acid
Once formed, misoprostol free acid undergoes further metabolic degradation through several key pathways, leading to the formation of inactive metabolites that are primarily excreted in the urine.[1][2][6] These pathways are analogous to the natural degradation of endogenous prostaglandins.
The principal metabolic routes include:
-
Beta-oxidation: The shortening of the alpha (carboxylic acid) side chain.[1][6]
-
Omega-oxidation: The oxidation of the terminal carbon of the beta (alkyl) side chain.[1][6]
-
Reduction: The conversion of the ketone group on the cyclopentane (B165970) ring to a hydroxyl group, which forms prostaglandin F analogues.[1][6]
Chapter 2: Pharmacokinetics of Misoprostol Free Acid
The absorption, distribution, metabolism, and excretion (ADME) profile of misoprostol free acid is heavily influenced by the route of administration. This has significant clinical implications, allowing for the modulation of onset and duration of action based on therapeutic need.
Route-Dependent Pharmacokinetics
Studies have demonstrated significant differences in the pharmacokinetic parameters of misoprostol free acid when administered orally, sublingually, or vaginally. Sublingual administration results in the highest peak plasma concentrations (Cmax) and greatest bioavailability (AUC), while the oral route provides the most rapid time to peak (Tmax).[7][8][9] Vaginal administration leads to a slower absorption rate, lower Cmax, and a more prolonged plasma concentration profile.[10]
Table 1: Pharmacokinetic Parameters of Misoprostol Free Acid (400 µg Dose)
| Route of Administration | Tmax (min) | Cmax (pg/mL) | AUC (0-360 min) (pg·h/mL) |
|---|---|---|---|
| Sublingual | 26.0 ± 11.5[7][8][9] | 574.8 ± 250.7[7][8][9] | 743.7 ± 291.2[7][8][9] |
| Oral | 27.5 ± 14.8[7][8][9] | 287.6 ± 144.3[7][8][9] | 402.8 ± 151.6[7][8][9] |
| Vaginal (dry) | Slower, ~75-120[3][5][11] | 125.2 ± 53.8[7][8][9] | 433.7 ± 182.6[7][8][9] |
(Data presented as mean ± standard deviation)
General Pharmacokinetic Properties
Beyond route-dependent variations, several key properties characterize the behavior of misoprostol free acid in the body. It has a very short plasma half-life and is moderately bound to plasma proteins.
Table 2: General Pharmacokinetic Properties of Misoprostol Free Acid
| Parameter | Value | Reference(s) |
|---|---|---|
| Plasma Half-Life | 20–40 minutes | [12][13][14] |
| Plasma Protein Binding | 81–89% | [6] |
| Primary Route of Excretion | Urine (as inactive metabolites) |[2][15] |
Chapter 3: Mechanism of Action and Signaling Pathways
Misoprostol free acid exerts its pharmacological effects by acting as an agonist for E-type prostanoid (EP) receptors, which are G-protein coupled receptors (GPCRs).[1][16] There are four subtypes of EP receptors (EP1, EP2, EP3, and EP4), and their activation triggers distinct intracellular signaling cascades.
-
EP1 Receptor: Coupled to a Gq protein, its activation stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium levels.[1]
-
EP2 & EP4 Receptors: Coupled to a Gs protein, their activation stimulates adenylyl cyclase, which increases the production of cyclic AMP (cAMP) and activates Protein Kinase A (PKA).[1][16]
-
EP3 Receptor: Primarily coupled to a Gi protein, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This is the primary mechanism behind the inhibition of gastric acid secretion in parietal cells.[1][16]
Chapter 4: Experimental Protocols
Studying the biotransformation of misoprostol free acid requires robust and sensitive analytical methods due to its rapid metabolism and low plasma concentrations.[5][11]
Protocol: In Vitro Metabolism using Human Liver Microsomes
This protocol provides a general framework for assessing the phase I metabolic stability of misoprostol free acid.
Objective: To determine the rate of metabolism of misoprostol free acid when incubated with human liver microsomes.
Materials:
-
Misoprostol Free Acid
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile (B52724) (or other organic solvent) for reaction termination
-
Incubator/water bath at 37°C
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: Prepare stock solutions of misoprostol free acid and the NADPH regenerating system in buffer.
-
Pre-incubation: Add HLM and buffer to microcentrifuge tubes. Pre-incubate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding misoprostol free acid and the NADPH regenerating system to the tubes. The final concentration of the test compound should be low (e.g., 1 µM) to approximate linear kinetics.
-
Incubation: Incubate the reaction mixture at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: Stop the reaction at each time point by adding an aliquot of the incubation mixture to a tube containing ice-cold acetonitrile (typically 2:1 or 3:1 ratio of solvent to sample).
-
Sample Processing: Centrifuge the terminated samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the concentration of remaining misoprostol free acid in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time to determine the degradation rate constant and calculate the in vitro half-life.
Protocol: Quantification of Misoprostol Free Acid in Plasma by LC-MS/MS
This protocol is based on methodologies developed for the highly sensitive quantification of misoprostol free acid in biological matrices.[5][11][17]
Objective: To accurately quantify the concentration of misoprostol free acid in human plasma samples.
Materials:
-
Human plasma samples
-
Misoprostol free acid analytical standard
-
Deuterated internal standard (e.g., misoprostol acid-d5)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727), Acetonitrile, Formic Acid, Ammonium (B1175870) Formate (B1220265) (LC-MS grade)
-
UHPLC system coupled to a triple quadrupole mass spectrometer (MS/MS)
Methodology:
-
Sample Preparation:
-
Thaw plasma samples.
-
Spike samples with the internal standard.
-
Pre-condition the SPE cartridges with methanol followed by water.
-
Load the plasma samples onto the SPE cartridges.
-
Wash the cartridges with a low-organic solvent to remove interferences.
-
Elute misoprostol free acid and the internal standard with a high-organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm).[11]
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[11]
-
Mobile Phase B: 10 mM ammonium formate with 0.1% formic acid in methanol.[11]
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B over several minutes.
-
Flow Rate: ~0.3 mL/min.[11]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[18]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions. For misoprostol acid, a common transition is m/z 367.0 → 249.1.[11][19] A transition for the internal standard (misoprostol acid-d5) would also be monitored (e.g., m/z 372.5 → 249.0).[11]
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
The biotransformation of misoprostol into its active free acid form is a rapid and efficient process, fundamental to its clinical utility. The subsequent metabolism via multiple oxidative and reductive pathways ensures its clearance from the body. The profound influence of the administration route on the pharmacokinetic profile of misoprostol free acid provides a versatile tool for tailoring therapeutic strategies to specific clinical scenarios. Its mechanism of action is well-defined, mediated by specific EP receptor subtypes that trigger distinct signaling cascades. The analytical protocols detailed herein underscore the necessity of highly sensitive and specific techniques to study its disposition. For researchers and drug development professionals, a comprehensive grasp of these metabolic and pharmacokinetic principles is indispensable for the continued optimization and innovative application of this important therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. misoprostol.org [misoprostol.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of different routes of administration of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Pharmacokinetics of different routes of administration of misoprostol. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Uses of Misoprostol in Obstetrics and Gynecology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forensic Toxicological Aspects of Misoprostol Use in Pharmacological Abortions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. extranet.who.int [extranet.who.int]
- 14. gynuity.org [gynuity.org]
- 15. The chemical geographies of misoprostol: Spatializing abortion access from the biochemical to the global - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. ovid.com [ovid.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Crucial Role of De-esterification in the Synthesis of Tetranor-Misoprostol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of de-esterification in the synthetic pathway leading to tetranor-misoprostol, a key metabolite of the synthetic prostaglandin (B15479496) E1 analog, misoprostol (B33685). Understanding and optimizing this initial hydrolysis step is critical for the efficient production of this compound, which is essential for various research applications, including metabolic studies and the development of analytical standards.
Introduction: The Metabolic Journey from Misoprostol to this compound
Misoprostol, a methyl ester prodrug, undergoes rapid in vivo de-esterification to its biologically active form, misoprostol free acid.[1][2][3] This initial hydrolysis is the gateway to its pharmacological activity. Subsequently, misoprostol free acid is further metabolized, primarily through beta-oxidation of the alpha (carboxylic acid) side chain, to yield various metabolites, including the more polar this compound.[2][3] The chemical synthesis of this compound is, therefore, a two-stage process that mimics this metabolic pathway: first, the de-esterification of misoprostol, followed by the shortening of the carboxylic acid side chain.
De-esterification: The Initiating Step
The conversion of misoprostol to misoprostol free acid is a fundamental hydrolysis reaction. Several methods can be employed for this de-esterification process, each with its own set of advantages and challenges in a synthetic setting. The choice of method can significantly impact the overall yield and purity of the final this compound product.
Chemical Hydrolysis: Acidic and Alkaline Conditions
Forced degradation studies on misoprostol have provided insights into its stability under various pH conditions and offer a basis for synthetic de-esterification protocols.
Table 1: Quantitative Data from Forced Degradation Studies of Misoprostol
| Condition | Time | Temperature | % Degradation | Reference |
| 0.1 N NaOH | 90 min | Room Temperature | 12.06% | |
| 3 N HCl | 90 min | Room Temperature | 14.3% |
While these studies demonstrate the feasibility of both acid and base-catalyzed hydrolysis, they are not optimized for synthetic yield. Alkaline hydrolysis, or saponification, is a common method for ester cleavage. However, in the context of complex molecules like prostaglandins, harsh basic conditions can lead to undesirable side reactions, such as beta-elimination of the hydroxyl group on the cyclopentanone (B42830) core.
Enzymatic Hydrolysis: A Milder Approach
A more controlled and potentially higher-yielding approach to de-esterification is through enzymatic hydrolysis. A patented method describes the use of a biological enzyme in the presence of an alkali to efficiently hydrolyze misoprostol to misoprostol free acid. This method offers the advantage of high specificity, minimizing the formation of byproducts and simplifying subsequent purification steps.
Experimental Protocols
General Protocol for Alkaline Hydrolysis of Misoprostol
This protocol is a generalized procedure based on standard laboratory practices for saponification.
Objective: To hydrolyze the methyl ester of misoprostol to yield misoprostol free acid.
Materials:
-
Misoprostol
-
0.1 N Sodium Hydroxide (NaOH) solution
-
Ethanol
-
Hydrochloric acid (HCl) for neutralization
-
Ethyl acetate (B1210297) for extraction
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve a known quantity of misoprostol in ethanol.
-
Add an equimolar amount of 0.1 N NaOH solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a suitable concentration of HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude misoprostol free acid.
-
Purify the crude product by column chromatography.
Conceptual Protocol for Enzymatic Hydrolysis of Misoprostol
This protocol is based on the principles described in the patent literature for the enzymatic de-esterification of misoprostol.
Objective: To achieve a selective and high-yield de-esterification of misoprostol using an enzymatic approach.
Materials:
-
Misoprostol
-
Appropriate biological enzyme (e.g., a lipase (B570770) or esterase)
-
Buffer solution at optimal pH for the enzyme
-
Alkali solution (e.g., dilute NaOH) to maintain pH
-
Solvent (e.g., N,N-Dimethylformamide, tetrahydrofuran, or a mixture with water)
-
Ethyl acetate for extraction
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve misoprostol in the chosen solvent system.
-
Add the biological enzyme to the solution.
-
Maintain the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
Monitor the pH of the reaction and add the alkali solution as needed to maintain the optimal pH for enzymatic activity.
-
After the reaction is complete (monitored by TLC or HPLC), proceed with a standard work-up procedure involving extraction with an organic solvent.
-
Purify the resulting misoprostol free acid using column chromatography.
Signaling Pathways and Experimental Workflows
The synthesis of this compound from misoprostol can be visualized as a linear progression from the parent drug to its key metabolites.
Caption: Synthetic pathway from misoprostol to this compound.
A generalized workflow for the de-esterification step highlights the key stages from reaction setup to the isolation of the desired product.
Caption: Experimental workflow for the de-esterification of misoprostol.
The Subsequent Step: Beta-Oxidation
Following the successful de-esterification to misoprostol free acid, the next synthetic challenge is the shortening of the carboxylic acid side chain via a process that mimics beta-oxidation. While this is a well-established biological pathway, its translation to a chemical synthesis requires specific reagents and conditions to achieve the desired transformation without affecting other sensitive functional groups in the molecule. The literature on the chemical synthesis of prostaglandin metabolites resulting from beta-oxidation provides valuable precedents for this step.
Conclusion
De-esterification is the critical first step in the synthesis of this compound from its parent compound, misoprostol. The choice between chemical and enzymatic hydrolysis methods will depend on the desired scale, purity requirements, and available resources. While chemical hydrolysis offers a straightforward approach, enzymatic methods present an opportunity for higher selectivity and milder reaction conditions. Further research and process optimization are necessary to develop a robust and efficient synthetic route to this compound, which will undoubtedly facilitate further investigations into the metabolism and pharmacology of misoprostol.
References
Preliminary In Vitro Studies Involving Tetranor-Misoprostol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetranor-Misoprostol is a principal metabolite of Misoprostol (B33685), a synthetic analog of prostaglandin (B15479496) E1 (PGE1). Misoprostol is widely used for its gastric cytoprotective and uterotonic effects. Following administration, Misoprostol is rapidly de-esterified to its biologically active free acid, Misoprostol acid. This active metabolite then undergoes further metabolism, primarily through beta- and omega-oxidation, to form various breakdown products, including the more polar and less biologically active tetranor and dinor metabolites.[1][2] This technical guide focuses on the available preliminary in vitro data and methodologies relevant to the study of this compound. Due to a notable scarcity of direct in vitro studies on this compound itself, this guide will also leverage data from its parent compounds to infer potential biological activities and provide a framework for future research.
Data Presentation
As direct quantitative in vitro bioactivity data for this compound is limited in publicly available literature, the following tables summarize the known physicochemical properties of this compound and the receptor binding affinity of its parent compound, Misoprostol, which provides context for its potential, albeit likely reduced, biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | 3-((1R,2R,3R)-3-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)propanoic acid | [3][4] |
| Molecular Formula | C₁₇H₂₈O₅ | [3][5] |
| Formula Weight | 312.4 g/mol | [3][5] |
| Purity | ≥95% (commercially available standard) | [5] |
| Formulation | Typically supplied as a solution in acetonitrile (B52724) | [3][5] |
| Solubility (in various solvents) | DMF: 100 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml | [3] |
Table 2: Prostaglandin E Receptor (EP) Binding Affinity of Misoprostol (Parent Compound)
| Receptor Subtype | Binding Affinity (Ki, nM) | Cell Line/System | Reference |
| EP3 | 124 ± 15 | Hamster Uterus Homogenates | [6] |
Note: This data is for the parent compound, Misoprostol, and is provided as a reference. The binding affinity of this compound for EP receptors is expected to be significantly lower due to structural modifications from metabolism.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound, adapted from established protocols for prostaglandins (B1171923) and their metabolites.
Protocol 1: In Vitro Metabolism of Misoprostol
This protocol is designed to generate this compound from its parent compound using liver microsomes, which contain the necessary enzymes for metabolism.
1. Materials:
-
Misoprostol
-
Human or rat liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., deuterated this compound)
2. Procedure:
-
Prepare a reaction mixture containing liver microsomes (0.5-1 mg/mL protein) in phosphate buffer.
-
Add Misoprostol to the reaction mixture at a desired concentration (e.g., 1-10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to pellet the protein.
-
Collect the supernatant for analysis by LC-MS/MS.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol outlines a general method for the sensitive detection and quantification of this compound in a biological matrix.
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant from the in vitro metabolism assay (or other biological sample) onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elute this compound with a higher percentage of organic solvent (e.g., 90% acetonitrile in water).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic content.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of Misoprostol and a typical experimental workflow for studying its in vitro metabolism.
Conclusion
While direct in vitro studies on this compound are currently lacking, this technical guide provides a foundational understanding of its place within the metabolic cascade of Misoprostol. The provided experimental protocols offer a starting point for researchers to investigate the potential, albeit likely limited, biological activity of this metabolite. As the active metabolite, Misoprostol acid, is the primary mediator of the pharmacological effects of Misoprostol, it is probable that the further metabolized this compound possesses significantly reduced affinity for prostaglandin receptors and consequently, diminished biological activity. Future in vitro studies are necessary to definitively characterize the pharmacological profile of this compound and its potential contribution, if any, to the overall effects of its parent drug.
References
- 1. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and pharmacokinetic studies of misoprostol | Semantic Scholar [semanticscholar.org]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - Applications - CAT N°: 22693 [bertin-bioreagent.com]
- 5. This compound - Cayman Chemical [bioscience.co.uk]
- 6. Pharmacological characterization and identification of EP3 prostanoid receptor binding sites in hamster uterus homogena… [ouci.dntb.gov.ua]
A Technical Guide to tetranor-Misoprostol and the Prostaglandin E1 Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E1 (PGE1), a member of the eicosanoid family of lipid mediators, plays a crucial role in a wide array of physiological processes. Its actions are mediated through a family of G-protein coupled receptors (GPCRs) known as the E-prostanoid (EP) receptors.[1] Misoprostol (B33685), a synthetic analog of PGE1, was developed to leverage these effects for therapeutic purposes, primarily for the prevention of gastric ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs).[2][3]
Misoprostol itself is a prodrug that is rapidly metabolized in the body to its biologically active form, misoprostol free acid.[2][3][4][5] This active metabolite is then further broken down into several inactive compounds, including the dinor and tetranor metabolites.[5][6] This whitepaper provides an in-depth examination of the Prostaglandin E1 signaling pathway, the metabolic fate of misoprostol, and the role of its metabolite, tetranor-misoprostol, in this biological system. It aims to serve as a technical resource, complete with quantitative data, experimental protocols, and pathway visualizations to aid in research and drug development.
The Prostaglandin E1 (PGE1) Signaling Pathway
The biological effects of PGE1, and by extension its analog misoprostol, are transduced by four distinct EP receptor subtypes: EP1, EP2, EP3, and EP4.[1][7] These receptors are coupled to different intracellular signaling pathways, leading to a variety of cellular responses.[7]
-
EP1 Receptor: The EP1 receptor is coupled to the Gq protein. Its activation leads to an increase in intracellular calcium levels.
-
EP2 and EP4 Receptors: Both EP2 and EP4 receptors are coupled to the Gs protein.[7] Their stimulation activates adenylyl cyclase, which in turn increases the production of the second messenger cyclic AMP (cAMP).[7][8] This increase in cAMP subsequently activates Protein Kinase A (PKA).[7]
-
EP3 Receptor: The EP3 receptor is primarily coupled to the Gi protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels.[7][8] It is worth noting that the EP3 receptor has multiple isoforms that can also couple to other G proteins.[9]
The diverse expression patterns and signaling mechanisms of these receptors allow for the complex and varied physiological effects of PGE1.[1][7]
Metabolism of Misoprostol
Misoprostol is a methyl ester prodrug.[3] After oral administration, it undergoes rapid and extensive de-esterification to its active metabolite, misoprostol free acid (MPA).[4][5][10][11] This conversion is so efficient that misoprostol itself is often undetectable in plasma.[5]
The pharmacologically active misoprostol free acid is then further metabolized through a series of oxidation reactions, primarily in the liver.[5][12] These metabolic processes include beta-oxidation of the alpha side chain and omega-oxidation of the beta side chain, leading to the formation of more polar and inactive metabolites such as dinor and this compound.[5][6] These inactive metabolites are then primarily excreted in the urine.[2][12]
Pharmacodynamics of Misoprostol Metabolites
The primary pharmacological activity of misoprostol is exerted by its free acid metabolite.[4][5] Misoprostol free acid binds to and activates EP receptors, mimicking the action of PGE1.[4] In contrast, the downstream metabolites, including this compound, are considered to be biologically inactive.[6]
Studies have shown that the dinor and tetranor β-oxidation metabolites of misoprostol are weak inhibitors of radiolabeled misoprostol free acid binding to EP receptors, indicating significantly lower affinity.[6]
Table 1: Pharmacokinetic Parameters of Misoprostol Free Acid (MPA)
| Administration Route | Tmax (Time to Peak) | Cmax (Peak Concentration) | AUC (Bioavailability) | Duration of Action |
| Oral | ~30 minutes[10][11] | High | Moderate | ~2 hours[13] |
| Vaginal | 70-80 minutes[10][11] | Lower than oral | Higher than oral | ~4 hours[13] |
| Sublingual | Shorter than vaginal[14] | Higher than oral/vaginal[11] | Higher than vaginal | ~3 hours[13] |
Experimental Methodologies
The characterization of compounds like misoprostol and its metabolites relies on a variety of in vitro assays. The following are protocols for two key experimental techniques used to determine the affinity and functional activity of ligands for EP receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.[15][16]
Objective: To determine the inhibition constant (Ki) of test compounds for EP receptors.
Materials:
-
Cell membranes expressing the EP receptor of interest.
-
Radiolabeled ligand (e.g., [3H]-PGE2 or [3H]-misoprostol free acid).[6]
-
Test compounds (e.g., misoprostol free acid, this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[17]
-
Wash buffer (ice-cold).[17]
-
Glass fiber filters (e.g., GF/C).[17]
-
Scintillation cocktail.
Protocol:
-
Incubation: In a 96-well plate, incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[15][17]
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[17]
-
Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through the glass fiber filters. The membranes with bound radioligand will be trapped on the filter.[15][17]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[17]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[17]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[17]
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in the signaling of Gs and Gi coupled receptors.[18][19]
Objective: To determine the potency (EC50) of test compounds in modulating cAMP levels.
Materials:
-
Whole cells expressing the EP receptor of interest (e.g., HEK293 cells).[20]
-
Test compounds.
-
Stimulation buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor based).[18][20][21]
-
For Gi-coupled receptors, an adenylyl cyclase activator like forskolin (B1673556) is also needed.
Protocol:
-
Cell Plating: Seed cells in a 96- or 384-well plate and allow them to adhere.
-
Pre-incubation (for Gi assays): For Gi-coupled receptors, pre-stimulate the cells with forskolin to induce a baseline level of cAMP production.
-
Compound Addition: Add varying concentrations of the test compound to the cells.
-
Incubation: Incubate for a specified time to allow for cAMP production (for Gs) or inhibition (for Gi).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format provided by the detection kit.[21] These kits often use fluorescence resonance energy transfer (FRET) or luminescence as a readout.[18][20]
-
Data Analysis: Plot the cAMP levels against the compound concentration to generate a dose-response curve and determine the EC50 value.[22]
Conclusion
Misoprostol is a clinically important synthetic analog of PGE1 that functions as a prodrug. Its therapeutic effects are mediated by its active metabolite, misoprostol free acid, which engages the EP receptor signaling pathways. Subsequent metabolism of misoprostol free acid leads to the formation of inactive metabolites, including this compound. Based on available data, this compound exhibits weak binding to EP receptors and is not considered to contribute to the pharmacological activity of the parent drug. A thorough understanding of the metabolic cascade and the distinct pharmacodynamic profiles of each metabolite is essential for the continued development and optimization of prostaglandin-based therapeutics. The experimental protocols detailed herein provide a framework for the rigorous evaluation of novel compounds targeting the prostaglandin E1 pathway.
References
- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Misoprostol: a prostaglandin E1 analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of gastric antisecretory and prostaglandin E receptor binding activity of misoprostol by misoprostol free acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor binding characteristics of tritiated misoprostol free acid in enriched canine parietal cells (Conference) | OSTI.GOV [osti.gov]
- 7. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 9. Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. misoprostol.org [misoprostol.org]
- 12. studylib.net [studylib.net]
- 13. Misoprostol | C22H38O5 | CID 5282381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 20. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. resources.revvity.com [resources.revvity.com]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties and Formulation of Tetranor-Misoprostol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetranor-misoprostol is a primary, more polar metabolite of misoprostol (B33685), a synthetic analog of prostaglandin (B15479496) E1 widely used for its gastric cytoprotective and uterotonic effects. Understanding the physicochemical properties and formulation principles of this active metabolite is crucial for advanced research, pharmacokinetic studies, and the development of next-generation therapeutic agents. This technical guide provides a comprehensive overview of the known physical properties of this compound, discusses potential formulation strategies based on its characteristics and the established knowledge of its parent compound, and presents detailed experimental protocols for its analysis. Furthermore, it visualizes the key signaling pathway and a typical analytical workflow to support research and development efforts.
Physical and Chemical Properties
This compound, also known as 3-((1R,2R,3R)-3-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)propanoic acid, is formed in vivo through the de-esterification of misoprostol to misoprostol free acid, followed by beta-oxidation of the carboxylic acid side chain.[1][2] Its physical and chemical characteristics are fundamental to its handling, formulation, and analytical determination.
Quantitative Data Summary
The key quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₈O₅ | [1][3][4] |
| Molecular Weight | 312.4 g/mol | [1][3][4] |
| Purity (Typical) | ≥95% | [1][3] |
| Solubility | DMF: 100 mg/mLDMSO: 50 mg/mLEthanol (B145695): 50 mg/mLPBS (pH 7.2): 1 mg/mL | [1] |
| Storage Temperature | -20°C (Powder)-80°C (In solvent) | [1][4] |
| Standard Formulation | A solution in acetonitrile | [1][3] |
Formulation Considerations
As of this guide's publication, there are no commercially available pharmaceutical formulations specifically for this compound. It is primarily available as a research chemical, typically dissolved in an organic solvent like acetonitrile.[1][3] However, formulation strategies can be extrapolated from its known solubility profile and the extensive data available for its parent compound, misoprostol.
Challenges and Strategies
-
Hydrolytic Instability: Prostaglandin E analogs, including misoprostol, are susceptible to degradation, particularly in the presence of water.[5] This instability is a critical factor to consider for any aqueous-based formulation. For its parent compound, misoprostol, this is often overcome by formulating it in a protective vehicle, such as a dispersion in hydroxypropyl methylcellulose (B11928114) (HPMC), or by using double-aluminum blister packaging to prevent moisture ingress.
-
Solubility: this compound exhibits good solubility in organic solvents like DMF, DMSO, and ethanol, but limited solubility in aqueous buffers like PBS (1 mg/mL).[1] For oral or parenteral formulations, solubility enhancement techniques may be necessary. These could include:
-
Co-solvents: Utilizing mixtures of water with pharmaceutically acceptable solvents like ethanol or propylene (B89431) glycol.
-
Surfactant-based systems: Employing micelles or liposomes to encapsulate the molecule and improve aqueous dispersibility.
-
Cyclodextrins: Using complexing agents like hydroxypropyl-β-cyclodextrin to form inclusion complexes that enhance solubility.
-
-
Dosage Form Selection:
-
Oral Formulations: For research involving oral administration, this compound could be dissolved in an oil-based vehicle and encapsulated in soft gelatin capsules.
-
Injectable Formulations: For parenteral use, a solution using a co-solvent system or a lyophilized powder for reconstitution could be developed. Stability in the chosen buffer system would need to be rigorously evaluated.
-
Signaling Pathway
This compound, as an active metabolite of a prostaglandin E1 analog, is expected to exert its biological effects by acting as an agonist at prostaglandin E2 (PGE2) receptors (EP receptors).[6] These are G-protein coupled receptors (GPCRs) that trigger diverse downstream signaling cascades upon activation. The primary signaling pathways for the relevant EP receptors are detailed below.
Experimental Protocols
Accurate quantification of this compound is essential for formulation development, stability testing, and pharmacokinetic analysis. The following section details an exemplary stability-indicating High-Performance Liquid Chromatography (HPLC) method, adapted from validated methods for misoprostol.[5][7]
Exemplary Stability-Indicating HPLC Method
This reverse-phase HPLC (RP-HPLC) method is designed to separate this compound from potential degradation products.
4.1.1 Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Symmetry C18, 250 x 4.6 mm, 5 µm particle size (or equivalent).[5]
-
Mobile Phase: An isocratic mixture of acetonitrile, water, and methanol (B129727) (e.g., 45:55:1 v/v/v).[5] The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: 200 nm (as prostaglandins (B1171923) lack a strong chromophore, detection is performed at a low UV wavelength).[5]
-
Injection Volume: 20 µL.
4.1.2 Reagent and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 1 µg/mL to 20 µg/mL.
-
Sample Preparation (from a hypothetical formulation):
-
Accurately weigh a portion of the formulation equivalent to 1 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
4.1.3 Forced Degradation Study Protocol
To establish the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound.
-
Acid Hydrolysis: Treat sample with 0.1 N HCl at 60°C for 2 hours. Neutralize before injection.
-
Base Hydrolysis: Treat sample with 0.1 N NaOH at 60°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug substance to 70°C for 48 hours.[8]
-
Photolytic Degradation: Expose drug solution to UV light (254 nm) for 24 hours.
The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak (resolution > 2).
Experimental Workflow Diagram
The logical flow for the analysis of a this compound sample using the described HPLC method is visualized below.
Conclusion
While this compound is primarily recognized as a metabolite, its distinct physical properties, particularly its polarity and solubility, present unique challenges and opportunities for research and development. This guide has consolidated the available data on its physicochemical characteristics and proposed a framework for its formulation and analysis based on established principles for prostaglandins. The provided diagrams and protocols serve as a foundational resource for scientists aiming to explore the therapeutic potential and analytical science of this important molecule. Further research into specific formulations and the validation of analytical methods will be essential for advancing its potential clinical applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Applications - CAT N°: 22693 [bertin-bioreagent.com]
- 3. This compound - Cayman Chemical [bioscience.co.uk]
- 4. usbio.net [usbio.net]
- 5. researchgate.net [researchgate.net]
- 6. Misoprostol | C22H38O5 | CID 5282381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development and validation of LC methods for the separation of misoprostol related substances and diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
A Technical Guide to the Pharmacokinetics and Quantification of Tetranor-Misoprostol
Introduction
It is critical to establish from the outset that Misoprostol (B33685) is a synthetic analog of prostaglandin (B15479496) E1. As a synthetic compound, it does not occur naturally within biological systems. Consequently, its metabolites, including the primary active metabolite tetranor-misoprostol (also known as misoprostol free acid), are not endogenous. The presence of this compound in any biological sample is a definitive indicator of the administration of misoprostol. This guide provides a comprehensive overview of the pharmacokinetics of this compound following misoprostol administration, methods for its quantification, and the signaling pathways it activates.
Pharmacokinetics of this compound
Upon administration, misoprostol is rapidly and extensively de-esterified to its active metabolite, this compound. The pharmacokinetic properties of this metabolite are crucial for understanding the therapeutic action and duration of misoprostol.
Table 1: Pharmacokinetic Parameters of this compound in Plasma
| Dosage Route | Dose (µg) | Cmax (pg/mL) | Tmax (hours) | Half-life (t½) (hours) |
|---|---|---|---|---|
| Oral | 200 | 313 ± 103 | 0.32 ± 0.13 | 0.43 ± 0.11 |
| Vaginal | 200 | 185 ± 54 | 1.13 ± 0.53 | 0.77 ± 0.23 |
| Sublingual | 200 | 449 ± 158 | 0.47 ± 0.18 | 0.76 ± 0.21 |
| Rectal | 200 | 208 ± 84 | 0.98 ± 0.49 | 0.81 ± 0.26 |
Data presented are mean ± standard deviation and are compiled from various pharmacokinetic studies. Actual values may vary based on individual patient characteristics and specific study protocols.
Metabolic Pathway
Misoprostol undergoes a rapid and simple metabolic conversion to its biologically active form. This process is essential for its therapeutic effect.
Caption: Metabolic conversion of Misoprostol to this compound.
Experimental Protocols for Quantification
The accurate quantification of this compound in biological matrices like plasma or urine is typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To isolate this compound from the biological matrix and remove interfering substances.
-
Protocol:
-
Acidify 1 mL of plasma with 0.1 M HCl to a pH of approximately 3.0.
-
Add an internal standard (e.g., deuterated this compound).
-
Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Load the acidified plasma sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.
-
Elute the analyte with 3 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate and quantify this compound.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Q1: m/z 325.2 -> Q3: m/z 235.2
-
Internal Standard (d4-Tetranor-Misoprostol): Q1: m/z 329.2 -> Q3: m/z 239.2
-
-
Data Analysis: Quantify by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Caption: Workflow for this compound quantification by LC-MS/MS.
Signaling Pathway
This compound, the active metabolite, exerts its effects by acting as an agonist for the prostaglandin E2 (PGE2) receptor, specifically the EP2, EP3, and EP4 receptor subtypes. Its therapeutic effects, such as uterine contraction and gastric acid secretion inhibition, are mediated through these pathways.
Caption: Signaling pathways of this compound via EP receptors.
Methodological & Application
Application Note: A Robust LC-MS/MS Protocol for the Quantification of Tetranor-Misoprostol in Human Plasma
Therefore, this application note presents a representative protocol for tetranor-misoprostol analysis, constructed by adapting established methods for similar prostaglandins (B1171923) and misoprostol (B33685) acid. The methodologies for sample preparation, chromatography, and mass spectrometry are based on validated techniques for these related compounds.
Audience: Researchers, scientists, and drug development professionals.
Introduction Misoprostol, a synthetic analog of prostaglandin (B15479496) E1, is widely used for its gastroprotective and uterotonic properties.[1][10] Following administration, it undergoes rapid de-esterification to its biologically active metabolite, misoprostol acid.[1][6] This active metabolite is subsequently metabolized through beta-oxidation to form dinor and tetranor metabolites.[8][9] this compound is a key inactive metabolite, and its quantification in plasma is essential for comprehensive pharmacokinetic and drug metabolism studies. This document provides a detailed LC-MS/MS protocol for the sensitive and selective determination of this compound in human plasma.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol utilizes solid-phase extraction to isolate the analyte from the complex plasma matrix, a technique widely validated for prostaglandins.[3][11][12]
-
Materials :
-
Oasis HLB SPE Cartridges (1 cc, 30 mg)
-
Human plasma
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Internal Standard (IS) working solution (e.g., d4-tetranor-misoprostol in 50:50 methanol:water)
-
-
Procedure :
-
Thaw plasma samples and centrifuge to remove any precipitates.
-
To 500 µL of plasma in a polypropylene (B1209903) tube, add 20 µL of the internal standard working solution. Vortex for 10 seconds.
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid), vortex, and transfer to an autosampler vial.[3]
-
Liquid Chromatography (LC)
Chromatographic separation is performed using a reversed-phase UPLC system.
-
System : ACQUITY UPLC System or equivalent.[1]
-
Column : ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[1]
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 10 µL.[13]
-
Column Temperature : 45°C.
-
LC Gradient :
Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 80 20 1.0 0.4 80 20 5.0 0.4 10 90 6.0 0.4 10 90 6.1 0.4 80 20 | 8.0 | 0.4 | 80 | 20 |
Mass Spectrometry (MS/MS)
Detection is achieved using a tandem quadrupole mass spectrometer operating in negative ion mode, which is optimal for acidic molecules like prostaglandins.
-
System : Xevo TQ-S Tandem Quadrupole Mass Spectrometer or equivalent.[1]
-
Ionization Mode : Electrospray Ionization (ESI), Negative.
-
Capillary Voltage : 3.0 kV.
-
Source Temperature : 150°C.
-
Desolvation Temperature : 400°C.
-
Data Acquisition : Multiple Reaction Monitoring (MRM).
The following MRM transitions are representative for this compound (MW: 312.4) and a suitable internal standard.[14]
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (s) | Collision Energy (eV) |
| This compound | 311.4 | 267.3 | 0.1 | 18 |
| d4-Tetranor-Misoprostol (IS) | 315.4 | 271.3 | 0.1 | 18 |
Data Presentation
Quantitative Method Parameters
The following table summarizes the expected performance characteristics of the method, based on similar validated assays for prostaglandin metabolites.[1][4][7]
| Parameter | Expected Value |
| Linearity Range | 2 - 1000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 2 pg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Analyte Recovery | > 85% |
Mandatory Visualizations
Metabolic Pathway of Misoprostol
Caption: Simplified metabolic conversion of misoprostol to this compound.
Experimental Workflow Diagram
References
- 1. waters.com [waters.com]
- 2. Determination of misoprostol acid in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of misoprostol acid in plasma samples by UPLC-MS/MS with application in a maternal-fetal pharmacokinetic study following a low misoprostol dose vaginally to induce labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a selective and sensitive LC-MS/MS method for determination of misoprostol acid in human plasma: Application to bioequivalence study -Analytical Science and Technology [koreascience.kr]
- 8. This compound, 50ΜG | Labscoop [labscoop.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Forensic Toxicological Aspects of Misoprostol Use in Pharmacological Abortions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. This compound - Cayman Chemical [bioscience.co.uk]
Application Notes: Development of a Tetranor-Misoprostol ELISA Kit
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Misoprostol (B33685), a synthetic analog of prostaglandin (B15479496) E1 (PGE1), is utilized for preventing gastric ulcers and in obstetrics and gynecology.[1][2] Following administration, Misoprostol undergoes rapid de-esterification to its active metabolite, Misoprostol free acid.[3][4] This active form is then further metabolized in vivo to more polar, inactive compounds, including the dinor and tetranor metabolites.[1][3] Tetranor-Misoprostol is a key urinary metabolite, making its quantification essential for pharmacokinetic and metabolic studies of Misoprostol.[3][4][5]
These application notes describe the development and protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative determination of this compound. Due to its small molecular size, a competitive immunoassay format is the preferred method for detecting this compound, as it may only present a single epitope for antibody binding.[6][7][8] This assay is designed for high sensitivity and specificity, providing a valuable tool for researchers in drug development and clinical research.
Biological Context: Misoprostol Metabolism and Signaling
Misoprostol is rapidly converted in the body to its primary active metabolite, Misoprostol free acid, which is then further metabolized to this compound before excretion.[3][4]
References
- 1. Misoprostol | C22H38O5 | CID 5282381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and validation of LC methods for the separation of misoprostol related substances and diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Applications - CAT N°: 22693 [bertin-bioreagent.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound, 50ΜG | Labscoop [labscoop.com]
- 6. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 7. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Analysis of Tetranor-Misoprostol in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Misoprostol (B33685), a synthetic analog of prostaglandin (B15479496) E1, is widely used for the prevention of NSAID-induced gastric ulcers and in obstetrics and gynecology. Following administration, misoprostol is rapidly metabolized to its active form, misoprostol acid. This active metabolite is further metabolized to more polar, inactive compounds that are primarily excreted in the urine. One of the major urinary metabolites is tetranor-misoprostol.[1][2] The quantification of this compound in urine provides a non-invasive method to assess misoprostol intake and metabolism.
These application notes provide detailed protocols for the sample preparation of urine for the analysis of this compound using solid-phase extraction (SPE) and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols also cover enzymatic hydrolysis for the determination of total this compound (free and glucuronide-conjugated).
Metabolic Pathway of Misoprostol
Misoprostol undergoes rapid de-esterification to its active metabolite, misoprostol acid. Further metabolism, including beta-oxidation of the carboxyl side chain, leads to the formation of the more polar and water-soluble this compound, which is then excreted in the urine.[1][3]
References
Application Notes and Protocols for Solid-Phase Extraction of Misoprostol Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Misoprostol (B33685), a synthetic analog of prostaglandin (B15479496) E1, is extensively used for the prevention of gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs), as well as in obstetrics and gynecology.[1][2][3] Following administration, misoprostol is rapidly and extensively metabolized to its biologically active free acid, misoprostol acid.[1][4] The accurate quantification of misoprostol acid in biological matrices is crucial for pharmacokinetic, clinical, and forensic studies.[1] Due to its low plasma concentrations, a sensitive and robust analytical method is required for its quantification.[1]
Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers a reliable method for isolating and concentrating misoprostol acid from complex biological matrices such as plasma, serum, whole blood, urine, and tissue homogenates.[1] This ensures cleaner extracts and improved analytical sensitivity, particularly when coupled with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The principle of SPE involves partitioning the analyte between a solid stationary phase and a liquid mobile phase. For misoprostol acid, a relatively nonpolar and acidic compound, reversed-phase and anion-exchange SPE are the most common mechanisms employed.[1]
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the analysis of misoprostol acid using SPE followed by LC-MS/MS.
| Parameter | Matrix | Value | Reference |
| Linear Range | Human Plasma | 0.01 - 10 ng/mL | [5] |
| Human Plasma | 10 - 3000 pg/mL | [4] | |
| Human Plasma | 5 - 500 pg/mL | [6] | |
| Whole Blood | 25 - 2000 ng/L | [7] | |
| Lower Limit of Quantification (LLOQ) | Human Plasma | 5 - 25 pg/mL | [4] |
| Human Plasma | 5 pg/mL | [6] | |
| Whole Blood | 25 ng/L | [7] | |
| Whole Blood | 50 pg/mL | [8] | |
| Limit of Detection (LOD) | Human Plasma | 0.001 ng/mL | [5] |
| Whole Blood | 10 ng/L | [7] | |
| Whole Blood | 25 pg/mL | [8] | |
| Extraction Recovery | Whole Blood | 89% - 97% | [4][7] |
| Human Plasma | 89.0% - 96.0% | [5] | |
| Biological Specimens | 88.3% - 95.1% | [8] | |
| Intra-assay Precision | Whole Blood | 4.0% (at 50 ng/L) and 5.5% (at 500 ng/L) | [7] |
| Inter-assay Precision | Whole Blood | 5.4% (at 50 ng/L) and 4.1% (at 500 ng/L) | [7] |
| Inter-assay Accuracy | Whole Blood | -1.4% (at 50 ng/L) and -2.8% (at 500 ng/L) | [7] |
Experimental Protocols
This section provides detailed methodologies for the solid-phase extraction of misoprostol acid from various biological matrices, primarily adapted from methodologies utilizing Oasis HLB (Hydrophilic-Lipophilic Balanced) and MAX (Mixed-Mode Anion Exchange) cartridges.
Protocol 1: SPE of Misoprostol Acid from Human Plasma/Serum
This protocol is a general guideline adapted from methods for prostaglandin extraction and can be optimized for misoprostol acid.[1]
Materials:
-
Acidified water (pH 3-4, using formic acid)[1]
-
Elution solvent (e.g., methanol or ethyl acetate)[1]
-
Internal standard (e.g., misoprostol acid-d5)[4]
-
Protein precipitation agent (e.g., 4% H3PO4 or 0.1M zinc sulfate)[1]
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma/serum samples at room temperature.[1]
-
To a 500 µL aliquot of the sample, add the internal standard.[1][4]
-
Dilute the sample with an aqueous buffer solution (e.g., 4% H3PO4 or 0.1M zinc sulfate) to precipitate proteins.[1]
-
Vortex mix for 30 seconds.[1]
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Collect the supernatant.[1]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the supernatant onto the conditioned cartridge.[1]
-
-
Washing:
-
Elution:
-
Dry Down and Reconstitution:
Protocol 2: SPE of Misoprostol Acid from Urine or Tissue Homogenate
This protocol is a general guideline and can be optimized for specific applications.[1]
Procedure:
-
Sample Pre-treatment:
-
Urine: Acidify the urine sample to pH 3-4 with formic acid to protonate the carboxylic acid group of misoprostol acid, which increases its retention on reversed-phase sorbents.[1]
-
Tissue Homogenate: Homogenize the tissue in a suitable buffer. Precipitate proteins using a solvent like acetonitrile (B52724) or by acidifying with formic acid. Centrifuge to remove debris.[1]
-
Add the internal standard to the pre-treated sample.[1]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge.[1]
-
-
Washing:
-
Elution:
-
Elute misoprostol acid with 1 mL of methanol or ethyl acetate.[1]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate and reconstitute for LC-MS/MS analysis.[1]
-
Visualizations
Misoprostol Signaling Pathway
Misoprostol, as a prostaglandin E1 (PGE1) analog, exerts its effects by binding to and activating prostaglandin E receptors (EP receptors), which are G-protein coupled receptors.[9] The activation of these receptors initiates downstream signaling cascades. For instance, in uterine muscle cells, it initiates a pathway leading to increased intracellular calcium and stronger, more frequent contractions.[10] In gastric parietal cells, it activates an inhibitory G-protein pathway, reducing hydrogen ion secretion and thus stomach acidity.[10]
Caption: Misoprostol signaling pathways in different cell types.
Solid-Phase Extraction Workflow
The following diagram illustrates a typical workflow for the solid-phase extraction of misoprostol metabolites from biological samples.
References
- 1. benchchem.com [benchchem.com]
- 2. Misoprostol - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluating misoprostol content in pregnant women with hourly oral administration during labor induction by microElution solid phase extraction combined with liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. Forensic Toxicological Aspects of Misoprostol Use in Pharmacological Abortions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry of Tetranor-Misoprostol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of tetranor-misoprostol, a key metabolite of misoprostol (B33685), using gas chromatography-mass spectrometry (GC-MS). The following sections outline the necessary experimental procedures, from sample preparation to data acquisition and analysis.
Introduction
This compound is a significant, more polar metabolite of misoprostol, a synthetic prostaglandin (B15479496) E1 analog used for the prevention of nonsteroidal anti-inflammatory drug-induced gastric ulcers and in obstetrics and gynecology.[1] Monitoring the levels of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive method for the quantification of this analyte. However, due to the polar nature of this compound, a multi-step derivatization process is essential to improve its volatility and chromatographic behavior.[2][3]
This application note details a method adapted from established protocols for related prostaglandins, involving solid-phase extraction (SPE) for sample cleanup, followed by a three-step derivatization and analysis by GC-MS in negative ion chemical ionization (NICI) mode for enhanced sensitivity.
Metabolic Pathway of Misoprostol
Caption: Metabolic conversion of Misoprostol to its active form and subsequent metabolite.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of this compound from biological matrices such as plasma or urine.
-
Internal Standard Addition: Spike the sample (e.g., 1 mL of plasma) with an appropriate internal standard, such as a deuterated analog of this compound or a related prostaglandin like (15S)-15-methyl-PGE2.
-
Sample Pre-treatment: Acidify the sample to approximately pH 3.5 with a suitable acid (e.g., 1M formic acid) to ensure the analyte is in its protonated form.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially washing with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences, followed by 5 mL of a low-percentage organic solvent wash (e.g., 15% methanol in water) to remove less polar interferences.
-
Elution: Elute the analyte from the cartridge with 5 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or methyl formate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at approximately 40°C. The dried extract is now ready for derivatization.
Derivatization
A three-step derivatization process is employed to enhance the volatility and thermal stability of this compound for GC-MS analysis.[3]
-
Pentafluorobenzyl (PFB) Ester Formation:
-
Reconstitute the dried extract in 50 µL of acetonitrile (B52724).
-
Add 10 µL of a 1.5% solution of pentafluorobenzyl bromide (PFBB) in acetonitrile and 10 µL of a 10% solution of N,N-diisopropylethylamine (DIPEA) in acetonitrile.
-
Vortex the mixture and incubate at 40°C for 30 minutes.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Pentafluorobenzyl Oxime (PFBO) Formation:
-
To the dried residue from the previous step, add 50 µL of a 1% solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in pyridine (B92270).
-
Vortex and incubate at 60°C for 60 minutes.
-
Evaporate the pyridine to dryness under nitrogen.
-
-
Trimethylsilyl (TMS) Ether Formation:
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Vortex and incubate at 60°C for 30 minutes.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of this compound.
GC-MS Instrumentation and Parameters
The following table outlines typical instrument parameters for the GC-MS analysis of derivatized this compound. These may require optimization based on the specific instrumentation used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 180°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Negative Ion Chemical Ionization (NICI) |
| Reagent Gas | Methane or Ammonia |
| Ion Source Temp. | 200°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantitative Data
The following tables summarize hypothetical quantitative data for the analysis of this compound, based on typical performance for similar prostaglandin analyses.
Table 1: Chromatographic and Mass Spectrometric Data
| Analyte | Derivatization Adduct | Expected Retention Time (min) | Monitored Ions (m/z) |
| This compound | PFB-Ester-PFBO-TMS-Ether | ~12.5 | [M-PFB]⁻, and specific fragment ions |
| Internal Standard | PFB-Ester-PFBO-TMS-Ether | Varies with IS | Specific ions for the chosen IS |
Note: The exact m/z values for monitored ions will depend on the specific fragmentation pattern of the derivatized this compound and the internal standard used.
Table 2: Method Validation Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 pg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.5 pg/mL |
| Limit of Quantitation (LOQ) | ~1.5 pg/mL |
| Recovery | 85 - 105% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Conclusion
The GC-MS method outlined in these application notes provides a sensitive and reliable approach for the quantitative determination of this compound in biological samples. The combination of solid-phase extraction for sample cleanup and a comprehensive three-step derivatization protocol is critical for achieving the necessary volatility and chromatographic performance for this polar analyte. The use of negative ion chemical ionization mass spectrometry further enhances sensitivity, allowing for the detection and quantification of this compound at low picogram-per-milliliter levels, which is essential for pharmacokinetic and drug metabolism studies. Researchers, scientists, and drug development professionals can adapt and validate this protocol for their specific applications.
References
Utilizing tetranor-Misoprostol as a Reference Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed guidance on the effective use of tetranor-Misoprostol as a reference standard in analytical methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism studies.
Introduction
This compound is a key, polar metabolite of Misoprostol, a synthetic prostaglandin (B15479496) E1 analog. Misoprostol undergoes rapid de-esterification to its active metabolite, Misoprostol acid, which is then further metabolized via beta-oxidation to form this compound.[1] As a stable, downstream metabolite, this compound serves as an excellent reference standard for pharmacokinetic, toxicological, and xenobiotic metabolism studies of Misoprostol. Its use is critical for the accurate quantification of Misoprostol and its metabolites in biological matrices.
Physicochemical Properties and Storage
Accurate and reliable analytical results depend on the proper handling and storage of the reference standard.
| Property | Value | Source |
| Chemical Formula | C17H28O5 | [1] |
| Molecular Weight | 312.4 g/mol | [1] |
| Appearance | Typically a solution in acetonitrile | [1] |
| Solubility | DMF: 100 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml | [1] |
| Storage Temperature | -80°C | [1] |
| Stability | ≥ 2 years at -80°C |
Metabolic Pathway of Misoprostol
Understanding the metabolic cascade from Misoprostol to this compound is fundamental for designing experiments that utilize this reference standard. Misoprostol, a prodrug, is rapidly converted to its active form and subsequently metabolized to more polar compounds for excretion.
References
Measuring Tetranor-Misoprostol in Tissue: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the quantification of tetranor-Misoprostol, a key metabolite of the synthetic prostaglandin (B15479496) E1 analog Misoprostol (B33685), in tissue samples. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicological studies. The protocol outlines detailed methodologies for tissue homogenization, sample extraction, and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for this application.
Introduction
Misoprostol is a widely used pharmaceutical agent for the prevention of NSAID-induced gastric ulcers and for various obstetrical and gynecological purposes.[1][2] Following administration, Misoprostol, a prodrug, is rapidly de-esterified to its active metabolite, Misoprostol acid.[3][4] This active form undergoes further metabolism, including beta-oxidation of its carboxylic acid side chain, to form this compound.[5][6] The quantification of this tetranor metabolite in tissue samples is crucial for understanding the distribution, persistence, and mechanism of action of Misoprostol at the tissue level.
This protocol provides a robust framework for the extraction and analysis of this compound from various tissue matrices. While a specific commercially available ELISA kit for this compound was not identified at the time of this publication, the LC-MS/MS method detailed herein offers high sensitivity and specificity.
Metabolic Pathway of Misoprostol
Misoprostol undergoes a two-step metabolic conversion to this compound. The initial and rapid de-esterification to Misoprostol acid is followed by subsequent beta-oxidation.
References
- 1. This compound, 50ΜG | Labscoop [labscoop.com]
- 2. Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Metabolism and pharmacokinetic studies of misoprostol | Semantic Scholar [semanticscholar.org]
- 5. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of Tetranor-Misoprostol in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analog, is a widely used therapeutic agent for the prevention of NSAID-induced gastric ulcers and for various obstetrical and gynecological purposes. As a prodrug, misoprostol is rapidly metabolized to its biologically active form, misoprostol acid.[1][2] Subsequent metabolism of misoprostol acid occurs through several pathways, including beta-oxidation of the alpha side chain, omega-oxidation of the beta side chain, and reduction of the ketone group.[3] One of the key metabolites formed through beta-oxidation is tetranor-misoprostol (2,3,4,5-tetranor-misoprostol acid).[4]
The quantification of this compound in biological matrices, such as urine, serves as a valuable tool in drug metabolism studies. It provides insights into the pharmacokinetic profile of misoprostol and the extent of its metabolism via the beta-oxidation pathway. As a downstream metabolite, this compound can be a useful biomarker for assessing misoprostol administration and metabolism.
This document provides detailed application notes and protocols for the use of this compound in drug metabolism studies, including its synthesis, analytical quantification, and the underlying metabolic pathways.
Metabolic Pathway of Misoprostol to this compound
Misoprostol undergoes a two-step metabolic conversion to this compound. The initial and rapid step is the de-esterification of the parent drug to its active metabolite, misoprostol acid, catalyzed by carboxylesterases.[5] Following its formation, misoprostol acid is further metabolized through beta-oxidation, which involves the shortening of the carboxylic acid side chain by four carbons to yield this compound.[3][5]
Metabolic pathway of misoprostol to this compound.
Synthesis of this compound and its Deuterated Analog
For quantitative analysis using mass spectrometry, a stable isotope-labeled internal standard is essential for accuracy and precision. The synthesis of this compound and its deuterated analog can be adapted from the established synthesis of tetranor-PGE1.[6][7] The general strategy involves a convergent synthesis approach.
Proposed Synthesis Workflow:
General workflow for the synthesis of this compound.
A key step is the coupling of a protected cyclopentenone core with the appropriate side chain, which can be synthesized with or without deuterium (B1214612) labeling.[6]
Quantitative Analysis of this compound in Urine by LC-MS/MS
The following is a proposed protocol for the quantification of this compound in human urine based on established methods for other tetranor-prostaglandin metabolites.
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Internal Standard: Spike 1 mL of urine with a known concentration of deuterated this compound.
-
Acidification: Acidify the urine sample to pH 3-4 with acetic acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 15% methanol in water.
-
Elution: Elute the analyte with 1 mL of methyl formate (B1220265) or ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from endogenous interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both this compound and its deuterated internal standard. The exact m/z values would need to be determined by infusion of the synthesized standards.
3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the urine samples from the calibration curve.
Experimental Workflow
Workflow for the quantitative analysis of this compound.
Quantitative Data
While specific quantitative data for the urinary excretion of this compound in humans following misoprostol administration is not extensively available in the literature, studies on the pharmacokinetics of misoprostol provide data for the parent drug and its primary active metabolite, misoprostol acid.[8] The tables below summarize the pharmacokinetic parameters of misoprostol acid after administration of misoprostol via different routes. This data can serve as a reference for expected concentrations of metabolites.
Table 1: Pharmacokinetic Parameters of Misoprostol Acid After a Single 400 µg Dose of Misoprostol
| Route of Administration | Cmax (pg/mL) | Tmax (min) | AUC (pg·h/mL) |
| Oral | 287.6 ± 144.3 | 27.5 ± 14.8 | 402.8 ± 151.6 |
| Sublingual | 574.8 ± 250.7 | 26.0 ± 11.5 | 743.7 ± 291.2 |
| Vaginal | 125.2 ± 53.8 | 80.0 ± 27.0 | 433.7 ± 182.6 |
Data adapted from Tang et al., 2002.[8]
Biological Activity
The biological activity of this compound has not been extensively studied. Generally, the beta-oxidation of prostaglandins (B1171923) is considered a catabolic pathway leading to less active or inactive metabolites. However, some prostaglandin metabolites have been shown to retain some biological activity. Further research is needed to fully characterize the pharmacological profile of this compound.
Conclusion
This compound is a significant metabolite of misoprostol formed via beta-oxidation. Its quantification in urine provides a valuable tool for drug metabolism and pharmacokinetic studies. The development of a robust and sensitive LC-MS/MS method, along with the synthesis of appropriate analytical standards, is crucial for its accurate measurement. Further studies are warranted to establish the full pharmacokinetic profile and biological activity of this compound.
References
- 1. Misoprostol | C22H38O5 | CID 5282381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Urinary Tetranor-Misoprostol for Medication Adherence Monitoring
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Misoprostol (B33685) is a synthetic prostaglandin (B15479496) E1 analog used for the prevention of NSAID-induced gastric ulcers and for various applications in obstetrics and gynecology. As a prodrug, misoprostol is rapidly metabolized into its active form, misoprostol acid, and subsequently into other metabolites that are primarily excreted in the urine. One of these downstream, more polar metabolites is tetranor-misoprostol.[1][2] The detection of this compound in a patient's urine serves as a specific and objective biomarker for recent ingestion of misoprostol. This document provides an overview of the metabolic pathway, relevant pharmacokinetic data, and detailed protocols for the quantification of urinary this compound as a tool for monitoring medication adherence in clinical research and practice.
2.0 Metabolic Pathway of Misoprostol
Misoprostol undergoes a rapid and extensive metabolic process. The initial and essential step is de-esterification to its pharmacologically active metabolite, misoprostol acid.[3] This active metabolite is then subject to further metabolic degradation, including beta-oxidation of the alpha side chain, which results in the formation of the dinor and tetranor acid metabolites.[4] These more polar compounds are then excreted via the kidneys.[5]
3.0 Pharmacokinetic Data
Quantitative data on the urinary excretion of this compound in humans is not widely available in the literature. However, the pharmacokinetics of its parent metabolite, misoprostol acid, in plasma provide essential context for understanding the timeline of absorption and metabolism following administration. The data clearly show rapid absorption and appearance of the active metabolite in plasma.
Table 1: Pharmacokinetic Parameters of Misoprostol Acid in Plasma (400 µg Dose)
| Administration Route | Cmax (pg/mL) (Mean ± SD) | Tmax (min) (Mean ± SD) | AUC₀₋₃₆₀ (pg·h/mL) (Mean ± SD) |
|---|---|---|---|
| Oral | 287.6 ± 144.3 | 27.5 ± 14.8 | 402.8 ± 151.6 |
| Sublingual | 574.8 ± 250.7 | 26.0 ± 11.5 | 743.7 ± 291.2 |
| Vaginal | 125.2 ± 53.8 | 72.0 ± 34.5 | 433.7 ± 182.6 |
Data sourced from a study on women undergoing termination of pregnancy.[6][7]
4.0 Application: Medication Adherence Monitoring
The principle of using urinary this compound for adherence monitoring is straightforward: its presence in urine confirms that a dose of misoprostol was recently ingested and metabolized. Its absence would indicate non-adherence within the detection window of the assay. This provides an objective measure superior to patient self-reporting.
5.0 Experimental Protocols
Two primary methods for the quantification of this compound in urine are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS offers higher specificity and sensitivity, while ELISA provides a higher-throughput and more cost-effective platform.
Protocol 5.1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a generalized procedure for extracting prostaglandins (B1171923) and their metabolites from a urine matrix.[8][9]
Materials:
-
C18 SPE Cartridges
-
Urine samples, stored at -80°C
-
Formic Acid
-
Methanol (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Hexane (B92381) (HPLC Grade)
-
Ultrapure Water
-
Centrifuge, Vortex Mixer, Nitrogen Evaporator
Procedure:
-
Sample Thawing: Thaw frozen urine samples at room temperature. Vortex briefly and centrifuge at 1,500 x g for 10 minutes to pellet any particulate matter.
-
Acidification: Transfer 1 mL of the urine supernatant to a clean tube. Acidify to a pH of ~3.5 by adding 2% formic acid. This step is crucial for the retention of the acidic analyte on the C18 sorbent.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 2 mL of methanol, followed by 2 mL of ultrapure water. Do not allow the cartridge to dry.
-
Sample Loading: Load the acidified urine sample onto the conditioned cartridge. Allow the sample to pass through slowly (~1 mL/min).
-
Cartridge Washing:
-
Wash the cartridge with 2 mL of ultrapure water to remove polar interferences.
-
Wash the cartridge with 2 mL of hexane to remove non-polar, neutral lipids.
-
Dry the cartridge under a vacuum for 5-10 minutes.
-
-
Elution: Elute the this compound from the cartridge with 2 mL of ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C. Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the appropriate solvent (e.g., mobile phase for LC-MS/MS or ELISA buffer).
Protocol 5.2: LC-MS/MS Method for Quantification
This protocol is a representative method adapted from procedures for misoprostol acid and other drugs of abuse in biological matrices.[2][10]
Instrumentation:
-
UHPLC system coupled with a triple quadrupole mass spectrometer (e.g., Agilent 1290 Infinity II with 6470 TQ MS).
-
Heated Electrospray Ionization (HESI) source, operated in negative ion mode.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 × 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient:
Time (min) %B 0.0 5 7.5 95 10.0 95 10.1 5 | 12.0 | 5 |
MS/MS Conditions (Hypothetical):
-
Ionization Mode: Negative ESI.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and a suitable internal standard (e.g., a deuterated analog) must be determined through method development. For misoprostol acid (MW 368.5), a transition of m/z 367.0→249.1 is used; a similar fragmentation pattern would be expected for this compound (MW 312.4).[2]
-
Method Validation: The method must be fully validated according to regulatory guidelines, assessing for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects.
Protocol 5.3: Competitive ELISA Method
This protocol is a generalized procedure based on commercially available kits for other prostaglandin metabolites and assumes the availability of a specific antibody for this compound.[11][12]
Materials:
-
96-well plate pre-coated with a capture antibody (e.g., goat anti-mouse IgG).
-
This compound-specific monoclonal antibody.
-
This compound-acetylcholinesterase (AChE) tracer (or other enzyme conjugate).
-
This compound ELISA standard.
-
Ellman's Reagent (for AChE development).
-
Wash Buffer, ELISA Buffer.
-
Plate reader (405-420 nm).
Procedure:
-
Reagent Preparation: Prepare all buffers, standards, and samples as per the hypothetical kit instructions. Perform serial dilutions of the standard to create a standard curve (e.g., from 1,000 pg/mL to ~10 pg/mL).
-
Plate Loading:
-
Add 100 µL of ELISA buffer to the non-specific binding (NSB) wells.
-
Add 50 µL of ELISA buffer to the maximum binding (B₀) wells.
-
Add 50 µL of each standard and prepared urine sample (from Protocol 5.1) to their respective wells.
-
-
Competitive Reaction:
-
Add 50 µL of the this compound-AChE tracer to all wells except the blank.
-
Add 50 µL of the this compound antibody to all wells except the blank and NSB wells.
-
-
Incubation: Cover the plate and incubate for 18 hours at 4°C. During this time, free this compound in the sample/standard competes with the tracer for binding to the antibody.
-
Washing: Wash the plate five times with Wash Buffer to remove all unbound reagents.
-
Development: Add 200 µL of Ellman's Reagent to each well and incubate in the dark on an orbital shaker for 60-90 minutes. The tracer will react to produce a yellow color.
-
Reading: Read the absorbance at 405 nm. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Calculation: Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.
References
- 1. agilent.com [agilent.com]
- 2. Forensic Toxicological Aspects of Misoprostol Use in Pharmacological Abortions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of 9alpha, 11beta prostaglandin F2 in human urine. combination of solid-phase extraction and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pharmacokinetics of different routes of administration of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Tetranor-Misoprostol Standards
For: Researchers, scientists, and drug development professionals.
Introduction
Tetranor-Misoprostol is a key metabolite of Misoprostol, a synthetic prostaglandin (B15479496) E1 analog. Misoprostol is utilized for its cytoprotective effects on the gastric mucosa and its uterotonic properties. The study of its metabolites, such as this compound, is crucial for understanding its pharmacokinetics and overall biological activity. These application notes provide detailed protocols for the proper storage, handling, and use of this compound analytical standards to ensure their integrity and the accuracy of experimental results.
Chemical and Physical Properties
| Property | Value |
| Formal Name | 3-((1R,2R,3R)-3-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)propanoic acid[1][2] |
| Molecular Formula | C₁₇H₂₈O₅[1][2] |
| Formula Weight | 312.4 g/mol [1][2] |
| Purity | ≥95%[1][2] |
| Formulation | Typically supplied as a solution in acetonitrile[1][2] |
Storage and Stability
Proper storage of this compound standards is critical to maintain their stability and ensure the reliability of analytical measurements.
| Parameter | Recommendation | Stability |
| Long-Term Storage | Store at -80°C for optimal stability.[1] Alternatively, storage at -20°C is also acceptable. | ≥ 2 years[1] |
| Shipping | Shipped on dry ice to maintain integrity.[1] | Not applicable |
| Short-Term Storage | Avoid repeated freeze-thaw cycles. For frequent use, aliquot the standard into smaller volumes. | Data not available for this compound. For the parent compound, Misoprostol, aqueous solutions are not recommended for storage for more than one day. |
| Aqueous Solutions | Not recommended for storage for more than one day. | Data not available for this compound. The parent compound, Misoprostol, shows limited stability in aqueous solutions. |
Solubility
The solubility of this compound in various solvents is summarized below. It is important to use the appropriate solvent to ensure complete dissolution and accurate concentration of the standard solutions.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 100 mg/mL[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 50 mg/mL[1] |
| Ethanol (B145695) | 50 mg/mL[1] |
| Phosphate Buffered Saline (PBS), pH 7.2 | 1 mg/mL[1] |
Safety and Handling Precautions
This compound and the solvents used for its preparation should be handled with care. Always refer to the Safety Data Sheet (SDS) for complete safety information.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood.
-
Hazard: this compound is harmful if swallowed, in contact with skin, or inhaled, and causes serious eye irritation.
-
Solvent Hazard: Acetonitrile is a highly flammable liquid and vapor.
-
Use: This product is for research use only and is not for human or veterinary use.[1]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes the preparation of a stock solution and subsequent working solutions of this compound.
Materials:
-
This compound standard (typically in acetonitrile)
-
Anhydrous ethanol or other suitable solvent (e.g., DMSO, DMF)
-
Calibrated micropipettes and sterile tips
-
Amber glass vials for storage
Procedure for Preparing a Stock Solution (e.g., 1 mg/mL):
-
Allow the vial of this compound standard to equilibrate to room temperature before opening.
-
If the standard is provided as a pre-weighed solid, calculate the volume of solvent needed to achieve the desired stock concentration.
-
If the standard is provided in a solvent such as acetonitrile, it can be used directly as a stock solution or diluted further. To change the solvent, the original solvent can be evaporated under a gentle stream of nitrogen, and the residue can be reconstituted in the solvent of choice.
-
Add the calculated volume of the desired solvent (e.g., ethanol) to the vial.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in an amber glass vial at -80°C or -20°C.
Procedure for Preparing Working Solutions:
-
Thaw the stock solution at room temperature.
-
Perform serial dilutions of the stock solution with the appropriate solvent to achieve the desired concentrations for your experimental needs.
-
Prepare fresh working solutions daily, if possible.
Caption: Workflow for preparing this compound standard solutions.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating analytical methods. The following protocols are adapted from studies on the parent compound, Misoprostol, and can serve as a starting point for investigating the stability of this compound. The goal is to achieve 10-30% degradation.
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Heating apparatus (e.g., water bath, oven)
-
Photostability chamber or light source
1. Acid Hydrolysis:
-
To a known concentration of this compound solution, add an equal volume of 0.1 N HCl.
-
Incubate the mixture at room temperature for a specified time (e.g., 90 minutes).
-
Neutralize the solution with an equal volume and concentration of NaOH.
-
Dilute to a suitable concentration for analysis.
2. Alkaline Hydrolysis:
-
To a known concentration of this compound solution, add an equal volume of 0.1 N NaOH.
-
Incubate the mixture at room temperature for a specified time (e.g., 90 minutes).
-
Neutralize the solution with an equal volume and concentration of HCl.
-
Dilute to a suitable concentration for analysis.
3. Oxidative Degradation:
-
To a known concentration of this compound solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a specified duration (e.g., 1 hour).
-
Dilute to a suitable concentration for analysis.
4. Thermal Degradation:
-
Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 70°C) for a defined period (e.g., 48 hours).
-
After exposure, dissolve and/or dilute the sample to a suitable concentration for analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound to light in a photostability chamber according to ICH guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, analyze both the exposed and control samples.
Caption: Conceptual diagram of forced degradation studies on this compound.
Disclaimer
The information provided in these application notes is intended for guidance and is based on available scientific literature. It is the responsibility of the end-user to validate these protocols for their specific applications. Always consult the product-specific information sheet and Safety Data Sheet (SDS) provided by the manufacturer.
References
Application Notes and Protocols for the Derivatization of Tetranor-Misoprostol for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of tetranor-misoprostol, a key metabolite of misoprostol (B33685), for analysis by gas chromatography-mass spectrometry (GC-MS). Due to the limited availability of protocols specifically validated for this compound, the primary protocol detailed below is adapted from a well-established method for the structurally similar compound, misoprostol acid. This adaptation is scientifically justified by the shared functional groups (carboxylic acid, hydroxyl, and ketone groups) that are the targets of derivatization.
Introduction to Derivatization for Prostaglandin (B15479496) Analysis
Prostaglandins (B1171923) and their metabolites, including this compound, are typically non-volatile and thermally labile compounds. Direct analysis by gas chromatography is therefore challenging. Derivatization is a crucial sample preparation step that converts the polar functional groups of these analytes into less polar, more volatile, and more thermally stable derivatives. This process significantly improves chromatographic peak shape, resolution, and detection sensitivity.
The most common derivatization strategies for prostaglandins involve a multi-step approach targeting the carboxylic acid, hydroxyl, and ketone functionalities. These include:
-
Esterification: The carboxylic acid group is typically converted to a more volatile ester, often a pentafluorobenzyl (PFB) ester. This is particularly advantageous for electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry, as the polyfluorinated group enhances sensitivity.
-
Oximation: The ketone group is converted to an oxime to prevent enolization and improve thermal stability. Methoxime (MO) or pentafluorobenzyl oxime (PFBO) derivatives are commonly formed.
-
Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers to increase volatility and thermal stability.
Recommended Derivatization Protocol: A Three-Step Approach
This protocol is adapted from the established methods for misoprostol acid and other prostaglandins and is recommended for the analysis of this compound. It involves the formation of a pentafluorobenzyl (PFB) ester, a pentafluorobenzyl oxime (PFBO), and a trimethylsilyl (TMS) ether.
Experimental Protocol
Materials and Reagents:
-
This compound standard
-
Internal standard (e.g., deuterated this compound or a structurally similar prostaglandin)
-
Pentafluorobenzyl bromide (PFBB) solution (10% in acetonitrile)
-
N,N-Diisopropylethylamine (DIPEA)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (B1210297) (anhydrous)
-
Hexane (anhydrous)
-
Nitrogen gas (high purity)
-
Reacti-Vials™ or similar small reaction vials
Procedure:
-
Sample Preparation:
-
To an appropriate amount of extracted and dried sample residue (or standard) in a reaction vial, add the internal standard.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
-
Step 1: Pentafluorobenzylation (Esterification of Carboxylic Acid)
-
To the dried residue, add 50 µL of 10% PFBB in acetonitrile (B52724) and 10 µL of DIPEA.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
After cooling to room temperature, evaporate the reagents to dryness under a stream of nitrogen.
-
-
Step 2: Oximation (Derivatization of Ketone Group)
-
To the dried residue from the previous step, add 50 µL of a freshly prepared solution of PFBHA·HCl in pyridine (e.g., 10 mg/mL).
-
Cap the vial and heat at 60°C for 60 minutes.
-
Cool the vial to room temperature and evaporate the pyridine under a stream of nitrogen. Gentle heating may be required to facilitate the removal of pyridine.
-
-
Step 3: Trimethylsilylation (Derivatization of Hydroxyl Groups)
-
To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous ethyl acetate.
-
Cap the vial tightly and heat at 60°C for 45 minutes.
-
Cool to room temperature. The sample is now ready for GC-MS analysis.
-
Note: It is crucial to perform all steps under anhydrous conditions to prevent the hydrolysis of the derivatizing reagents and the formed derivatives.
Data Presentation: Comparison of Derivatization Methods
| Derivatization Method | Target Functional Group(s) | Key Advantages | Key Disadvantages | Typical Reagents |
| Pentafluorobenzylation (PFB) | Carboxylic Acid, Ketone (as oxime) | High sensitivity in NCI-MS and ECD. | Can be a multi-step process. Reagents can be harsh. | PFB-Br, PFBHA |
| Trimethylsilylation (TMS) | Hydroxyl, Carboxylic Acid | Good volatility and thermal stability. Relatively simple procedure. | Derivatives can be moisture-sensitive. | BSTFA, MSTFA, TMCS |
| Methoximation (MO) | Ketone | Prevents enolization, improves stability. | Adds an additional step to the protocol. | Methoxyamine HCl |
| Combined PFB-TMS | All polar functional groups | Excellent sensitivity and chromatographic properties. | Labor-intensive, multi-step protocol.[1] | PFB-Br, PFBHA, BSTFA |
Visualizations
Derivatization Workflow for this compound
The following diagram illustrates the logical workflow of the recommended three-step derivatization protocol for this compound.
Caption: Workflow of the three-step derivatization of this compound.
Signaling Pathway of Misoprostol Action (for context)
While not a derivatization method, understanding the biological context of misoprostol and its metabolites can be valuable. The following diagram shows a simplified signaling pathway of misoprostol's action as a prostaglandin E1 analog.
Caption: Simplified signaling pathway of misoprostol.
Concluding Remarks
The successful analysis of this compound by GC-MS is highly dependent on a robust and reproducible derivatization strategy. The provided three-step protocol, leveraging pentafluorobenzylation, oximation, and trimethylsilylation, offers a comprehensive approach to enhance the analyte's volatility, thermal stability, and detectability. While this protocol is adapted from methods for structurally related prostaglandins, it provides a strong foundation for researchers to develop and validate a specific method for this compound in their matrix of interest. For quantitative studies, the use of a stable isotope-labeled internal standard is strongly recommended to account for any variability in the derivatization and analytical process. Researchers should note that while GC-MS with derivatization can provide excellent sensitivity, LC-MS/MS methods are also powerful alternatives that may require less extensive sample preparation.[2]
References
Application Note: High-Performance Liquid Chromatography for the Analysis of Tetranor-Misoprostol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Misoprostol (B33685), a synthetic analog of prostaglandin (B15479496) E1, is a widely used medication for the prevention of NSAID-induced gastric ulcers and for various obstetrical and gynecological purposes.[1] As a prodrug, Misoprostol is rapidly metabolized in the body to its active form, Misoprostol acid, through de-esterification.[2][3] This active metabolite undergoes further metabolic degradation, including beta-oxidation of the alpha side chain, leading to the formation of more polar metabolites such as tetranor-Misoprostol.[2][4] The analysis of these metabolites is crucial for pharmacokinetic and drug metabolism studies.
This application note provides a detailed protocol for the determination of this compound using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), a highly sensitive and specific detection method. While specific validated methods for this compound are not widely published, this protocol is adapted from established methods for Misoprostol and Misoprostol acid.[5][6][7][8]
Metabolic Pathway of Misoprostol
Misoprostol undergoes a series of metabolic transformations to be excreted from the body. The initial and most critical step is the conversion to its active metabolite, Misoprostol acid. Subsequent metabolism further breaks down Misoprostol acid into inactive, more polar compounds that can be readily eliminated.
Caption: Metabolic conversion of Misoprostol to this compound.
Experimental Protocol: HPLC-MS/MS for this compound
This protocol outlines a method for the extraction and quantification of this compound from biological matrices, such as plasma or urine.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a reliable method for isolating analytes from complex sample matrices.
Caption: Sample preparation workflow for this compound analysis.
Detailed Steps:
-
Sample Pre-treatment:
-
Thaw frozen biological samples (plasma, urine) to room temperature.
-
Vortex the samples to ensure homogeneity.
-
Dilute an aliquot of the sample (e.g., 500 µL) with a suitable buffer solution.
-
-
Solid-Phase Extraction (SPE):
-
Use a polymeric mixed-mode anion exchange SPE cartridge.
-
Condition: Condition the cartridge sequentially with an organic solvent (e.g., methanol) and then water.
-
Load: Load the pre-treated sample onto the conditioned cartridge.
-
Wash: Wash the cartridge with an aqueous buffer followed by an organic solvent to remove interfering substances.
-
Elute: Elute the analyte of interest, this compound, using an acidic organic solvent.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[9]
-
Reconstitute the dried residue in a specific volume of the initial mobile phase.
-
Vortex the reconstituted sample to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection into the HPLC-MS/MS system.
-
HPLC and Mass Spectrometry Conditions
The following are recommended starting conditions for the analysis of this compound, based on methods for similar compounds.[6][7] Optimization will be required.
| Parameter | Recommended Condition |
| HPLC System | UHPLC system for optimal resolution and sensitivity |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid |
| Mobile Phase B | 10 mM ammonium formate in methanol (B129727) with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for equilibration. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | To be determined by infusing a standard of this compound. The precursor ion will be [M-H]⁻. |
Method Validation Parameters
A new analytical method must be validated to ensure its reliability. The validation should be performed according to the International Conference on Harmonisation (ICH) guidelines.[10][11]
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No significant interfering peaks at the retention time of the analyte in blank samples. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery within 85-115% of the nominal concentration. |
| Precision | The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample. | Relative Standard Deviation (RSD) < 15% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of at least 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of at least 10:1. |
Conclusion
This application note provides a comprehensive framework for the development and validation of an HPLC-MS/MS method for the quantification of this compound in biological samples. The provided protocol, based on established methods for related compounds, offers a strong starting point for researchers. Method optimization and thorough validation are essential to ensure the accuracy and reliability of the results for pharmacokinetic and metabolic studies of Misoprostol.
References
- 1. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Forensic Toxicological Aspects of Misoprostol Use in Pharmacological Abortions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forensic Toxicological Aspects of Misoprostol Use in Pharmacological Abortions [mdpi.com]
- 7. Determination of misoprostol acid in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. organomation.com [organomation.com]
- 10. researchgate.net [researchgate.net]
- 11. Sensitive HPLC-UV Method for Misoprostol 0.1 mg Tablets [wisdomlib.org]
Application Note: The Role of Tetranor-Misoprostol in Pharmacokinetic Modeling
Introduction
Misoprostol (B33685), a synthetic analog of prostaglandin (B15479496) E1, is a widely utilized medication in obstetrics and gynecology for applications such as labor induction, medical abortion, and the management of postpartum hemorrhage.[1][2] Upon administration, misoprostol, which is a pro-drug, undergoes rapid and extensive de-esterification to its biologically active metabolite, misoprostol acid.[2][3][4][5] This active metabolite is responsible for the drug's clinical effects.[5] Further metabolism of misoprostol acid occurs through beta- and omega-oxidation, leading to the formation of more polar, inactive metabolites, including dinor and tetranor derivatives, which are then excreted.[3][4][5][6]
While misoprostol acid is the primary analyte measured in most pharmacokinetic (PK) studies due to its pharmacological activity, the quantification of downstream metabolites like tetranor-misoprostol is crucial for comprehensive PK modeling.[4][6] Studying these terminal metabolites provides a more complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. It allows researchers to account for the total drug exposure and understand the complete metabolic fate of the administered dose, which is essential for developing accurate multi-compartment PK models and for studies where the parent drug or active metabolite is cleared too rapidly for late time-point sampling.
This document provides key data on the pharmacokinetics of misoprostol's active metabolite, misoprostol acid, and a detailed protocol for its quantification in plasma, which can be adapted for other metabolites like this compound.
Metabolic Pathway of Misoprostol
The metabolic cascade of misoprostol is a critical aspect of its pharmacology. The initial conversion to the active form and subsequent degradation to inactive metabolites govern its therapeutic window and clearance from the body.
Pharmacokinetic Data of Misoprostol Acid
While quantitative pharmacokinetic data for this compound is not widely available in the literature, extensive research has characterized the profile of its precursor, the active misoprostol acid. The following table summarizes key pharmacokinetic parameters of misoprostol acid following a 400 µg dose administered via different routes. These parameters are fundamental for any pharmacokinetic model of misoprostol.
| Administration Route | Cmax (pg/mL) | Tmax (min) | AUC₀₋₃₆₀ (pg·h/mL) | Reference |
| Sublingual | 574.8 ± 250.7 | 26.0 ± 11.5 | 743.7 ± 291.2 | [7][8] |
| Oral | 287.6 ± 144.3 | 27.5 ± 14.8 | 402.8 ± 151.6 | [7][8] |
| Vaginal | 125.2 ± 53.8 | ~75 | 433.7 ± 182.6 | [1][7][8] |
| Vaginal (with water) | 162.8 ± 57.1 | - | 649.3 ± 333.8 | [7][8] |
-
Cmax: Maximum serum concentration.
-
Tmax: Time to reach maximum serum concentration.[1]
-
AUC: Area under the concentration-time curve, representing total drug exposure.[1]
Protocol: Quantification of Misoprostol Metabolites in Human Plasma by LC-MS/MS
This protocol details a validated method for the sensitive determination of misoprostol acid in human plasma, which serves as a foundation for methods targeting its tetranor metabolite.[9][10]
1. Objective To accurately quantify the concentration of misoprostol metabolites (e.g., misoprostol acid) in human plasma samples for pharmacokinetic modeling.
2. Materials and Reagents
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Misoprostol Acid analytical standard
-
Internal Standard (IS), e.g., Hydrochlorothiazide or a deuterated analog[9]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (Ultrapure, 18 MΩ·cm)
-
Extraction Solvent (e.g., Methyl tert-butyl ether or Ethyl Acetate)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)[11]
3. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples at room temperature.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.[9][10]
-
Add 20 µL of Internal Standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
4. LC-MS/MS Instrumentation and Conditions
-
LC System: UPLC or HPLC system (e.g., Agilent 1290 Infinity II)[12]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000)[9]
-
Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.[9]
-
Analytical Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL[11]
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: Ramp to 90% B
-
2.5-3.0 min: Hold at 90% B
-
3.0-3.1 min: Return to 10% B
-
3.1-4.0 min: Equilibrate at 10% B
-
-
MS/MS Detection: Multiple Reaction Monitoring (MRM)
5. Calibration and Quality Control
-
Prepare a calibration curve by spiking blank plasma with known concentrations of misoprostol acid (e.g., 10 - 3000 pg/mL).[9][10]
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
Process calibration standards and QC samples alongside unknown samples.
-
The method should demonstrate linearity with a correlation coefficient (r²) > 0.99. Intra- and inter-day precision should be <15%.[10]
Pharmacokinetic Study Workflow
A typical pharmacokinetic study involves a series of coordinated steps, from volunteer recruitment and dosing to the final data analysis and modeling, to determine the ADME properties of a drug.
References
- 1. misoprostol.org [misoprostol.org]
- 2. Determination of misoprostol acid in plasma samples by UPLC-MS/MS with application in a maternal-fetal pharmacokinetic study following a low misoprostol dose vaginally to induce labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Misoprostol | C22H38O5 | CID 5282381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolism and pharmacokinetic studies of misoprostol | Semantic Scholar [semanticscholar.org]
- 5. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Pharmacokinetics of different routes of administration of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of misoprostol acid in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medcraveonline.com [medcraveonline.com]
- 12. agilent.com [agilent.com]
Experimental Design for In Vivo Studies with Tetranor-Misoprostol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetranor-Misoprostol is a major, more polar metabolite of Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 (PGE1) analog.[1][2][3] Misoprostol is a widely used medication for its cytoprotective effects on the gastric mucosa and its uterotonic properties.[4][5] It is rapidly metabolized in vivo to its active form, Misoprostol acid, which is then further metabolized to this compound.[1][6] Understanding the in vivo biological activity of this compound is crucial for a complete comprehension of the pharmacological profile of its parent compound and for exploring its own potential therapeutic applications.
These application notes provide a framework for the experimental design of in vivo studies investigating this compound. Due to the limited direct research on this specific metabolite, the following protocols are adapted from established in vivo studies of Misoprostol and other prostaglandin analogs. Researchers should consider these as a starting point and optimize them based on their specific research questions and animal models.
Mechanism of Action and Signaling Pathways
Misoprostol and its active metabolite, Misoprostol acid, exert their effects by binding to and activating prostaglandin E2 (PGE2) receptors of the EP subtype, specifically EP2, EP3, and EP4 receptors.[7][8] It is hypothesized that this compound, as a metabolite, may interact with the same receptors, although likely with different affinity and potency. The activation of these G-protein coupled receptors initiates distinct downstream signaling cascades:
-
EP1 Receptor: Coupled to Gq protein, its activation leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium levels.[9][10]
-
EP2 and EP4 Receptors: Coupled to Gs protein, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][11]
-
EP3 Receptor: Coupled to Gi protein, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[12]
The diverse physiological effects of Misoprostol are a result of the differential expression of these EP receptors in various tissues and the subsequent activation of these signaling pathways.
Figure 1: Metabolic pathway of Misoprostol to this compound.
Figure 2: Hypothesized signaling pathways of this compound via EP receptors.
Data Presentation
All quantitative data from the proposed in vivo experiments should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Route of Administration | Dose (µg/kg) | Cmax (pg/mL) | Tmax (h) | AUC (pg·h/mL) | t½ (h) |
| Oral | ||||||
| Intravenous | ||||||
| Subcutaneous |
Table 2: Gastric Ulcer Index in NSAID-Induced Ulcer Model
| Treatment Group | Dose (µg/kg) | N | Ulcer Index (mean ± SEM) | % Protection |
| Vehicle Control | - | 0 | ||
| This compound | ||||
| Misoprostol (Positive Control) |
Table 3: Uterine Contractility Parameters
| Treatment Group | Dose (µg/kg) | N | Frequency of Contractions (per 10 min) | Amplitude of Contractions (mmHg) | Basal Uterine Tone (mmHg) |
| Vehicle Control | - | ||||
| This compound | |||||
| Misoprostol (Positive Control) |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in Rodents
Objective: To determine the pharmacokinetic profile of this compound following administration via different routes.
Materials:
-
This compound (≥95% purity)[3]
-
Vehicle (e.g., saline, PBS with a small percentage of ethanol (B145695) or DMSO for solubility)[3]
-
Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (8-10 weeks old)
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.[7]
-
Dosing Groups: Divide animals into groups for each route of administration to be tested (e.g., oral gavage, intravenous injection, subcutaneous injection). Include a vehicle control group. The dose of this compound will need to be determined based on any available in vitro data or by conducting a preliminary dose-ranging study.
-
Drug Administration: Administer a single dose of this compound or vehicle.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus for mice, jugular vein cannula for rats) at predetermined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).[7]
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.[7]
-
Sample Storage: Store plasma samples at -80°C until analysis.[7]
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
Figure 3: Workflow for the pharmacokinetic study of this compound.
Protocol 2: Evaluation of Gastric Cytoprotective Effects in an NSAID-Induced Ulcer Model
Objective: To assess the potential of this compound to prevent the formation of gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs).
Materials:
-
This compound
-
Misoprostol (as a positive control)
-
Indomethacin (or another NSAID)
-
Vehicle
-
Male Wistar rats (180-220 g)
-
Oral gavage needles
-
Dissection tools
-
Stereomicroscope for ulcer scoring
Methodology:
-
Animal Acclimatization and Fasting: Acclimatize rats for one week and fast for 24 hours prior to the experiment, with free access to water.[7]
-
Treatment Groups: Divide animals into groups: Vehicle control, this compound (at various doses), and Misoprostol (positive control, e.g., 100-200 µg/kg).[7]
-
Drug Administration: Administer this compound, Misoprostol, or vehicle orally.[7]
-
Ulcer Induction: One hour after drug administration, induce gastric ulcers by administering Indomethacin (e.g., 30 mg/kg, p.o.).[7]
-
Observation Period: Return animals to their cages and deprive them of food and water for 4 hours.[7]
-
Euthanasia and Stomach Collection: After 4 hours, euthanize the animals using an approved method. Immediately dissect the stomach, open it along the greater curvature, and rinse gently with saline.[7]
-
Ulcer Scoring: Pin the stomach flat and examine the gastric mucosa for lesions under a stereomicroscope. Score the ulcers based on their number and severity.
-
Data Analysis: Calculate the ulcer index for each group and determine the percentage of protection offered by the treatments compared to the vehicle control.
Protocol 3: Assessment of Uterotonic Activity in vivo
Objective: To evaluate the effect of this compound on uterine contractility.
Materials:
-
This compound
-
Misoprostol (as a positive control)
-
Vehicle
-
Female, non-pregnant rats in estrus (as determined by vaginal smears) or ovariectomized rats primed with estrogen.
-
Anesthesia (e.g., urethane)
-
Intrauterine pressure catheter and pressure transducer
-
Data acquisition system
Methodology:
-
Animal Preparation: Anesthetize the rat. Make a midline abdominal incision to expose the uterus.
-
Catheter Implantation: Insert a saline-filled catheter into one of the uterine horns and secure it with a ligature. Connect the catheter to a pressure transducer to record intrauterine pressure.
-
Stabilization: Allow the uterine activity to stabilize for a baseline recording period (e.g., 30 minutes).
-
Drug Administration: Administer this compound, Misoprostol, or vehicle intravenously or intraperitoneally.
-
Recording: Continuously record uterine contractions for a set period (e.g., 60-120 minutes) after drug administration.
-
Data Analysis: Analyze the recordings to determine the frequency, amplitude, and duration of uterine contractions, as well as changes in basal uterine tone. Compare the effects of this compound with the vehicle and Misoprostol groups.
Disclaimer: These protocols are intended as a guide. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee (IACUC). The doses of this compound will require careful optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. In Vivo Targeted Metabolomic Profiling of Prostanit, a Novel Anti-PAD NO-Donating Alprostadil-Based Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E1 increases in vivo and in vitro calcitriol biosynthesis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of prostaglandin E1 metabolites on the induction of arterial thromboresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 11. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Tetranor-Misoprostol LC-MS Analysis
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address challenges encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of tetranor-Misoprostol.
Troubleshooting Guide
Issue 1: Poor Reproducibility, Inaccurate Quantification, or Non-Linear Calibration Curves
Possible Cause: Matrix effects, where co-eluting endogenous components from the sample matrix (e.g., plasma, urine) interfere with the ionization of this compound and its internal standard (IS) in the mass spectrometer's ion source.[1][2][3] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analysis.[4][5][6]
Solutions:
-
Assess the Presence and Extent of Matrix Effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][4][7] A standard solution of this compound is infused post-column into the MS detector while a blank, extracted matrix sample is injected.[1] Any deviation from the stable baseline signal indicates the presence of matrix effects at that specific retention time.[1]
-
Quantitative Assessment (Post-Extraction Spike): This is the standard method to definitively quantify the matrix effect.[2][5][8] The response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solvent.[1]
-
-
Optimize Sample Preparation: The most effective strategy to circumvent matrix effects is to improve the sample preparation procedure to remove interfering components.[4][7][8]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex biological samples before prostaglandin (B15479496) analysis.[9][10] Hydrophilic-Lipophilic Balance (HLB) cartridges, in particular, have shown consistent results in recovering misoprostol (B33685) acid, a related analyte.[11]
-
Liquid-Liquid Extraction (LLE): LLE can also be an effective method for achieving cleaner extracts, especially from plasma samples.[9]
-
Protein Precipitation (PPT): While a simpler method, PPT is often less clean than SPE or LLE and may not sufficiently remove phospholipids (B1166683), which are a major cause of ion suppression.[7][9]
-
-
Refine Chromatographic Conditions:
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
An ideal SIL-IS (e.g., this compound-d5) will have nearly identical chemical properties and elution characteristics to the analyte.[7][13] This allows it to experience the same degree of ion suppression or enhancement, thereby compensating for the matrix effect and improving accuracy.[7][14] It is crucial to ensure the SIL-IS has a sufficient mass difference (typically ≥ 3 mass units) to avoid spectral overlap and that the isotopic labels are on stable positions in the molecule.[13][15]
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol allows for the calculation of a Matrix Factor (MF) to quantify the degree of ion suppression or enhancement.
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike this compound at low and high concentration levels into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Select at least six different lots of the blank biological matrix (e.g., plasma). Process these blank samples using your established extraction protocol (e.g., SPE). Spike this compound at the same low and high concentrations into the final, extracted blank matrix solutions.[1]
-
-
Analysis:
-
Analyze both sets of samples via LC-MS/MS.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak Area of Analyte in Post-Extraction Spike) / (Peak Area of Analyte in Neat Solution)
-
-
Interpretation:
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is adapted from general prostaglandin and validated misoprostol acid extraction procedures.[9][11][15][16]
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To a 500 µL aliquot of plasma, add the SIL-IS.[17]
-
Acidify the sample to a pH of approximately 3.0-4.0 using a suitable acid (e.g., 1% formic acid or 1M citric acid).[9][15][17] This step is critical to ensure the acidic analyte is retained on the reverse-phase SPE sorbent.[9]
-
-
SPE Cartridge Conditioning:
-
Condition a C18 or HLB SPE cartridge by washing sequentially with 1-5 mL of methanol (B129727) and then equilibrating with 1-5 mL of acidified water (pH ~3.0-4.0).[11][15][16]
-
-
Sample Loading:
-
Load the acidified plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.[15]
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.[16]
-
Follow with a wash of 5 mL of a non-polar solvent like hexane (B92381) to remove lipids.[16]
-
-
Elution:
-
Elute the this compound with 1-5 mL of a suitable organic solvent such as methanol or ethyl acetate (B1210297) containing 1% methanol.[11][16]
-
-
Dry-down and Reconstitution:
Data & Visualization
LC-MS/MS Method Performance
The following table summarizes typical performance characteristics from validated LC-MS/MS methods for the related analyte, misoprostol acid, which can serve as a benchmark for a this compound assay.
| Parameter | Method 1[10] | Method 2[18] | Method 3[19] |
| Analyte | Misoprostol Acid | Misoprostol Acid | Misoprostol Acid (MA) |
| Matrix | Whole Blood | Human Plasma | Human Plasma |
| Internal Standard | - | Misoprostol acid-d5 | - |
| Extraction | SPE | SPE | - |
| Linearity Range | 25 - 2000 ng/L | 10 - 3000 pg/mL | 2 - 10 pg/mL |
| LLOQ | 25 ng/L | 10 pg/mL | - |
| Recovery | 89% - 97% | 88.3% - 95.1% | - |
| Matrix Effect | Not Significant | -11.7% to -4.9% | - |
| Intra-day Precision | 4.0% - 5.5% | < 9% | Acceptable |
| Inter-day Precision | 5.4% - 4.1% | < 9% | Acceptable |
| Accuracy | -2.8% to -1.4% | 93.81% - 102.02% | Acceptable |
Diagrams
Caption: Conceptual diagram of ion suppression in an ESI source.
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: General workflow for Solid-Phase Extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis? A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix.[5] These interferences, which are not the analyte or internal standard, can cause ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy and reliability of quantitative results.[2][6]
Q2: What are the most common causes of matrix effects in plasma or urine samples? A2: In biological matrices like plasma, phospholipids are a primary cause of ion suppression in electrospray ionization (ESI).[7] Other endogenous components such as salts, proteins, and metabolites can also contribute significantly to matrix effects.[2][3]
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) preferred over a structural analog? A3: A SIL-IS is considered the gold standard because its physicochemical properties are nearly identical to the analyte.[7][14] This ensures it co-elutes and experiences the same ionization suppression or enhancement, allowing for effective compensation of the matrix effect.[7] Structural analogs may have different retention times and ionization efficiencies, making them less effective at correcting for matrix-induced variations.[14]
Q4: Can I just dilute my sample to reduce matrix effects? A4: Simple dilution of the sample can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[4] However, this approach also dilutes the analyte of interest, which may not be feasible if the analyte concentration is already low or near the limit of quantification (LLOQ) of the assay.[4]
Q5: My assay is still showing variability even with a SIL-IS. What could be the issue? A5: While a SIL-IS can compensate for matrix effects, it cannot overcome a significant loss in sensitivity caused by severe ion suppression.[7] If the signal is suppressed to a level near the detector's noise threshold, the variability will inherently increase. In such cases, the focus should be on improving the sample cleanup procedure to remove the source of the suppression or optimizing chromatography to separate the analyte from the interfering region.[4][7] Additionally, ensure there is no isotopic cross-contribution between the analyte and the SIL-IS.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Validated method for the determination of misoprostol acid in whole blood by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medcraveonline.com [medcraveonline.com]
- 12. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. crimsonpublishers.com [crimsonpublishers.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Determination of misoprostol acid in plasma samples by UPLC-MS/MS with application in a maternal-fetal pharmacokinetic study following a low misoprostol dose vaginally to induce labor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Signal in Tetranor-Misoprostol Immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal issues in tetranor-Misoprostol immunoassays. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the basic principle of a this compound immunoassay, and how does it relate to the signal?
Most immunoassays for small molecules like this compound are competitive ELISAs. In this format, a limited amount of antibody is available to bind to either the this compound in your sample or a labeled this compound "tracer" (e.g., conjugated to an enzyme like horseradish peroxidase - HRP). The amount of tracer that binds to the antibody is inversely proportional to the amount of this compound in your sample.
Therefore, a low signal in a competitive ELISA corresponds to a high concentration of this compound in the sample, and a high signal indicates a low concentration of the analyte. If you are experiencing a weak or no signal across your entire plate, including your standards, it suggests a problem with the assay setup or reagents.
Q2: My entire plate, including the zero standard (B₀), shows a very low or no signal. What are the likely causes?
A weak or absent signal across the entire plate points to a systemic issue with the assay. Here are the most common culprits and how to troubleshoot them:
-
Reagent Preparation or Addition Errors:
-
Incorrect Reagent Dilution: Ensure all reagents, especially the antibody, enzyme conjugate (tracer), and substrate, were diluted according to the protocol. An overly diluted antibody or tracer will result in a weak signal.
-
Omission of a Key Reagent: Double-check that all reagents were added in the correct sequence. Forgetting to add the primary antibody, enzyme conjugate, or substrate will lead to no signal.[1]
-
Improper Reagent Storage: Reagents stored at incorrect temperatures or subjected to multiple freeze-thaw cycles can lose activity.[2]
-
Expired Reagents: Do not use expired kit components, as their activity may be diminished.
-
-
Substrate and Stop Solution Issues:
-
Substrate Inactivity: The substrate solution should be freshly prepared and protected from light. If the substrate is old or was improperly stored, it may not produce a signal.[3][4]
-
Incorrect Substrate Type: Confirm that the substrate is appropriate for the enzyme conjugate used in your assay (e.g., TMB for HRP).[1]
-
Contaminated Substrate: Any contamination of the substrate can inhibit the enzymatic reaction.[4]
-
Ineffective Stop Solution: If the color development is weak, ensure the stop solution is correctly prepared and added.
-
-
Incubation Conditions:
Troubleshooting Workflow for No/Low Signal
Below is a logical workflow to diagnose the cause of a weak or absent signal in your this compound immunoassay.
Caption: A step-by-step troubleshooting workflow for low or no signal in immunoassays.
Q3: My standard curve looks fine, but my samples have a very low signal. What could be the issue?
If the standards are performing as expected, the problem likely lies with your samples.
-
Analyte Degradation: this compound, being a prostaglandin (B15479496) metabolite, may be unstable. Improper sample collection, storage, or handling can lead to its degradation. Prostaglandins are sensitive to temperature and pH changes. It is crucial to store samples at -80°C and avoid repeated freeze-thaw cycles.
-
Low Analyte Concentration: The concentration of this compound in your samples may be below the detection limit of the assay. Consider concentrating your samples using solid-phase extraction (SPE).
-
Matrix Effects: Components in your sample matrix (e.g., proteins, lipids in plasma or serum) can interfere with the antibody-antigen binding.[7] This can sometimes be overcome by diluting the sample, but this may not be feasible if the analyte concentration is already low.[8] In such cases, sample purification, for instance, through SPE, is recommended.
Q4: How can I optimize my assay to improve the signal?
Optimizing your immunoassay can significantly enhance signal strength and sensitivity. Here are key parameters to consider:
| Parameter | Recommendation | Rationale |
| Antibody Concentration | Perform a checkerboard titration to determine the optimal concentrations of both capture and detection antibodies.[7][9] | Using too little antibody will result in a weak signal, while too much can lead to high background and reduced sensitivity. |
| Incubation Time | Experiment with longer incubation times for the primary antibody and enzyme conjugate. | Longer incubation can allow for more complete binding, thus increasing the signal.[5] However, this may also increase non-specific binding, so it's a trade-off. |
| Incubation Temperature | Most immunoassays are performed at room temperature or 37°C. While higher temperatures can speed up reactions, they can also denature proteins.[10][11] | Test different temperatures within the recommended range to find the optimal condition for your specific assay. |
| Blocking Buffer | Optimize the blocking buffer by testing different types (e.g., BSA, non-fat milk, commercial blockers) and concentrations.[2] | Ineffective blocking can lead to high non-specific binding, which can mask a weak signal. |
| Wash Steps | Ensure washing is thorough but not overly aggressive. The number of washes and the duration of each wash can be optimized. | Insufficient washing can lead to high background, while excessive washing can strip away specifically bound antibodies, weakening the signal. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sample Purification
This is a general protocol for purifying prostaglandin metabolites from biological fluids like urine or plasma. It may need to be optimized for your specific sample type.
-
Sample Preparation:
-
For urine, acidify the sample to a pH of ~3.5 with an appropriate acid (e.g., formic acid).
-
For plasma or serum, precipitate proteins by adding a solvent like ethanol, centrifuge, and use the supernatant.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Wash the cartridge with 1-2 column volumes of methanol.
-
Equilibrate the cartridge with 1-2 column volumes of ultrapure water. Do not let the cartridge dry out.
-
-
Sample Loading:
-
Load the prepared sample onto the conditioned cartridge at a slow, consistent flow rate (e.g., ~1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1-2 column volumes of ultrapure water to remove salts and other hydrophilic impurities.
-
Follow with a wash using a non-polar solvent like hexane (B92381) to remove lipids and other non-polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge using an organic solvent such as ethyl acetate (B1210297) or methanol.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in the assay buffer provided with your kit.
-
Signaling Pathway and Logical Relationships
Competitive ELISA Signaling Pathway
The following diagram illustrates the competitive binding principle and its effect on the final signal.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, 50ΜG | Labscoop [labscoop.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. interchim.fr [interchim.fr]
- 8. Retrospective Approach to Evaluate Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Tetranor-Misoprostol Extraction from Serum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of tetranor-Misoprostol from serum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Misoprostol (B33685)?
This compound is a more polar metabolite of Misoprostol. After administration, Misoprostol is rapidly de-esterified to its active metabolite, Misoprostol free acid. This free acid is then further metabolized in the body to form this compound.[1][2] Understanding this metabolic pathway is crucial for selecting appropriate extraction and analysis methods.
Q2: What are the primary methods for extracting this compound from serum?
The two most common and effective methods for extracting Misoprostol and its metabolites, like this compound, from biological matrices such as serum are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[3][4] Both techniques have been used successfully to achieve high recovery rates.[4]
Q3: Why is sample handling and storage critical for this compound analysis?
The parent compound, Misoprostol acid, is known to be thermally unstable.[3] Its concentration in whole blood can decrease significantly within days at room temperature.[4] Therefore, it is crucial to process samples promptly and store them at low temperatures (e.g., -80°C) to minimize degradation of the analyte before extraction.[1][4]
Q4: Which SPE sorbents are recommended for this compound extraction?
Polymeric reversed-phase sorbents are highly effective. Specifically, Hydrophilic-Lipophilic Balanced (HLB) cartridges, such as Oasis® HLB, are frequently cited for providing consistent and high recovery of Misoprostol acid.[3][5][6] Mixed-mode anion exchange cartridges (e.g., Oasis® MAX) have also been used successfully.[3][4][6]
Q5: What are the best solvents for Liquid-Liquid Extraction (LLE) of this compound?
Ethyl acetate (B1210297) is a commonly used and highly effective solvent for the LLE of Misoprostol acid, demonstrating high extraction efficiency.[3][4] Other solvent systems, such as a combination of diethyl ether and dichloromethane, have also been reported to be successful.[3][4]
Troubleshooting Guides
Low Extraction Recovery
| Potential Cause | Recommended Solution |
| Analyte Degradation | Minimize sample processing time and keep samples on ice or at a controlled low temperature throughout the extraction process.[3] |
| Improper pH of Sample | Adjust the pH of the serum sample to be below the pKa of this compound to ensure it is in a neutral form, which enhances partitioning into the organic solvent (LLE) or retention on a reversed-phase sorbent (SPE).[3] |
| Incomplete Elution (SPE) | Increase the volume or the strength of the elution solvent. For example, use a stronger organic solvent like methanol (B129727) with a small percentage of acid (e.g., formic acid) to ensure complete desorption from the SPE sorbent.[3][6] |
| Incomplete Extraction (LLE) | Increase the solvent-to-sample volume ratio and perform multiple extractions with fresh solvent. Combining the organic extracts from two or three extraction steps will improve recovery.[3] |
| Analyte Breakthrough during SPE Loading | Decrease the flow rate during sample loading to ensure sufficient interaction time between the analyte and the sorbent. Ensure the sample pH is optimized for retention.[3] |
| Premature Elution during SPE Wash | Use a weaker wash solvent. For instance, if you are using a methanol/water wash, increase the aqueous content to avoid co-eluting the analyte with interferences.[3][6] |
Matrix Effects in LC-MS/MS Analysis
| Potential Cause | Recommended Solution |
| Ion Suppression/Enhancement | Optimize the sample cleanup process. Ensure the wash steps in your SPE protocol are effective at removing interfering endogenous components from the serum matrix.[3] |
| Co-elution of Interferences | Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from matrix components. |
| Phospholipid Contamination | Incorporate a protein precipitation step prior to SPE or LLE. Additionally, ensure your SPE wash steps are sufficient to remove phospholipids. |
Other Common Issues
| Potential Cause | Recommended Solution |
| Emulsion Formation (LLE) | Centrifuge the sample at high speed (e.g., >10,000 rpm) for 5-10 minutes to break the emulsion. Adding a small amount of salt to the aqueous phase can also help.[3] |
| Analyte Adsorption to Glassware | Silanize glassware to reduce active sites for adsorption, which can minimize the loss of the analyte.[3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) using HLB Cartridge
This protocol is a general guideline adapted from methods for Misoprostol acid.[3][5][6]
-
Sample Pre-treatment:
-
Thaw frozen serum samples at room temperature.
-
Centrifuge the serum to pellet any particulates.[3]
-
Acidify 1 mL of serum with a weak acid (e.g., formic acid) to adjust the pH to below the pKa of this compound.
-
-
SPE Cartridge Conditioning:
-
Use an Oasis® HLB (e.g., 3 mL, 30 mg) cartridge.
-
Condition the cartridge by passing 1 mL of methanol.
-
Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the cartridge to dry.[6]
-
-
Sample Loading:
-
Load the pre-treated serum sample onto the conditioned cartridge at a slow and steady flow rate (approx. 1 mL/min).[6]
-
-
Washing:
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of methanol.[5]
-
-
Evaporation and Reconstitution:
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline based on methods for Misoprostol acid.[3][4]
-
Sample Pre-treatment:
-
To 1 mL of serum in a centrifuge tube, add a deuterated internal standard if available.
-
Acidify the sample with a weak acid (e.g., formic or acetic acid) to a pH below the pKa of the analyte.
-
-
Extraction:
-
Add 3 mL of ethyl acetate to the tube.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the aqueous and organic layers.[3]
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction step with another 3 mL of ethyl acetate for improved recovery. Combine the organic extracts.[3]
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.[3]
-
Visualizations
Caption: Metabolic pathway of Misoprostol to this compound.
Caption: General workflow for Solid-Phase Extraction (SPE).
Caption: Logical workflow for troubleshooting low extraction recovery.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Applications - CAT N°: 22693 [bertin-bioreagent.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Development a quantitative method for the determination of misoprostol acid in human serum - MedCrave online [medcraveonline.com]
- 6. benchchem.com [benchchem.com]
Preventing tetranor-Misoprostol degradation during sample processing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing the degradation of tetranor-Misoprostol during sample processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a major, more polar metabolite of Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analog.[1][2][3][4] Like many prostaglandins (B1171923), it is susceptible to degradation, which can lead to inaccurate quantification in biological samples. Factors such as pH, temperature, enzymatic activity, and repeated freeze-thaw cycles can all contribute to its degradation.
Q2: What are the primary degradation pathways for prostaglandins that may affect this compound?
Prostaglandins of the E-series are particularly sensitive to pH-dependent dehydration and isomerization. They are most stable in slightly acidic conditions (pH 3-4) and degrade in acidic or alkaline environments. Elevated temperatures accelerate this degradation, and oxidative processes can also occur.
Q3: What is the ideal storage temperature for samples containing this compound?
For long-term stability, it is highly recommended to store biological samples at -80°C.[5] This minimizes both chemical and enzymatic degradation. Storage at -20°C is not recommended for long-term storage as it may not be sufficient to prevent degradation.
Q4: How can I prevent enzymatic degradation of this compound after sample collection?
To prevent ex vivo enzymatic activity from altering prostaglandin levels, it is recommended to add a prostaglandin synthase inhibitor, such as indomethacin, to blood samples immediately after collection.
Q5: Is it necessary to acidify my samples?
Yes, for efficient extraction and to enhance stability, acidification of aqueous samples like urine and plasma to a pH of approximately 3-4 is recommended before solid-phase extraction (SPE).[2]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no detection of this compound | Degradation during sample handling and storage: Samples were not processed or frozen immediately after collection. Samples were stored at an inappropriate temperature (e.g., -20°C or 4°C). | Process samples as quickly as possible. Store samples at -80°C immediately after collection and processing.[5] Avoid repeated freeze-thaw cycles by aliquoting samples into single-use vials. |
| Inefficient extraction: The pH of the sample was not optimal for extraction. The solid-phase extraction (SPE) protocol was not appropriate for the analyte. | Ensure the sample pH is adjusted to ~3-4 before loading onto the SPE column.[2] Use a validated SPE protocol with a suitable sorbent (e.g., reversed-phase C18). | |
| High variability between replicate samples | Inconsistent sample processing: Variations in incubation times, temperatures, or reagent volumes between samples. | Adhere strictly to the standardized protocol for all samples. Use pre-chilled solvents and keep samples on ice during processing. |
| Repeated freeze-thaw cycles: Aliquots were not used, and the bulk sample was thawed and refrozen multiple times. | Prepare single-use aliquots of samples before the initial freezing to avoid the detrimental effects of freeze-thaw cycles. | |
| Presence of interfering peaks in chromatogram | Matrix effects: Endogenous components in the biological matrix are co-eluting with the analyte. | Optimize the solid-phase extraction (SPE) washing steps to remove interfering substances.[2] Adjust the chromatographic conditions (e.g., gradient, column chemistry) to improve the resolution between the analyte and interfering peaks. |
Quantitative Data Summary
Specific quantitative stability data for this compound in biological matrices is limited in the current literature. However, data available for its immediate precursor, Misoprostol acid, provides valuable insights into its potential stability profile. Misoprostol acid is known to be thermally unstable.[6] The following table summarizes the stability of Misoprostol acid under different conditions. Given that this compound is a downstream metabolite, it is reasonable to assume it shares similar stability characteristics.
| Analyte | Matrix | Storage Condition | Duration | Observed Change | Reference |
| Misoprostol Acid | Whole Blood | Room Temperature | 16 days | 90% decrease in concentration | [6] |
| Misoprostol Acid | Whole Blood | Room Temperature | 1 month | Undetectable | [6] |
Experimental Protocols
Protocol 1: Plasma/Serum Sample Collection and Processing
-
Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Inhibitor Addition: Immediately after collection, add a prostaglandin synthase inhibitor, such as indomethacin, to a final concentration of approximately 10 µg/mL.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1000 x g for 15 minutes at 4°C to separate the plasma or serum.
-
Aliquoting and Storage: Immediately transfer the plasma/serum into single-use cryovials and store at -80°C until analysis.
Protocol 2: Urine Sample Collection and Processing
-
Urine Collection: Collect urine in a sterile container.
-
Acidification: For improved stability, acidify the urine to pH 3-4 with formic acid.
-
Centrifugation: Centrifuge the urine sample to remove any particulate matter.
-
Aliquoting and Storage: Transfer the supernatant into single-use cryovials and store at -80°C until analysis.
Protocol 3: Solid-Phase Extraction (SPE) of Plasma/Serum
This protocol is a general guideline and may require optimization.
-
Sample Pre-treatment: Thaw the frozen plasma/serum sample on ice. Add an internal standard if used. Dilute the sample with an aqueous buffer (e.g., 4% H3PO4) to precipitate proteins. Vortex and then centrifuge to pellet the proteins.[2]
-
SPE Cartridge Conditioning: Condition a reversed-phase C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of acidified water (pH 3-4).[2]
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of acidified water, followed by a wash with a low-concentration organic solvent (e.g., 1 mL of 20% methanol in water) to remove polar impurities.
-
Elution: Elute the this compound with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Mandatory Visualizations
References
Common issues with tetranor-Misoprostol standard curve linearity
Of course, here is a technical support center with troubleshooting guides and FAQs for common issues with tetranor-Misoprostol standard curve linearity.
This guide provides troubleshooting advice and answers to frequently asked questions regarding common issues encountered with this compound standard curve linearity during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound is a primary, more polar metabolite of misoprostol (B33685).[1] Misoprostol is a synthetic analog of prostaglandin (B15479496) E1, used for various medical purposes.[2][3] After administration, misoprostol is rapidly converted to its active metabolite, misoprostol acid, which is then further metabolized to this compound.[1][3] Accurate quantification of this compound is crucial in pharmacokinetic and metabolism studies to understand the absorption, distribution, metabolism, and excretion of the parent drug, misoprostol.[1]
Q2: Which analytical methods are typically used to quantify this compound?
The quantification of prostaglandins (B1171923) and their metabolites like this compound requires sensitive and specific analytical methods.[4] While traditional methods like radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) have been used, they can sometimes suffer from cross-reactivity with related compounds.[5] Currently, the gold standard and most frequently used methods involve liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[2][6][7][8][9] These methods offer high sensitivity and selectivity for accurate quantification in complex biological matrices.[5][9]
Q3: My this compound standard curve is not linear. What are the common causes?
A non-linear standard curve can arise from a variety of issues related to sample preparation, the analytical method, or the reagents used. The most common causes are summarized in the table below.
| Potential Cause | Description | Primary Analytical Method Affected |
| Improper Standard Preparation | Inaccurate serial dilutions, degradation of the standard stock solution, or repeated freeze-thaw cycles can lead to incorrect standard concentrations.[10] | ELISA, LC-MS/MS |
| Matrix Effects | Co-eluting components from the biological sample (e.g., plasma, urine) can interfere with the ionization of the analyte, causing ion suppression or enhancement.[11][12][13] This is a very common issue in LC-MS/MS.[12] | LC-MS/MS |
| Analyte Instability | This compound, being a prostaglandin metabolite, may be unstable at room temperature or with improper storage, leading to degradation in both standards and samples.[8] | ELISA, LC-MS/MS |
| Incorrect Assay Procedure | Deviations from the protocol, such as incorrect incubation times or temperatures, can cause variability.[14][15] | ELISA |
| Poor Chromatographic Performance | In LC-MS/MS, issues like poor peak shape (tailing or fronting) or inadequate retention time can affect integration and accuracy, leading to non-linearity.[13] | LC-MS/MS |
| High Background Signal | In ELISA, insufficient washing, high antibody concentrations, or contaminated reagents can lead to high background noise, which can affect the lower end of the standard curve.[10][16] | ELISA |
| Internal Standard Issues | For LC-MS/MS, errors in the concentration of the internal standard or significant variations in its response across samples can impact linearity.[13] | LC-MS/MS |
Q4: How can I troubleshoot a non-linear standard curve for my this compound analysis?
A systematic approach is essential for troubleshooting. The following workflow can help identify and resolve the root cause of the linearity issue.
Caption: Troubleshooting workflow for standard curve linearity issues.
Q5: What are matrix effects and how can I minimize them in my LC-MS/MS analysis?
Matrix effects occur when molecules in the biological sample other than the analyte alter the analyte's ionization efficiency in the mass spectrometer's source, leading to either ion suppression (most common) or enhancement.[12] This can significantly impact the accuracy and linearity of the quantification.[13]
Strategies to Minimize Matrix Effects:
-
Effective Sample Preparation: Solid-phase extraction (SPE) is a robust method for cleaning up biological samples and removing many interfering components.[8][12]
-
Chromatographic Separation: Optimize the liquid chromatography method to separate the this compound from co-eluting matrix components.[13]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard as it has nearly identical chemical properties and chromatographic behavior to the analyte and will be similarly affected by matrix effects, thus providing better correction.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[10]
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma by UPLC-MS/MS
This protocol provides a general methodology for the quantification of this compound. It should be optimized and validated for specific laboratory conditions.
1. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Store at -80°C.[1]
-
Working Standard Solutions: Serially dilute the stock solution to prepare working standards for the calibration curve (e.g., in the range of 5 - 500 pg/mL).[9]
-
Sample Thawing: Thaw plasma samples on ice to prevent degradation.[8]
2. Solid-Phase Extraction (SPE):
-
To a 500 µL aliquot of plasma, add the internal standard (e.g., a stable isotope-labeled version of this compound).
-
Dilute the plasma with an aqueous buffer (e.g., 0.1% formic acid in water).
-
Condition an SPE cartridge (e.g., Oasis MAX) with methanol (B129727) followed by water.[8]
-
Load the diluted plasma onto the conditioned SPE cartridge.
-
Wash the cartridge with an aqueous buffer and then an organic solvent to remove interferences.[8]
-
Elute the this compound with an appropriate elution solvent (e.g., acidic organic solvent).[9]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.[8]
3. UPLC-MS/MS Analysis:
-
Chromatographic Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18).[8]
-
Mobile Phase: A gradient of methanol and an aqueous solution (e.g., 0.1% ammonium (B1175870) solution).[8]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both this compound and the internal standard.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Apply a linear regression model with appropriate weighting (e.g., 1/x²).
-
Calculate the concentration of this compound in the unknown samples by interpolating from the calibration curve.
Signaling Pathways and Metabolism
The quantification of this compound is a direct measurement of a metabolic product. Understanding this pathway is key to interpreting the results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Validated method for the determination of misoprostol acid in whole blood by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reference.medscape.com [reference.medscape.com]
- 4. Methods for quantitative estimation of prostaglandins [pubmed.ncbi.nlm.nih.gov]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forensic Toxicological Aspects of Misoprostol Use in Pharmacological Abortions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 16. cusabio.com [cusabio.com]
Technical Support Center: Method Refinement for Separating Tetranor-Misoprostol from Isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the separation of tetranor-Misoprostol from its isomers. The following information is based on established methods for the separation of the parent compound, Misoprostol (B33685), and its diastereomers, which can be adapted for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from its isomers?
A1: this compound, a metabolite of Misoprostol, likely exists as a mixture of diastereomers. These isomers have very similar physicochemical properties, making their separation challenging. Additionally, like its parent compound, this compound may be susceptible to degradation from heat and moisture, which can lead to the formation of additional impurities and complicate analysis.[1][2]
Q2: Which chromatographic technique is most effective for separating these isomers?
A2: Normal-Phase Liquid Chromatography (NPLC) has been shown to be particularly effective for the separation of Misoprostol diastereomers and is a recommended starting point for this compound.[1][3] Reversed-Phase Liquid Chromatography (RPLC) is also used, especially for separating the main compound from its degradation products.[1][4]
Q3: How can I prevent the degradation of my sample during analysis?
A3: To minimize degradation, it is crucial to handle and store samples properly. This includes protection from heat and moisture.[2] For HPLC analysis, using a cooled autosampler (e.g., set to 6°C) is recommended.[2][5] Samples should be prepared immediately before analysis, and if storage is necessary, they should be kept frozen.[2]
Q4: What are the expected degradation products of this compound?
A4: While specific degradation products of this compound are not detailed in the provided search results, they are likely analogous to those of Misoprostol, which include isomers formed through dehydration and epimerization.[2]
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic separation of this compound and its isomers.
Poor Separation of Diastereoisomers
| Possible Cause | Recommended Solution |
| Inappropriate chromatographic mode | For diastereomers, Normal-Phase Liquid Chromatography (NPLC) often provides better resolution than Reversed-Phase Liquid Chromatography (RPLC).[1][3] |
| Suboptimal mobile phase composition | Optimize the mobile phase. In NPLC, adjust the ratio of the polar solvent (e.g., 1-propanol) to the non-polar solvent (e.g., heptane). Small amounts of an acid like TFA can improve peak shape.[1] |
| Unsuitable column | Ensure the use of a high-quality silica (B1680970) column for NPLC.[1][3] For RPLC, a C18 column is a common choice.[1][4] |
| Temperature fluctuations | Use a thermostatically controlled column compartment to maintain a consistent temperature.[6] |
Unexpected Peaks in Chromatogram
| Possible Cause | Recommended Solution |
| Sample degradation | Ensure proper sample handling and storage to minimize exposure to heat and moisture.[2] Utilize a validated stability-indicating HPLC method. |
| Contaminated mobile phase or LC system | Use high-purity, LC-MS grade solvents and additives.[6][7] Flush the LC system thoroughly.[7] |
| Complex sample matrix | Implement a sample clean-up procedure, such as Solid Phase Extraction (SPE), to reduce matrix effects.[7] |
Poor Peak Shape (Tailing, Broadening, Splitting)
| Possible Cause | Recommended Solution |
| Column overload | Reduce the injection volume or dilute the sample.[7][8] |
| Inappropriate mobile phase pH | For RPLC, adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can improve the peak shape of acidic analytes.[5][7] |
| Contaminated column or guard column | Wash the column with a strong solvent or replace the guard column.[7][8] |
| Injection solvent stronger than mobile phase | The sample should be dissolved in a solvent that is of equal or lesser strength than the mobile phase.[6][8] |
| Extra-column effects | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are secure.[8] |
Experimental Protocols
The following are detailed methodologies for key experiments, adapted from validated methods for Misoprostol, which can be used as a starting point for the separation of this compound isomers.
Protocol 1: Normal-Phase HPLC for Diastereomer Separation
This method is optimized for the separation of diastereomers.[1][3]
Instrumentation:
-
HPLC system with UV detection
Chromatographic Conditions:
| Parameter | Value |
| Column | XBridge bare silica (150 mm × 2.1 mm, 3.5 µm) |
| Mobile Phase | 1-propanol-heptane-TFA (4:96:0.1%, v/v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 205 nm |
| Injection Volume | 10 µL (can be optimized) |
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a suitable concentration (e.g., 0.5 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
System Suitability:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
The resolution (Rs) between the two diastereomer peaks should be greater than 2.0.[1][3]
Protocol 2: Reversed-Phase HPLC for Related Substances
This method is suitable for separating the main compound from its degradation products and other related substances.[1]
Instrumentation:
-
HPLC system with UV detection
Chromatographic Conditions:
| Parameter | Value |
| Column | Ascentis Express C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile-Water-Methanol (28:69:3 v/v/v) |
| Mobile Phase B | Acetonitrile-Water-Methanol (47:50:3 v/v/v) |
| Gradient | Program a suitable gradient from Mobile Phase A to Mobile Phase B |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 200 nm |
Sample Preparation:
-
Prepare a standard solution of the sample in a suitable diluent (e.g., mobile phase).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for the separation of this compound isomers.
Caption: Troubleshooting decision tree for poor peak resolution.
References
- 1. Development and validation of LC methods for the separation of misoprostol related substances and diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analytical methodology to determine the potency and quality of misoprostol tablets | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
Addressing cross-reactivity in tetranor-Misoprostol antibody-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing antibody-based assays for the detection of tetranor-Misoprostol. Given the structural similarities among prostaglandins (B1171923) and their metabolites, a primary focus of this guide is to address and mitigate issues related to antibody cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
A1: this compound is a major, more polar metabolite of Misoprostol, a synthetic analog of prostaglandin (B15479496) E1 (PGE1).[1][2][3] Misoprostol is rapidly metabolized in the body to its active form, Misoprostol free acid, and then further broken down to this compound before excretion.[1][2][3] Measuring this compound in biological samples (e.g., urine) can provide a more stable and reliable indication of Misoprostol administration and metabolism than measuring the parent compound or its unstable primary metabolite.
Q2: What is the principle of a competitive ELISA for this compound?
A2: A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying small molecules like this compound. In this assay, this compound in a sample competes with a fixed amount of enzyme-labeled this compound (a tracer) for a limited number of binding sites on a specific antibody that is coated onto a microplate. After an incubation period, unbound components are washed away. A substrate is then added, which reacts with the enzyme on the tracer that has bound to the antibody, producing a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample; a higher concentration of the target molecule in the sample will result in less tracer binding and a weaker color signal.
Q3: What is antibody cross-reactivity and why is it a concern in this compound assays?
A3: Antibody cross-reactivity occurs when the antibody, intended to bind specifically to this compound, also binds to other structurally similar molecules that may be present in the sample.[4] This is a significant concern for all prostaglandin immunoassays due to the high degree of structural similarity among various prostaglandins and their metabolites.[4] Cross-reactivity can lead to inaccurate, often overestimated, measurements of the target analyte.
Q4: Which molecules are most likely to cross-react with a this compound antibody?
A4: The most likely cross-reactants are other metabolites of Misoprostol (such as Misoprostol free acid) and endogenous prostaglandin E1 and E2 metabolites that share a similar core structure. Due to the synthetic modifications on Misoprostol (a methyl group and a relocated hydroxyl group on the side chain), a highly specific antibody should be able to distinguish it from natural prostaglandins. However, the degree of cross-reactivity depends entirely on the specificity of the antibody used in the assay. It is crucial to consult the cross-reactivity data provided by the manufacturer of a specific assay kit.
Troubleshooting Guide
This guide addresses common issues encountered during this compound immunoassays.
| Problem | Possible Cause | Solution |
| High Background | 1. Insufficient washing. | - Increase the number of wash steps. - Ensure complete aspiration of wash buffer from wells between steps. |
| 2. Antibody concentration too high. | - Optimize the concentration of the primary or secondary antibody by performing a titration. | |
| 3. Cross-reactivity with matrix components. | - Use a more specific monoclonal antibody if available. - Consider sample purification (e.g., solid-phase extraction) to remove interfering substances. | |
| 4. Contaminated reagents or buffers. | - Use fresh, sterile buffers and reagents. | |
| Low or No Signal | 1. Inactive reagents (antibody, tracer, or substrate). | - Check the expiration dates of all components. - Ensure proper storage conditions have been maintained. |
| 2. Incorrect assay procedure. | - Carefully review the protocol, paying close attention to incubation times and temperatures. | |
| 3. Low concentration of this compound in the sample. | - Consider concentrating the sample, for example, using solid-phase extraction (SPE). | |
| 4. Omission of a critical reagent. | - Double-check that all reagents were added in the correct order and volume. | |
| High Variability Between Replicates | 1. Inconsistent pipetting. | - Use calibrated pipettes and ensure consistent, proper pipetting technique for all wells. |
| 2. "Edge effect" on the microplate. | - Avoid stacking plates during incubation to ensure even temperature distribution. - Consider not using the outer wells of the plate if the effect persists. | |
| 3. Insufficient mixing of reagents. | - Ensure all reagents are thoroughly mixed before adding to the wells. | |
| Unexpectedly High Analyte Concentration | 1. Significant cross-reactivity. | - Review the antibody's cross-reactivity profile. - Perform a spike-and-recovery experiment with potential cross-reactants to confirm interference. - If cross-reactivity is confirmed, sample purification is recommended. Alternatively, a more specific detection method like LC-MS/MS may be necessary.[5][6] |
| 2. Improper standard curve preparation. | - Ensure accurate and consistent pipetting when preparing standard dilutions. Use fresh dilutions for each assay. |
Data Presentation: Understanding Cross-Reactivity
While specific cross-reactivity data for a commercial this compound ELISA kit is not publicly available, the following table illustrates how such data is typically presented. This example is based on data for a similar prostaglandin metabolite, tetranor-PGDM. The values represent the percentage of cross-reactivity, which is the concentration of the target analyte divided by the concentration of the cross-reacting substance required to displace 50% of the tracer.
Table 1: Illustrative Cross-Reactivity Data
| Compound | Cross-Reactivity (%) |
|---|---|
| This compound | 100% |
| Misoprostol Free Acid | Expected to be the primary cross-reactant |
| dinor-Misoprostol | Potential cross-reactant |
| Prostaglandin E1 | Potential low cross-reactivity |
| Prostaglandin E2 | Potential low cross-reactivity |
| tetranor-PGEM | Potential low cross-reactivity |
| tetranor-PGFM | Negligible cross-reactivity expected |
(Note: This table is for illustrative purposes only and does not represent data from an actual this compound assay.)
Experimental Protocols
Key Experiment: Spike-and-Recovery for Cross-Reactivity Assessment
This experiment is crucial for determining if a substance other than this compound is interfering with the assay in your specific sample matrix.
Objective: To assess whether a suspected cross-reactant inflates the measured concentration of this compound.
Methodology:
-
Sample Preparation: Prepare at least three aliquots of your sample pool (e.g., pooled urine).
-
Spiking:
-
Aliquot 1 (Control): Add a volume of assay buffer equal to the spike volume.
-
Aliquot 2 (Analyte Spike): Add a known amount of this compound standard to achieve a concentration in the mid-range of your standard curve.
-
Aliquot 3 (Potential Cross-Reactant Spike): Add a known amount of the suspected cross-reacting substance (e.g., Misoprostol free acid). The concentration should be physiologically relevant if known.
-
-
Assay: Analyze all three aliquots in your this compound assay according to the standard protocol.
-
Calculation of Recovery:
-
Calculate the recovery of the this compound spike: % Recovery = ([Measured Concentration in Aliquot 2] - [Measured Concentration in Aliquot 1]) / [Known Spiked Concentration] * 100
-
A recovery between 80-120% is generally considered acceptable.
-
-
Interpretation:
-
If the measured concentration in Aliquot 3 is significantly higher than in Aliquot 1, it indicates that the suspected substance is cross-reacting with the antibody.
-
General Protocol: Competitive ELISA for this compound
This is a generalized protocol and should be adapted based on the specific instructions of a commercial kit, should one become available.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed. Allow all components to reach room temperature before use.
-
Standard Curve Preparation: Perform serial dilutions of the this compound standard to create a standard curve (typically 7-8 points).
-
Plate Loading:
-
Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the enzyme-conjugated this compound tracer to each well.
-
Add 50 µL of the specific antibody solution to each well.
-
-
Incubation: Cover the plate and incubate, typically for 2 hours at room temperature or overnight at 4°C, often with gentle shaking.
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with wash buffer. Ensure complete removal of the buffer after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Substrate Addition: Add 200 µL of the substrate solution to each well.
-
Development: Incubate the plate in the dark at room temperature for a specified time (e.g., 30-60 minutes), allowing color to develop.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Calculate the average absorbance for each set of replicates. Plot a standard curve of the absorbance versus the known concentrations of the standards. Use this curve to determine the concentration of this compound in your samples.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Applications - CAT N°: 22693 [bertin-bioreagent.com]
- 3. This compound, 50ΜG | Labscoop [labscoop.com]
- 4. ohsu.edu [ohsu.edu]
- 5. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Tetranor-Misoprostol by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the mass spectrometric analysis of tetranor-Misoprostol.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in the mass spectrometry analysis of this compound?
A1: Background noise in mass spectrometry can be broadly categorized into chemical, electronic, and environmental noise. For the analysis of this compound, chemical noise is often the most significant contributor.
-
Chemical Noise: This arises from ions other than the analyte of interest being detected by the mass spectrometer. Common sources include:
-
Solvent Impurities and Adducts: Even high-purity solvents can contain trace impurities or form clusters and adducts that contribute to background noise.[1]
-
Plasticizers and Polymers: Phthalates from plastic labware and polymers like polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG) are common contaminants.[2]
-
Detergents: Surfactants such as Triton and Tween can be sources of contamination.
-
Biological Contaminants: Keratins from skin and hair are frequently observed in proteomics and metabolomics experiments.[2]
-
Sample Matrix: Complex biological samples contain numerous endogenous compounds that can interfere with the signal of your analyte.[1]
-
-
Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer.[1]
-
Environmental Noise: This can include dust particles and volatile organic compounds from the laboratory environment.
Q2: How can I differentiate between chemical and electronic noise in my analysis of this compound?
A2: A noisy baseline in your chromatogram often points to chemical noise, especially if you observe inconsistent peak heights for the same standard across different runs. If the noise is present even when no sample is being injected (i.e., just running the mobile phase), it is likely electronic noise or originates from contaminated solvents.[1]
Q3: What are the initial troubleshooting steps to address high background noise?
A3: A systematic approach is crucial when encountering high background noise. Here are the initial steps:
-
Check Solvents and Mobile Phase: Ensure you are using high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases, as microbial growth can occur in improperly stored solutions.[1]
-
Inspect the Ion Source: A contaminated ion source is a common cause of high background. Regularly clean the ion source components according to the manufacturer's instructions.[1]
-
Evaluate the LC System: A dirty or contaminated LC system can significantly contribute to background noise. Flush the system thoroughly, especially when changing mobile phases with different salt compositions, to prevent salt precipitation.[1]
-
Run a Blank Gradient: Inject a blank sample (e.g., your sample solvent) and run your gradient. This will help you identify if the noise is coming from your solvents, the LC system, or carryover from previous injections.[1]
Troubleshooting Guides
Issue 1: High Background Noise Across the Entire Chromatogram
This often indicates a systemic issue with your LC-MS system or solvents.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Contaminated Solvents/Mobile Phase | Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives.[1] Filter all aqueous mobile phases. | A significant reduction in the baseline noise level. |
| Dirty Ion Source | Clean the ion source components (cone, needle, transfer tube) according to the manufacturer's instructions.[1] | A cleaner baseline and potentially increased signal intensity. |
| Contaminated LC System | Flush the entire LC system with an appropriate cleaning solution (e.g., a high percentage of organic solvent).[1] | A cleaner baseline in subsequent blank runs. |
| Leaking System | Check all fittings and connections for leaks using an electronic leak detector. | Elimination of air leaks, which can introduce contaminants and cause unstable spray. |
Issue 2: Intermittent or Specific Background Noise Peaks
This may suggest contamination from specific sources or carryover.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Plasticizer Contamination (e.g., Phthalates) | Switch to glass or polypropylene labware. Avoid using plastic containers for long-term solvent storage. | Disappearance or significant reduction of phthalate-related peaks. |
| Carryover from Previous Injections | Implement a robust needle wash protocol and inject blank samples between your analytical runs.[1] | Elimination of ghost peaks and a cleaner baseline at the analyte's retention time. |
| Matrix Effects (Ion Suppression/Enhancement) | Improve your sample preparation method. Consider techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[1] | A cleaner sample extract with reduced matrix components, leading to a better signal-to-noise ratio for your analyte. |
| Co-eluting Interferences | Optimize your chromatographic separation. Adjust the gradient profile, mobile phase composition, or try a different column chemistry to resolve this compound from interfering peaks.[1] | Improved separation of the analyte from interfering compounds, resulting in a cleaner peak. |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for this compound from Biological Fluids
This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
SPE Cartridges (e.g., C18 or a polymer-based sorbent)
-
Biological sample (e.g., plasma, urine)
-
Internal Standard (IS)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (or other acid for pH adjustment)
-
Elution Solvent (e.g., methanol or acetonitrile)
Procedure:
-
Sample Pre-treatment:
-
Thaw the biological sample.
-
Add an appropriate internal standard.
-
Acidify the sample to a pH of approximately 3-4 with formic acid to protonate the carboxylic acid group of this compound.
-
For plasma or whole blood, precipitate proteins with a solvent like acetonitrile (B52724) and centrifuge to remove the precipitate.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of acidified water (pH 3-4).
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of acidified water to remove hydrophilic impurities.
-
A subsequent wash with a low percentage of organic solvent (e.g., 5-10% methanol in water) can further remove less polar interferences.
-
-
Elution:
-
Elute the this compound with an appropriate volume of elution solvent (e.g., 1 mL of methanol).
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Parameter Optimization for this compound
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: Develop a gradient to ensure separation of this compound from matrix components.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).
-
Column Temperature: Typically maintained between 30-50 °C to ensure reproducible retention times.
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for prostaglandins (B1171923) due to the presence of the carboxylic acid group.
-
MRM Transitions: These need to be determined by infusing a standard solution of this compound. The precursor ion will be the deprotonated molecule [M-H]⁻. Fragment ions are then identified in MS2 mode.
-
Optimization of MS Parameters:
-
Capillary Voltage: Optimize for maximum signal intensity.
-
Cone Voltage/Declustering Potential: Optimize to maximize the precursor ion intensity and minimize in-source fragmentation.
-
Collision Energy: Optimize for each MRM transition to achieve the most abundant and stable fragment ions.
-
Gas Flows (Nebulizer, Drying Gas): Optimize to ensure efficient desolvation and ion formation.
-
Quantitative Data Summary
The following tables provide examples of quantitative data that can be generated during method validation for prostaglandin (B15479496) analysis. These values are illustrative and will vary depending on the specific instrumentation and experimental conditions.
Table 1: Typical Lower Limits of Detection and Quantification for Prostaglandin Analysis
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.05 - 10 pg on-column | [3] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 25 pg on-column | [3][4] |
Table 2: Example of Recovery and Matrix Effect Data from Sample Preparation
| Parameter | Typical Range | Reference |
| Recovery | 85 - 115% | [4] |
| Matrix Effect | -15% to +15% | [4] |
Visualizations
Caption: Workflow for Sample Preparation and Analysis of this compound.
Caption: Logical Flow for Troubleshooting High Background Noise.
References
Improving chromatographic peak shape for tetranor-Misoprostol
This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the chromatographic peak shape of tetranor-Misoprostol.
Understanding the Analyte: this compound
This compound is a more polar, primary metabolite of Misoprostol, a synthetic prostaglandin (B15479496) E1 analog.[1] After administration, Misoprostol is rapidly de-esterified to its active metabolite, Misoprostol acid, which is then further metabolized to compounds like this compound.[1] Accurate quantification, which relies on good chromatographic peak shape, is crucial for pharmacokinetic and metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound?
Peak tailing, where a peak has an extended tail, is a common issue that can compromise quantification.[2] For acidic compounds like this compound (a carboxylic acid), the primary causes include:
-
Secondary Interactions: The carboxylate group can interact with active sites on the column packing material, especially residual silanol (B1196071) groups on silica-based C18 columns.[3][4] This is a very common cause of peak tailing.[5]
-
Column Overload: Injecting too much sample can lead to asymmetrical peaks.[6] Reducing the injection volume can often improve symmetry.[6]
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can distort peak shape.[5][7] This often affects all peaks in the chromatogram.[7]
-
Mobile Phase pH: An improperly buffered or incorrect mobile phase pH can lead to tailing. For an acidic analyte, a mobile phase pH well below its pKa is generally required to ensure it is in a single, un-ionized form.
Q2: My this compound peak is fronting. What does this mean and how can I fix it?
Peak fronting, where the front of the peak is sloped, is less common than tailing. Potential causes include:
-
High Sample Concentration/Overload: Similar to tailing, injecting a sample that is too concentrated can lead to fronting.[8] Try diluting the sample.
-
Incorrect Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a distorted, fronting peak.[5] The sample solvent should ideally be the same as, or weaker than, the initial mobile phase.[5]
-
Column Collapse/Void: A physical void or channel in the column packing material can lead to peak shape distortion, including fronting.[3] This is often accompanied by a sudden drop in backpressure.
Q3: All the peaks in my chromatogram, including this compound, are broad. What should I investigate?
If all peaks are similarly affected, the issue is likely systemic rather than specific to the analyte chemistry.[3]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.[5] This effect is more pronounced for early-eluting peaks.[5]
-
Blocked Column Frit: Debris from the sample, mobile phase, or system can clog the inlet frit of the column, distorting the flow path and affecting all peaks.[7] Reversing and flushing the column (disconnected from the detector) can sometimes resolve this.[7]
-
Large Detector Time Constant: A detector setting that is too slow for the peak width will result in broader peaks.
Troubleshooting Guide: A Systematic Approach
When encountering poor peak shape, a systematic approach is crucial. The following workflow helps isolate and resolve the root cause.
Data Presentation: Optimizing Chromatographic Conditions
Improving peak shape often involves systematically adjusting method parameters.[9] The following tables summarize common issues and the potential impact of mobile phase adjustments.
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary silanol interactions with the analyte's carboxyl group.[4] | Lower the mobile phase pH using an acid modifier (e.g., 0.1% formic acid or acetic acid) to suppress ionization.[6] |
| Column overload.[6] | Reduce sample concentration or injection volume.[6] | |
| Column contamination.[5] | Use a guard column; if the problem persists, replace the analytical column.[7] | |
| Peak Fronting | Sample solvent is stronger than the mobile phase.[5] | Reconstitute the sample in the initial mobile phase or a weaker solvent.[5] |
| Column void.[3] | Replace the column.[6] | |
| Broad Peaks | High extra-column volume.[5] | Minimize tubing length and use appropriate inner diameter tubing. |
| Blocked inlet frit.[7] | Backflush the column (disconnected from the detector).[7] If unsuccessful, replace the column. |
Table 2: Illustrative Effects of Mobile Phase Modifiers on Peak Asymmetry
This table presents hypothetical data based on established chromatographic principles for acidic analytes like this compound.
| Mobile Phase Condition | Expected Peak Shape Observation | Rationale |
| A: Water/Acetonitrile (50:50) | Significant Tailing (Asymmetry > 1.5) | The analyte's carboxyl group is ionized and can interact with the stationary phase, causing tailing.[3] |
| B: Water/Acetonitrile (50:50) with 0.1% Formic Acid | Improved Symmetry (Asymmetry ≈ 1.1 - 1.3) | The acidic modifier suppresses the ionization of the analyte, reducing secondary interactions.[6] |
| C: 10mM Ammonium Formate (pH 3.5) / Acetonitrile | Good Symmetry (Asymmetry ≈ 1.0 - 1.2) | The buffer provides better pH control across the peak, preventing on-column dissociation and improving shape.[7] |
| D: Water/Acetonitrile (50:50) with 0.1% TFA | Excellent Symmetry (Asymmetry ≈ 1.0) | Trifluoroacetic acid (TFA) is a strong ion-pairing agent that can further mask active sites on the column, though it may cause ion suppression in MS detection. |
Experimental Protocols
The following is a generalized protocol for the analysis of Misoprostol metabolites from plasma, based on common practices in the literature.[10] It should be optimized for this compound specifically.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To a 500 µL aliquot of plasma, add an appropriate internal standard. Dilute the plasma with an aqueous buffer (e.g., 4% H3PO4 in water).
-
SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol (B129727) followed by 1 mL of water.[10]
-
Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an aqueous buffer followed by an organic solvent (e.g., methanol) to remove interfering substances.[10]
-
Elution: Elute the this compound with an appropriate elution solvent (e.g., methanol containing 2% formic acid).
-
Dry-down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for injection.[10]
Protocol 2: UPLC-MS/MS Analysis
This protocol is a starting point and requires optimization.
-
Chromatographic System: UPLC system coupled to a tandem quadrupole mass spectrometer.
-
Column: A high-efficiency, reversed-phase C18 column (e.g., Acquity UPLC BEH C18, <2 µm particle size).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.[11]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 - 0.6 mL/min (optimized for column dimensions).
-
Gradient: A linear gradient starting at a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.
-
Injection Volume: 1 - 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and its internal standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. waters.com [waters.com]
- 4. youtube.com [youtube.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Stability issues with tetranor-Misoprostol in long-term storage
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability issues associated with tetranor-Misoprostol during long-term storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Misoprostol (B33685)?
This compound is a major and more polar metabolite of Misoprostol.[1][2][3][4][5] Misoprostol, a synthetic prostaglandin (B15479496) E1 analog, undergoes rapid de-esterification to its active form, Misoprostol free acid, which is then further metabolized in the body to this compound.[1][2][3][4][5]
Q2: What are the primary stability concerns for this compound?
The primary stability concern for this compound, similar to its parent compound Misoprostol, is its susceptibility to degradation, particularly in the presence of moisture and elevated temperatures. Prostaglandin E1 analogs are known to be chemically unstable under non-ideal storage conditions.[6][7]
Q3: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound, when supplied as a solution in acetonitrile (B52724), should be stored at -80°C.[1] Under these conditions, it is reported to be stable for at least two years.[1]
Q4: Can I store this compound in aqueous solutions?
It is not recommended to store this compound in aqueous solutions for extended periods. If your experiment requires an aqueous buffer, it is best to prepare the solution fresh and use it the same day. The solubility in PBS (pH 7.2) is approximately 1 mg/ml.[1]
Q5: What are the likely degradation pathways for this compound?
While specific studies on the degradation pathways of this compound are not extensively available, it is reasonable to extrapolate from the known degradation of Misoprostol. The primary degradation mechanisms for Misoprostol are dehydration, isomerization, and epimerization, leading to the formation of inactive products such as Type A, Type B, and 8-epi Misoprostol.[7][8][9] These reactions are often catalyzed by water and heat.[7][8]
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of this compound.
Issue 1: Inconsistent or lower-than-expected experimental results.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the stock solution of this compound has been consistently stored at -80°C.
-
Check Solvent: Confirm that the compound is stored in a suitable anhydrous organic solvent like acetonitrile.
-
Prepare Fresh Dilutions: If using aqueous buffers, always prepare fresh dilutions for each experiment. Do not store aqueous solutions.
-
Minimize Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Perform a Quality Control Check: If degradation is suspected, consider analyzing the stock solution by a suitable analytical method like HPLC to assess its purity.
-
Issue 2: Precipitation of the compound upon dilution in an aqueous buffer.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous buffer.
-
Troubleshooting Steps:
-
Check Concentration: The solubility of this compound in PBS (pH 7.2) is approximately 1 mg/ml.[1] Ensure your final concentration does not exceed this.
-
Use a Co-solvent: If a higher concentration is required, consider the use of a small percentage of an organic co-solvent like DMSO or ethanol (B145695) in your final aqueous solution. However, be mindful of the potential effects of the organic solvent on your experimental system.
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. Add the aqueous buffer to the organic stock solution slowly while vortexing to facilitate dissolution.
-
Issue 3: Observing unexpected peaks in analytical chromatograms (e.g., HPLC).
-
Possible Cause: Presence of degradation products.
-
Troubleshooting Steps:
-
Identify Potential Degradants: Based on the known degradation of Misoprostol, the unexpected peaks could correspond to dehydrated or isomerized forms of this compound.
-
Conduct a Forced Degradation Study: To confirm the identity of the degradation products, a forced degradation study can be performed on a small sample of your this compound stock (see Experimental Protocols section).
-
Optimize Chromatographic Method: Adjust your HPLC method (e.g., gradient, mobile phase composition) to achieve better separation of the parent compound from its degradation products.
-
Data Presentation
The following tables summarize the known stability and solubility data for this compound.
Table 1: Long-Term Stability of this compound
| Compound | Formulation | Storage Temperature | Duration | Stability |
| This compound | Solution in Acetonitrile | -80°C | ≥ 2 years | Stable[1] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMF | 100 mg/ml[1] |
| DMSO | 50 mg/ml[1] |
| Ethanol | 50 mg/ml[1] |
| PBS (pH 7.2) | 1 mg/ml[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (in Organic Solvent):
-
This compound is typically supplied in an organic solvent like acetonitrile. If received as a solid, dissolve it in a high-purity anhydrous solvent such as acetonitrile, ethanol, or DMSO to a desired stock concentration (e.g., 10 mg/mL).
-
Store the stock solution in small, tightly sealed amber glass vials at -80°C.
-
-
Working Solution Preparation (in Aqueous Buffer):
-
On the day of the experiment, allow the stock solution vial to warm to room temperature before opening to prevent condensation.
-
Perform serial dilutions of the stock solution into the desired aqueous buffer (e.g., PBS) to achieve the final working concentration.
-
Vortex gently after each dilution.
-
Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is adapted from established methods for Misoprostol and is intended to induce degradation for analytical method development and peak identification. The goal is to achieve 5-20% degradation.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 1 mL of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2 hours.
-
Thermal Degradation: Place a known amount of solid this compound in a hot air oven at 70°C for 48 hours. Dissolve the stressed sample in the analytical mobile phase for analysis.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) in a photostability chamber for 24 hours. Dissolve the stressed sample in the analytical mobile phase for analysis.
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method, comparing the chromatograms to that of an unstressed control sample.
Visualizations
Caption: Metabolic pathway of Misoprostol to this compound.
Caption: Troubleshooting workflow for experimental inconsistencies.
Caption: Simplified signaling pathway for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Stability of misoprostol tablets collected in Malawi and Rwanda: Importance of intact primary packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abortion after deliberate Arthrotec® addition to food. Mass spectrometric detection of diclofenac, misoprostol acid, and their urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Instability of Misoprostol Tablets Stored Outside the Blister: A Potential Serious Concern for Clinical Outcome in Medical Abortion | PLOS One [journals.plos.org]
- 8. ghsupplychain.org [ghsupplychain.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Tetranor-Misoprostol Derivatization Efficiency
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and frequently asked questions to enhance the efficiency of tetranor-Misoprostol derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the derivatization of this compound.
Question: Why am I observing low or no peak for derivatized this compound in my GC-MS analysis?
Possible Causes and Solutions:
-
Incomplete Derivatization: The derivatization reaction may not have gone to completion. This can be due to several factors:
-
Suboptimal Reaction Temperature and Time: Ensure the reaction is incubated at the appropriate temperature and for a sufficient duration. For silylation reactions with reagents like BSTFA or MSTFA, incubation at 60-80°C for 30-60 minutes is a common starting point.[1]
-
Insufficient Reagent: An excess of the derivatizing agent is often required to drive the reaction to completion. A molar ratio of at least 2:1 of the silylating reagent to active hydrogens on the analyte is recommended.
-
Presence of Moisture: Silylating reagents are highly sensitive to water, which can consume the reagent and prevent the derivatization of the target analyte. Ensure all glassware is thoroughly dried and solvents are anhydrous. It is also recommended to store derivatization reagents under a desiccant.
-
Steric Hindrance: The hydroxyl and carboxylic acid groups on this compound may be sterically hindered. Using a catalyst such as Trimethylchlorosilane (TMCS) in combination with BSTFA can enhance the derivatization of hindered functional groups.
-
-
Analyte Degradation: this compound may be degrading during sample preparation or analysis.
-
Temperature Sensitivity: Prostaglandins (B1171923) can be sensitive to high temperatures. Ensure the GC inlet temperature is not excessively high.
-
pH Instability: Prostaglandins can be unstable under strongly acidic or basic conditions. Maintain a suitable pH during sample extraction and workup.[2]
-
-
Sample Matrix Effects: Components in the sample matrix can interfere with the derivatization reaction or the GC-MS analysis.
-
Interfering Substances: Biological matrices can contain substances that react with the derivatizing agent, reducing its availability for the target analyte.[1] Thorough sample cleanup and extraction are crucial.
-
Partitioning Issues: In complex matrices, the analyte may partition into insoluble components, leading to low recovery.[1]
-
Question: I am seeing multiple peaks for my derivatized analyte. What could be the cause?
Possible Causes and Solutions:
-
Incomplete Derivatization: Partial derivatization of the multiple hydroxyl and carboxylic acid groups on this compound will result in multiple partially-silylated products, each producing a different peak. Increase the reaction time, temperature, or reagent concentration to ensure complete derivatization.
-
Isomer Formation: Some derivatization procedures, particularly with certain oxime-forming reagents, can produce syn- and anti-isomers, leading to peak splitting.[3][4] While less common with silylation of hydroxyl groups, it's a possibility to consider depending on the specific reagents used.
-
Analyte Degradation: Degradation of the analyte in the hot GC inlet can produce multiple degradation products, each with its own chromatographic peak.
Question: My derivatization yield is inconsistent between samples. How can I improve reproducibility?
Possible Causes and Solutions:
-
Inconsistent Sample Preparation: Ensure that all samples are treated identically during extraction, cleanup, and the derivatization steps.
-
Variable Moisture Content: Small variations in the amount of residual water in each sample vial can lead to significant differences in derivatization efficiency. Ensure consistent and thorough drying of sample extracts before adding the derivatization reagent.
-
Reagent Instability: Derivatization reagents can degrade over time, especially if not stored properly. Use fresh reagents and store them under anhydrous conditions.
-
Matrix Variability: If working with biological samples, inherent differences in the matrix composition between samples can affect the derivatization reaction. The use of a deuterated internal standard can help to account for this variability.[3][5]
Frequently Asked Questions (FAQs)
What is the purpose of derivatizing this compound for GC-MS analysis?
Derivatization is a chemical modification process used to convert analytes that are non-volatile or thermally unstable into a form that is suitable for GC-MS analysis. This compound, with its polar hydroxyl and carboxylic acid functional groups, has low volatility and would likely degrade at the high temperatures used in a GC system. Derivatization, typically through silylation, replaces the active hydrogens on these functional groups with non-polar trimethylsilyl (B98337) (TMS) groups, increasing the molecule's volatility and thermal stability.
What are the most common derivatization reagents for prostaglandins like this compound?
The most common derivatization approach for compounds with hydroxyl and carboxylic acid groups is silylation. Commonly used silylating reagents include:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) [1]
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) [1]
-
BSTFA + TMCS (trimethylchlorosilane) : TMCS is often added as a catalyst to improve the derivatization of sterically hindered groups.
For the carbonyl group, oximation using reagents like PFBHA (pentafluorobenzyl hydroxylamine) may be employed, sometimes in combination with silylation.[1]
How can I be sure my derivatization reaction is complete?
To ensure the reaction has gone to completion, you can perform a time-course study. Analyze samples at different incubation times (e.g., 30, 60, 90 minutes) and observe when the peak area of the fully derivatized product plateaus. Additionally, running a sample with a higher concentration of the derivatizing reagent can help confirm if the initial amount was a limiting factor.
Is LC-MS/MS a viable alternative to GC-MS for this compound analysis?
Yes, LC-MS/MS is a widely used technique for the analysis of Misoprostol (B33685) and its metabolites.[3][4] A significant advantage of LC-MS/MS is that it often does not require derivatization, which simplifies sample preparation and avoids potential issues with incomplete reactions or isomer formation.[3][4] However, GC-MS can still be a powerful tool, and with an optimized derivatization protocol, it can provide excellent sensitivity and chromatographic resolution.
Quantitative Data Summary
The following table summarizes typical experimental parameters for the silylation of prostaglandins, which can be used as a starting point for optimizing this compound derivatization.
| Parameter | Typical Range/Value | Rationale | Source |
| Derivatization Reagent | BSTFA, MSTFA (with or without 1% TMCS) | Effective for silylating hydroxyl and carboxylic acid groups. | [1] |
| Reagent to Analyte Ratio | >2:1 molar ratio of reagent to active hydrogens | To ensure the reaction is driven to completion. | |
| Reaction Temperature | 60 - 80 °C | Provides sufficient energy for the reaction without degrading the analyte. | [1] |
| Reaction Time | 30 - 60 minutes | Typically sufficient for complete derivatization of less hindered groups. | [1] |
| Solvent | Pyridine (B92270), Acetonitrile, Ethyl Acetate | Must be anhydrous and compatible with the derivatization reagent. | [1] |
Experimental Protocols
Detailed Methodology for Silylation of this compound for GC-MS Analysis
This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.
-
Sample Preparation:
-
Extract this compound from the biological matrix using an appropriate method (e.g., liquid-liquid extraction or solid-phase extraction).
-
Evaporate the solvent containing the extracted analyte to complete dryness under a gentle stream of nitrogen. It is critical to remove all residual water and extraction solvents.[1]
-
-
Derivatization:
-
To the dry residue, add 50 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile).
-
Add 50 µL of a silylating reagent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly and vortex briefly to ensure thorough mixing.
-
Incubate the reaction mixture at 70°C for 45 minutes.
-
-
GC-MS Analysis:
-
After incubation, cool the vial to room temperature.
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Visualizations
Caption: Experimental workflow for this compound derivatization.
Caption: Troubleshooting logic for low derivatization yield.
References
Technical Support Center: Troubleshooting Inconsistent Results in tetranor-Misoprostol Experiments
Welcome to the technical support center for tetranor-Misoprostol experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
A1: this compound is a major and more polar metabolite of Misoprostol (B33685), a synthetic analog of prostaglandin (B15479496) E1.[1][2][3][4] Misoprostol is rapidly de-esterified to its active metabolite, Misoprostol acid, which is then further metabolized to this compound.[1][2][3] Measuring this compound can be useful in pharmacokinetic studies to assess the metabolism and clearance of the parent drug.
Q2: What are the primary causes of inconsistent results in experiments involving Misoprostol and its metabolites?
A2: The most significant factor leading to inconsistent results is the inherent instability of Misoprostol.[5][6][7][8][9] Exposure to humidity and high temperatures can rapidly degrade the compound, leading to lower than expected concentrations.[5][6][7][8] Other causes include issues with sample collection and storage, improper sample preparation, and errors in the analytical methodology.
Q3: How should Misoprostol and its metabolites be stored to ensure stability?
A3: To ensure the stability of Misoprostol, it is crucial to store it in its original, unopened double-aluminum blister packs at or below 25°C (77°F) in a dry area, protected from light.[6] Storing tablets outside of their blister packs can lead to significant degradation within 48 hours due to moisture absorption.[5][6] For research purposes, this compound is typically supplied as a solution in an organic solvent and should be stored at -80°C for long-term stability.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
Issue 1: Low or No Signal Detected
| Possible Cause | Suggested Solution |
| Degradation of Misoprostol (Parent Compound) | Ensure Misoprostol tablets are stored in their original double-aluminum blister packs until use, away from high humidity and temperature.[5][6][7][8][9] Review storage conditions and handling procedures. |
| Degradation of this compound Standard or Sample | Store this compound standards and biological samples at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working standards for each experiment. |
| Inefficient Sample Extraction | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is adjusted appropriately to facilitate the extraction of the acidic metabolite. Use a stable isotope-labeled internal standard to monitor and correct for extraction efficiency. |
| Suboptimal LC-MS/MS Conditions | For mass spectrometry, ensure the instrument is properly tuned and calibrated. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, source temperature, gas flows) in negative ion mode for prostaglandins.[10] Verify the multiple reaction monitoring (MRM) transitions for this compound. |
| Issues with ELISA Assay | Confirm that all reagents are prepared correctly and are not expired. Ensure proper incubation times and temperatures. Check for high background or weak signal issues, which could be due to insufficient washing, improper antibody concentrations, or matrix effects. |
Issue 2: High Variability Between Replicates
| Possible Cause | Suggested Solution |
| Inconsistent Sample Handling | Standardize all sample handling procedures, from collection to analysis. Ensure consistent timing for each step, especially for temperature-sensitive procedures. |
| Pipetting Errors | Calibrate and regularly check the accuracy of all pipettes. Use reverse pipetting for viscous solutions. |
| Instrument Instability | Perform regular maintenance and calibration of the LC-MS/MS system or ELISA plate reader.[10] Monitor system performance with quality control samples throughout the analytical run. |
| Matrix Effects in Mass Spectrometry | Evaluate and minimize matrix effects by optimizing the sample cleanup procedure. Consider using a different ionization source or modifying the chromatographic conditions to separate the analyte from interfering matrix components. The use of a stable isotope-labeled internal standard is highly recommended. |
Quantitative Data
Table 1: Stability of Misoprostol Tablets Under Different Storage Conditions
| Storage Condition | Duration | Remaining Misoprostol Content (%) | Reference |
| 40°C / 75% RH (damaged blister) | 6 months | 48.2% | [7][8] |
| 40°C / 75% RH (intact blister) | 6 months | >90% (for most batches) | [7][8] |
| 25°C / 60% RH (damaged blister) | 6 months | ~91.3% | [8] |
| 25°C / 60% RH (intact blister) | 6 months | >95% | [7][8] |
Table 2: Pharmacokinetic Parameters of Misoprostol Acid in Human Plasma
| Dosage and Route | Cmax (pg/mL) | Tmax (hours) | AUC (pg·h/mL) | Reference |
| 400 µg oral | 421.4 ± 263.1 (AUC0-inf) | ~0.5 | 421.4 ± 263.1 | [11] |
| 25 µg vaginal | 21.9 (11.9-30.1) | 2.25 (0.69-5.00) | 68.0 (40.8-84.7) (AUC0-6) | [12] |
| 600 µg oral | Not specified | Not specified | No longer detectable after 6 hours | [13] |
Experimental Protocols
Protocol 1: Quantification of Misoprostol Acid in Human Plasma by LC-MS/MS
This protocol is for Misoprostol's active metabolite, Misoprostol acid, and can be adapted for this compound with appropriate optimization of mass spectrometry parameters.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 500 µL of human plasma, add an appropriate amount of a stable isotope-labeled internal standard (e.g., Misoprostol acid-d5).
-
Precondition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Acidify the plasma sample to approximately pH 3.5 with a suitable acid.
-
Load the acidified plasma onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 10% methanol in water).
-
Elute the analyte with 1 mL of methanol or another suitable organic solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.[14][15][16]
2. LC-MS/MS Conditions
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. For Misoprostol acid, a common transition is m/z 367.3 -> 249.3.[15]
Visualizations
Misoprostol Metabolism Pathway
Caption: Simplified metabolic pathway of Misoprostol.
Experimental Workflow for this compound Quantification```dot
Caption: Inhibitory signaling of Misoprostol via the EP3 receptor.
References
- 1. This compound, 50ΜG | Labscoop [labscoop.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Applications - CAT N°: 22693 [bertin-bioreagent.com]
- 4. anjiechem.com [anjiechem.com]
- 5. ipas.org [ipas.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of misoprostol tablets collected in Malawi and Rwanda: Importance of intact primary packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ghsupplychain.org [ghsupplychain.org]
- 10. benchchem.com [benchchem.com]
- 11. Disposition of misoprostol and its active metabolite in patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of misoprostol acid in plasma samples by UPLC-MS/MS with application in a maternal-fetal pharmacokinetic study following a low misoprostol dose vaginally to induce labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gynuity.org [gynuity.org]
- 14. waters.com [waters.com]
- 15. researchgate.net [researchgate.net]
- 16. medcraveonline.com [medcraveonline.com]
Technical Support Center: Optimization of Tetranor-Misoprostol Sample Cleanup
Welcome to the technical support center for the optimization of tetranor-Misoprostol sample cleanup protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the extraction and purification of this compound from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cleaning up this compound samples?
A1: The most prevalent and effective methods for this compound sample cleanup are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE is often preferred for its high recovery, selectivity, and potential for automation. Reversed-phase SPE with C18 sorbents is a common choice for prostaglandins (B1171923) and their metabolites.[1][2]
Q2: Why is the pH of the sample important during extraction?
A2: The pH of the sample is a critical parameter for achieving high recovery of acidic compounds like this compound. Acidifying the sample to a pH of approximately 3-4 protonates the carboxylic acid group on the molecule.[3] This makes the analyte more neutral and less polar, which enhances its retention on reversed-phase SPE cartridges and improves its partitioning into organic solvents during LLE.[2][3] Including 1% formic acid in the sample before loading onto an SPE column has been shown to significantly increase recoveries of prostaglandins from biological matrices.[3][4]
Q3: I am experiencing low recovery of this compound. What are the likely causes?
A3: Low recovery of this compound can stem from several factors:
-
Suboptimal pH: Failure to properly acidify the sample can lead to poor retention on the SPE column or inefficient extraction into the organic phase in LLE.[3]
-
Improper SPE Cartridge Conditioning: The SPE sorbent must be properly conditioned (e.g., with methanol) and equilibrated (e.g., with acidified water) to ensure optimal analyte retention.[3]
-
Wash Solvent is Too Strong: During the washing step in SPE, a solvent that is too strong (i.e., too high in organic content) can prematurely elute the analyte along with the interferences.[5]
-
Incomplete Elution: The elution solvent may not be strong enough to completely desorb the analyte from the SPE sorbent. Increasing the volume or the organic strength of the elution solvent can help.
-
Analyte Adsorption: Prostaglandins are known to adsorb to glass surfaces. Using polypropylene (B1209903) tubes or silanized glassware is recommended to minimize this loss.[3]
-
Analyte Degradation: this compound, like other prostaglandins, can be unstable. It is crucial to keep samples on ice or at 4°C during processing and to store them at -80°C for long-term stability to prevent degradation.[6][7]
Q4: How can I reduce matrix effects in my LC-MS/MS analysis of this compound?
A4: Matrix effects, such as ion suppression or enhancement, are common in the analysis of biological samples. To mitigate these:
-
Optimize Sample Cleanup: A well-optimized SPE or LLE protocol is the first line of defense to remove interfering endogenous components like phospholipids.
-
Chromatographic Separation: Adjust your LC gradient to ensure this compound is chromatographically resolved from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard can help to compensate for matrix effects and improve the accuracy and precision of quantification.
Q5: What type of SPE cartridge is best for this compound?
A5: For polar, acidic metabolites like this compound, reversed-phase SPE cartridges are the most common choice. C18-bonded silica (B1680970) is a widely used sorbent for prostaglandin (B15479496) extraction.[2][6][8] Polymeric sorbents, such as Hydrophilic-Lipophilic Balanced (HLB) cartridges, are also highly effective and have been shown to provide consistent and high recovery for misoprostol (B33685) acid and can be a good option for its tetranor metabolite.[1][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Sample pH is not acidic enough. | Adjust sample pH to 3-4 with formic or acetic acid before extraction.[2][3] |
| SPE cartridge was not properly conditioned or equilibrated. | Ensure the cartridge is conditioned with an organic solvent (e.g., methanol) and then equilibrated with acidified water.[3] | |
| Wash solvent is too strong, causing premature elution. | Decrease the organic content of the wash solvent. A wash with 5-10% methanol (B129727) in acidified water is a good starting point.[3] | |
| Elution solvent is too weak. | Increase the volume or organic strength of the elution solvent (e.g., use methanol or acetonitrile).[3] | |
| Analyte is adsorbing to labware. | Use polypropylene tubes or silanized glassware.[3] | |
| Analyte degradation. | Keep samples on ice during processing and store at -80°C.[6][7] | |
| High Background Noise in Chromatogram | Incomplete removal of matrix interferences. | Optimize the SPE wash step by testing different solvent strengths. Ensure the sample is properly acidified to retain the analyte while washing away more polar interferences. |
| Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. | |
| Inconsistent Results Between Replicates | Variability in sample handling. | Standardize all steps of the sample preparation protocol, including volumes, timing, and temperature. |
| Inefficient extraction. | Employ a validated SPE protocol to ensure consistent recovery.[9] Consider using an automated SPE system for improved precision. | |
| Sample inhomogeneity. | Ensure samples are thoroughly vortexed after thawing and before aliquoting. |
Quantitative Data Summary
Table 1: Solid-Phase Extraction (SPE) Recovery of Misoprostol Acid
| SPE Sorbent | Biological Matrix | Recovery (%) | Reference |
| Oasis® MAX | Human Plasma | >90% | [10] |
| Oasis® HLB | Human Serum | Not specified, but method was successful | [7] |
| C18 | Urine | >90% (with 1% formic acid) | [4] |
| Monospin C18 | Urine | Not specified, but method was optimized | [8] |
Table 2: Liquid-Liquid Extraction (LLE) Recovery of Misoprostol Acid
| Extraction Solvent | Biological Matrix | Recovery (%) | Reference |
| Hexane:Ethyl Acetate (B1210297) (1:1, v/v) | Plasma | >85% | [3] |
| Ethyl Acetate | Serum | High (not quantified) | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is a general guideline adapted from methods for other prostaglandin metabolites and should be optimized for your specific application.[1][6]
Materials:
-
C18 or Oasis HLB SPE cartridges
-
Urine samples
-
Internal standard (e.g., deuterated this compound)
-
Methanol (LC-MS grade)
-
Formic acid
-
Deionized water
-
Polypropylene tubes
Procedure:
-
Sample Pre-treatment:
-
Thaw urine samples on ice.
-
To 1 mL of urine in a polypropylene tube, add the internal standard.
-
Acidify the urine to pH 3-4 by adding 10 µL of formic acid. Vortex to mix.
-
Centrifuge the sample to pellet any particulates.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 2 mL of methanol through it.
-
Equilibrate the cartridge by passing 2 mL of acidified water (water with 0.1% formic acid) through it. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned cartridge at a slow, steady rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of acidified water (containing 0.1% formic acid) to remove hydrophilic impurities.
-
Perform a second wash with 2 mL of 10% methanol in acidified water to remove less polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum or with a gentle stream of nitrogen for 5-10 minutes.
-
-
Elution:
-
Elute the this compound with 1-2 mL of methanol or acetonitrile (B52724) into a clean polypropylene collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is a general guideline and may require optimization.
Materials:
-
Plasma samples
-
Internal standard
-
Hexane (LC-MS grade)
-
Ethyl acetate (LC-MS grade)
-
Formic acid
-
Polypropylene tubes
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma in a polypropylene tube, add the internal standard.
-
Acidify the sample to approximately pH 3-4 with formic acid.
-
-
Extraction:
-
Add 2 mL of a hexane:ethyl acetate (1:1, v/v) solution to the tube.
-
Vortex for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 1-2 mL of the organic solvent mixture for improved recovery. Combine the organic extracts.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for Solid-Phase Extraction of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for Tetranor-Misoprostol Validation in a Clinical Lab
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic and toxicokinetic studies. This guide provides a detailed comparison of analytical methods for the validation of tetranor-Misoprostol, a metabolite of the synthetic prostaglandin (B15479496) E1 analog, Misoprostol (B33685). This document outlines the performance characteristics and experimental protocols of various techniques, supported by experimental data, to aid in the selection of the most appropriate method for your clinical laboratory needs.
Misoprostol undergoes rapid de-esterification to its active metabolite, misoprostol acid.[1][2] This is then further metabolized to more polar compounds, including this compound.[1][2] The analytical challenge lies in the low plasma concentrations and short half-life of these metabolites, necessitating highly sensitive and specific quantification methods.[3]
Comparative Performance of Analytical Techniques
The choice of analytical technique for this compound, or its more commonly measured precursor misoprostol acid, depends on the required sensitivity, selectivity, and the available instrumentation. The following tables summarize the quantitative performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Table 1: Performance Comparison of Analytical Methods for Misoprostol Acid/Metabolites
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Analyte | Misoprostol Acid | Misoprostol Acid | Misoprostol |
| Matrix | Whole Blood, Plasma, Serum, Placenta, Fetal Liver | Serum, Breast Milk | Pharmaceutical Preparations |
| Linearity Range | 10 - 3000 pg/mL[4] | 0.5 pg/mL - 2 ng/mL[5] | 1 - 5 µg/mL[3] |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL[4] | 10 pg/mL[6] | Not typically sensitive enough for biological samples |
| Limit of Detection (LOD) | 25 pg/mL[7] | Not specified | Not specified |
| Intra-day Precision (%RSD) | < 9%[4] | Not specified | < 2% |
| Inter-day Precision (%RSD) | < 9%[4] | Not specified | < 2% |
| Accuracy/Recovery | 93.81% - 102.02%[4] | 88.3% - 95.1%[7] | > 99% |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of low levels of target analytes in complex biological matrices.
Sample Preparation (Solid Phase Extraction - SPE):
-
A 500 µL aliquot of plasma is diluted with an aqueous buffer.
-
The sample is loaded onto an Oasis MAX SPE cartridge (1 mL, 30 mg) that has been pre-conditioned with an organic solvent and water.
-
The cartridge is washed with an aqueous buffer solution followed by an organic solvent.
-
The analyte is eluted, and the eluent is evaporated and reconstituted for injection.
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 150 mm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer.
-
Flow Rate: Typically between 0.2 - 0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 50 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Ion Electrospray (ESI-)
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transition (Misoprostol Acid): m/z 383.4 → 117.0
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity but often requires more complex sample preparation involving derivatization to improve the volatility and thermal stability of the analyte.[3]
Sample Preparation and Derivatization:
-
Misoprostol acid is extracted from the biological matrix (e.g., serum, breast milk) using a reversed-phase cartridge.[8]
-
The extracted prostanoids are derivatized with O-2,3,4,5,6-pentafluorobenzylhydroxylamine hydrochloride (PFBHA) and 2,3,4,5,6-pentafluorobenzyl bromide (PFBB) to form pentafluorobenzyl oxime (PFBO)-pentafluorobenzyl ester (PFB) derivatives.[3][8]
-
The sample is further purified by thin-layer chromatography.
-
A final derivatization to the trimethylsilyl (B98337) ether is performed before GC-MS analysis.[8]
Chromatographic and Mass Spectrometry Conditions:
-
GC Column: Specific columns for prostaglandin analysis are used.
-
Ionization Mode: Negative Ion Chemical Ionization (NICI)[8]
-
Detection: Tandem Mass Spectrometry (MS/MS)
-
Precursor Ion: [M - pentafluorobenzyl (PFB)]-[8]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible technique but generally lacks the sensitivity and selectivity required for the analysis of Misoprostol metabolites in biological fluids. It is more suited for the analysis of the parent drug in pharmaceutical formulations.[3][9]
Sample Preparation and Derivatization:
-
For enhanced UV detection, Misoprostol can be derivatized. A common method involves using methanolic potassium hydroxide, which transforms Misoprostol into a derivative with a maximum absorbance at 285 nm.[9]
-
Standard and sample solutions are prepared in the mobile phase.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Symmetry C18, 5µm, 250x4.6 mm).
-
Mobile Phase: An isocratic mixture of acetonitrile, water, and methanol.[10]
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C.[10]
-
Detection: UV detector set at the wavelength of maximum absorbance of the derivative (e.g., 285 nm) or the parent compound (around 200 nm).[9][10]
Visualizing the Process
To better understand the biological context and the analytical procedure, the following diagrams illustrate the signaling pathway of Misoprostol and a typical experimental workflow for its analysis by LC-MS/MS.
References
- 1. This compound - Applications - CAT N°: 22693 [bertin-bioreagent.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 50ΜG | Labscoop [labscoop.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Forensic Toxicological Aspects of Misoprostol Use in Pharmacological Abortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of misoprostol free acid in human breast milk and serum by gas chromatography/negative ion chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitive HPLC-UV Method for Misoprostol 0.1 mg Tablets [wisdomlib.org]
- 10. 2,3,4,5-Tetranor-misoprostol Acid | C17H28O5 | CID 168313033 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cross-Validation of ELISA and Mass Spectrometry for Tetranor-Misoprostol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of tetranor-Misoprostol, a key metabolite of the synthetic prostaglandin (B15479496) E1 analog Misoprostol (B33685), is crucial for pharmacokinetic and metabolic studies. The two predominant analytical methods for this task are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these techniques, supported by experimental data, to assist in selecting the most suitable method for your research needs.
Method Performance: A Quantitative Comparison
The performance of LC-MS/MS and ELISA for the measurement of prostaglandins (B1171923) and their metabolites can be assessed based on several key parameters, including sensitivity, accuracy, and precision. The following table summarizes quantitative data from various studies to provide a clear comparison.
| Performance Metric | LC-MS/MS (for Misoprostol Acid) | ELISA (for tetranor-PGDM) | Key Considerations |
| Sensitivity (LOD) | 10 ng/L[1] | ~40 pg/mL (80% B/B0)[2] | LC-MS/MS generally offers lower limits of detection. The sensitivity of ELISA can vary between different commercial kits. |
| Limit of Quantitation (LOQ) | 25 ng/L[1] | Not explicitly stated, but the assay range is 6.4-4,000 pg/ml.[2] | LC-MS/MS provides a well-defined LOQ, which is crucial for quantitative studies.[1] |
| Accuracy (% Recovery) | 89% to 97%[1] | Not consistently reported in kit datasheets. | LC-MS/MS demonstrates high accuracy, often enhanced by the use of stable isotope-labeled internal standards. |
| Precision (% CV) | Intra-day: 4.0% to 5.5% Inter-day: 4.1% to 5.4%[1] | Generally <15% (Intra- & Inter-assay) | LC-MS/MS typically offers higher precision, which is critical for detecting subtle changes in metabolite levels.[1] |
| Specificity | High | Variable, prone to cross-reactivity | Antibody-based ELISA may cross-react with structurally similar molecules, potentially leading to inaccurate results.[2] |
| Throughput | Lower | High | ELISA is well-suited for screening a large number of samples for a single analyte. |
Experimental Protocols
Representative ELISA Protocol for a Tetranor-Prostaglandin Metabolite
This protocol is based on the Cayman Chemical tetranor-PGDM ELISA Kit and is representative of a typical competitive ELISA procedure.[2]
-
Reagent Preparation : All reagents, including standards and samples, are brought to room temperature. The assay buffer and wash buffer are prepared to their final concentrations.
-
Standard Curve Preparation : A serial dilution of the tetranor-PGDM standard is prepared to create a standard curve with a range of known concentrations (e.g., 6.4-4,000 pg/ml).
-
Sample Incubation : 50 µl of the standard or sample is added to the appropriate wells of the antibody-coated 96-well plate.
-
Competitive Binding : 50 µl of the tracer (a fixed amount of labeled tetranor-PGDM) is added to each well, followed by 50 µl of the specific antibody. The plate is then incubated for a set period (e.g., 2 hours) to allow for competitive binding between the sample/standard tetranor-PGDM and the tracer for the limited antibody binding sites.
-
Washing : The plate is washed multiple times with the wash buffer to remove any unbound reagents.
-
Substrate Addition : A substrate solution is added to each well, which reacts with the enzyme conjugated to the tracer that has bound to the antibody.
-
Signal Development and Measurement : The plate is incubated for a period to allow for color development. The absorbance is then read at a specific wavelength (e.g., 405-420 nm) using a microplate reader.
-
Data Analysis : The concentration of tetranor-PGDM in the samples is determined by comparing their absorbance values to the standard curve.
Representative LC-MS/MS Protocol for Misoprostol Acid
This protocol is a composite based on validated methods for the quantification of Misoprostol acid in biological matrices.[1]
-
Sample Preparation (Solid-Phase Extraction - SPE) :
-
An internal standard (e.g., a deuterated version of the analyte) is added to the biological sample (e.g., plasma, urine).
-
The sample is pre-treated (e.g., acidified) and loaded onto an SPE cartridge.
-
The cartridge is washed to remove interfering substances.
-
The analyte is eluted from the cartridge using an appropriate solvent.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase.
-
-
Chromatographic Separation (UPLC/HPLC) :
-
An aliquot of the prepared sample is injected into a liquid chromatography system.
-
The analyte is separated from other components in the sample on a C18 analytical column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
-
Mass Spectrometric Detection (MS/MS) :
-
The eluent from the chromatography system is introduced into the mass spectrometer.
-
The analyte is ionized, typically using electrospray ionization (ESI).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored for quantification.
-
-
Data Analysis :
-
The peak area of the analyte is measured and compared to the peak area of the internal standard.
-
A calibration curve, prepared by analyzing standards of known concentrations, is used to determine the concentration of the analyte in the sample.
-
Method Selection and Cross-Validation
LC-MS/MS is the preferred method when:
-
High accuracy, precision, and specificity are essential.
-
Simultaneous measurement of multiple metabolites is required.
-
The expected concentrations of the analyte are very low.
ELISA is a suitable option for:
-
High-throughput screening of a large number of samples for a single analyte.
-
Preliminary studies where a rapid assessment of metabolite levels is sufficient.
-
Laboratories with limited access to mass spectrometry equipment.
For robust and reliable quantification, particularly in complex biological systems, cross-validation of ELISA results with the gold-standard LC-MS/MS method is highly recommended.
Visualizing the Methodologies
Figure 1: Generalized workflow for a competitive ELISA.
References
A Comparative Guide to Tetranor-Misoprostol and Misoprostol Acid as Clinical Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tetranor-misoprostol and its parent compound, misoprostol (B33685) acid, as clinical biomarkers for assessing exposure to the synthetic prostaglandin (B15479496) E1 analog, misoprostol. The selection of an appropriate biomarker is critical for accurate pharmacokinetic and pharmacodynamic assessments in clinical trials and research studies. This document summarizes the available quantitative data, details experimental protocols for detection, and discusses the relative merits of each analyte.
Executive Summary
Misoprostol is a prodrug that is rapidly and extensively metabolized to its active form, misoprostol acid. Misoprostol acid is the primary analyte measured in pharmacokinetic studies. It is further metabolized to various inactive compounds, including this compound, which are then excreted in the urine. While misoprostol acid provides a direct measure of the biologically active compound, its short half-life can limit its detection window. This compound, as a downstream metabolite, has the potential for a longer detection window, which could be advantageous in certain clinical and forensic settings. However, the current body of scientific literature is heavily skewed towards the quantification and pharmacokinetic profiling of misoprostol acid, with a significant lack of quantitative data for this compound.
I. Pharmacokinetic Profile
A comprehensive understanding of the pharmacokinetic properties of a biomarker is essential for its clinical utility. The following tables summarize the available pharmacokinetic data for misoprostol acid.
Table 1: Pharmacokinetic Parameters of Misoprostol Acid After a Single 400 µg Oral Dose of Misoprostol
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (pg/mL) | 287.6 ± 144.3 | [1] |
| Tmax (min) | 27.5 ± 14.8 | [1] |
| AUC (0-360 min) (pg·h/mL) | 402.8 ± 151.6 | [1] |
| Half-life (t1/2) (min) | 20-40 | [2] |
Table 2: Pharmacokinetic Parameters of Misoprostol Acid After a Single 400 µg Sublingual Dose of Misoprostol
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (pg/mL) | 574.8 ± 250.7 | [1] |
| Tmax (min) | 26.0 ± 11.5 | [1] |
| AUC (0-360 min) (pg·h/mL) | 743.7 ± 291.2 | [1] |
Table 3: Pharmacokinetic Parameters of Misoprostol Acid After a Single 400 µg Vaginal Dose of Misoprostol
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (pg/mL) | 125.2 ± 53.8 | [1] |
| Tmax (min) | Not specified | [1] |
| AUC (0-360 min) (pg·h/mL) | 433.7 ± 182.6 | [1] |
Note on this compound: To date, there is a notable absence of published quantitative pharmacokinetic data (Cmax, Tmax, AUC, half-life) for this compound in humans following the administration of misoprostol. While its presence has been qualitatively confirmed in urine, further research is required to establish its pharmacokinetic profile.
II. Comparative Analysis
| Feature | Misoprostol Acid | This compound |
| Biomarker Type | Active Metabolite | Inactive Metabolite |
| Biological Matrix | Plasma, Serum, Whole Blood | Primarily Urine (qualitative) |
| Detection Window | Short, due to rapid metabolism and elimination. | Potentially longer than misoprostol acid, as it is a downstream metabolite. |
| Clinical Utility | Direct measure of active drug exposure, well-established correlation with clinical effects. | Potential for monitoring compliance over a longer period, forensic applications. |
| Data Availability | Extensive pharmacokinetic and analytical data available. | Limited to qualitative detection; quantitative data is lacking. |
III. Experimental Protocols
Accurate and reproducible quantification of these biomarkers is paramount. The most common and sensitive method for the determination of misoprostol acid is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of Misoprostol Acid in Human Plasma by UPLC-MS/MS
This protocol is a synthesis of methodologies reported in the literature.[3][4]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Objective: To extract misoprostol acid from the plasma matrix and remove interfering substances.
-
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., deuterated misoprostol acid)
-
SPE cartridges (e.g., Oasis MAX)
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
-
Procedure:
-
Thaw plasma samples at room temperature.
-
Spike a known volume of plasma (e.g., 500 µL) with the internal standard.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with an aqueous solution to remove polar impurities.
-
Wash the cartridge with an organic solvent (e.g., methanol/water mixture) to remove less polar impurities.
-
Elute misoprostol acid and the IS with an acidic organic solvent (e.g., methanol with formic acid).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate and quantify misoprostol acid.
-
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient program to achieve separation from matrix components.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Misoprostol Acid: Precursor ion (m/z) → Product ion (m/z) (specific values to be optimized).
-
Internal Standard: Precursor ion (m/z) → Product ion (m/z) (specific values to be optimized).
-
-
Optimization: Cone voltage, collision energy, and other source parameters should be optimized for maximum sensitivity.
-
3. Data Analysis
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Quantification: The concentration of misoprostol acid in the unknown samples is determined from the calibration curve using the measured peak area ratios.
IV. Visualizations
Misoprostol Metabolism and Biomarker Generation
Caption: Metabolic pathway of misoprostol.
General Workflow for Biomarker Quantification
Caption: LC-MS/MS biomarker quantification workflow.
V. Conclusion and Future Directions
Misoprostol acid is currently the well-established and validated biomarker for assessing systemic exposure to misoprostol. Its pharmacokinetic profile is well-characterized, and robust analytical methods for its quantification are readily available.
This compound presents a potential alternative with the theoretical advantage of a longer detection window. However, the lack of quantitative pharmacokinetic data and validated analytical methods severely limits its current applicability as a clinical biomarker.
For researchers, scientists, and drug development professionals, the choice of biomarker will depend on the specific objectives of the study. For most pharmacokinetic and pharmacodynamic assessments, misoprostol acid remains the biomarker of choice. Future research should focus on:
-
Developing and validating a sensitive and robust LC-MS/MS method for the quantification of this compound in human plasma and urine.
-
Characterizing the full pharmacokinetic profile of this compound in humans after administration of misoprostol via various routes.
-
Directly comparing the detection windows of misoprostol acid and this compound in different biological matrices.
Addressing these research gaps will be essential to fully evaluate the potential of this compound as a valuable clinical biomarker for misoprostol exposure.
References
- 1. Pharmacokinetics of different routes of administration of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Validated method for the determination of misoprostol acid in whole blood by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of misoprostol acid in plasma samples by UPLC-MS/MS with application in a maternal-fetal pharmacokinetic study following a low misoprostol dose vaginally to induce labor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Misoprostol Metabolites: Unraveling the Pharmacokinetics of Tetranor- and Dinor-Misoprostol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of tetranor-Misoprostol and dinor-Misoprostol, the major metabolites of the synthetic prostaglandin (B15479496) E1 analog, Misoprostol (B33685). While direct comparative pharmacokinetic data for these two specific metabolites in human plasma remains limited in publicly available literature, this document summarizes the established metabolic pathway of Misoprostol and presents detailed pharmacokinetic data for its primary active metabolite, Misoprostol Acid. This information, coupled with detailed experimental protocols, serves as a critical resource for researchers in the field.
Metabolic Pathway of Misoprostol
Misoprostol undergoes rapid and extensive metabolism following administration. The initial and most critical step is the de-esterification to its pharmacologically active metabolite, Misoprostol Acid.[1][2] Subsequently, Misoprostol Acid is further metabolized through beta-oxidation of the alpha side chain and omega-oxidation of the beta side chain, leading to the formation of the more polar and less active dinor and tetranor metabolites, which are primarily excreted in the urine.[1][3][4]
Caption: Metabolic conversion of Misoprostol to its metabolites.
Pharmacokinetic Profiles: Focus on Misoprostol Acid
Due to the scarcity of specific pharmacokinetic data for dinor- and this compound in human plasma, this section details the well-documented pharmacokinetic parameters of the primary active metabolite, Misoprostol Acid. Understanding the profile of Misoprostol Acid is crucial as it is the key mediator of the parent drug's pharmacological effects. The pharmacokinetics of Misoprostol Acid are significantly influenced by the route of administration.
| Pharmacokinetic Parameter | Oral Administration | Sublingual Administration | Vaginal Administration | Rectal Administration |
| Tmax (Time to Peak Concentration) | ~12-30 minutes[5] | ~11-30 minutes[5] | ~70-80 minutes[2] | ~100 minutes[5] |
| Cmax (Peak Plasma Concentration) | Moderate[2] | High[2] | Low[2] | Low[6] |
| AUC (Area Under the Curve) | Moderate[2] | High[2] | High (sustained)[2] | Low[6] |
| Half-life (t½) | ~20-40 minutes | Not explicitly stated, but rapid decline | Longer apparent half-life due to slow absorption[2] | Not explicitly stated |
| Onset of Action | ~8 minutes[5] | ~11 minutes[5] | ~20 minutes[5] | ~100 minutes[5] |
| Duration of Action | ~2 hours[5] | ~3 hours[5] | ~4 hours[5] | ~4 hours[5] |
Experimental Protocols
The quantification of Misoprostol metabolites in biological matrices typically involves sophisticated analytical techniques. Below is a detailed methodology for a key experiment cited in the literature for the analysis of Misoprostol Acid, which would be foundational for analyzing its dinor and tetranor derivatives.
Protocol: Quantification of Misoprostol Acid in Human Plasma via LC-MS/MS
This protocol is based on methodologies described for the sensitive detection of Misoprostol Acid.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Objective: To extract Misoprostol Acid from the plasma matrix and concentrate it for analysis.
-
Procedure:
-
Aliquots of human plasma (typically 0.5 to 1.0 mL) are thawed to room temperature.
-
An internal standard (e.g., a deuterated analog of Misoprostol Acid) is added to each plasma sample to correct for extraction variability.
-
The plasma samples are acidified (e.g., with acetic acid) to ensure the analyte is in a suitable form for extraction.
-
The samples are loaded onto a pre-conditioned SPE cartridge (e.g., a polymeric reversed-phase sorbent).
-
The cartridges are washed with a series of solutions (e.g., water followed by a low-concentration organic solvent) to remove interfering substances.
-
Misoprostol Acid and the internal standard are eluted from the cartridge using an appropriate organic solvent (e.g., methanol (B129727) or acetonitrile).
-
The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solution for injection into the LC-MS/MS system.
-
2. Chromatographic Separation (Liquid Chromatography)
-
Objective: To separate Misoprostol Acid from other components in the extracted sample before detection.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient is optimized to achieve good separation and peak shape.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: A small volume (e.g., 5-20 µL) of the reconstituted sample is injected.
3. Detection (Tandem Mass Spectrometry)
-
Objective: To specifically and sensitively detect and quantify Misoprostol Acid.
-
Instrumentation: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Typically operated in negative ion mode.
-
Detection Method: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both Misoprostol Acid and its internal standard.
Caption: General workflow for a pharmacokinetic study.
Conclusion
References
- 1. Metabolism and pharmacokinetic studies of misoprostol | Semantic Scholar [semanticscholar.org]
- 2. misoprostol.org [misoprostol.org]
- 3. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Navigating the Analytical Landscape: A Comparative Guide to Inter-laboratory Variability in Tetranor-Misoprostol Measurements
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of tetranor-misoprostol, a key metabolite of the synthetic prostaglandin (B15479496) E1 analog misoprostol (B33685), is critical for pharmacokinetic studies and clinical trial monitoring. However, the absence of standardized protocols and certified reference materials can lead to significant inter-laboratory variability in measurement results. This guide provides a comparative overview of the primary analytical methodologies, their performance characteristics, and potential sources of discrepancy, empowering researchers to make informed decisions for their analytical needs.
Comparative Performance of Analytical Techniques
The choice of analytical method significantly impacts the reliability and comparability of results. The following table summarizes the performance of various analytical techniques based on published validation data for misoprostol acid and other prostaglandin metabolites, offering a proxy for the expected performance in this compound analysis.
| Analytical Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD or %CV) | Accuracy/Recovery (%) |
| LC-MS/MS | Misoprostol Acid | 10 ng/L[1] | 25 ng/L[1] | Intra-assay: 4.0-5.4%, Inter-assay: 5.5-4.1%[1] | -1.4% to -2.8% (Inter-assay accuracy)[1] |
| LC-MS/MS | PGE2 & PGD2 | 20 pg/mL[2] | Not Specified | < 5% (Intra- and Inter-day)[2] | Not Specified |
| UPLC-MS/MS | Misoprostol Acid | Not Specified | 5 pg/mL | Excellent | Excellent linearity |
| GC-MS | Misoprostol & impurities | 0.7 µg/mL | 2 µg/mL | < 2% | 98-102% |
| GC-MS/MS | PGE1, 15-keto-PGE0, PGE0 | ~1-3 pg/mL (plasma conc.) | Not Specified | Not Specified | Not Specified |
Note: The performance characteristics are highly dependent on the specific instrumentation, sample matrix, and protocol used. This table is intended for comparative purposes.
Experimental Protocols and Sources of Variability
Detailed methodologies are crucial for reproducibility. Inter-laboratory variability can often be traced back to subtle differences in experimental protocols.
1. Sample Preparation (Solid Phase Extraction - SPE)
A common source of variability lies in the sample extraction process. SPE is widely used for its high extraction yields and selectivity for eicosanoids.
-
Protocol Example (for Misoprostol Acid):
-
A 500 µL aliquot of plasma is diluted with an aqueous buffer solution.
-
The sample is loaded onto an Oasis MAX SPE cartridge, previously conditioned with an organic solvent and water.
-
The cartridge is washed to remove interfering substances.
-
The analyte is eluted with an appropriate solvent mixture.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for analysis.
-
-
Potential for Variability:
-
Choice of SPE sorbent and cartridge brand.
-
Inconsistencies in conditioning, washing, and elution volumes and flow rates.
-
Matrix effects, which can suppress or enhance the analyte signal.
-
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying prostaglandin metabolites due to its high sensitivity and selectivity.
-
Protocol Example (for Misoprostol Acid):
-
Chromatographic Separation:
-
Column: Acquity UPLC® BEH C18 (50mm×2.1mm i.d., 1.7µm)[1]
-
Mobile Phase: A gradient of methanol (B129727) and 0.1% ammonium (B1175870) solution.[1]
-
Flow Rate: Optimized for the specific column and separation.
-
Run Time: Approximately 7.0 minutes.[1]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.
-
-
-
Potential for Variability:
-
Differences in LC columns (manufacturer, particle size, dimensions).
-
Variations in mobile phase composition and gradient profiles.
-
Instrument-specific parameters (e.g., cone voltage, collision energy).
-
Use of different internal standards.
-
3. Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is another powerful technique, though it often requires derivatization to improve the volatility and thermal stability of prostaglandins (B1171923).
-
Protocol Example (General for Prostaglandins):
-
Derivatization: A necessary step for prostaglandins. Common derivatizing agents include silylating agents (e.g., BSTFA) to convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
-
Chromatographic Separation:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Injection: Splitless injection is typically used for trace analysis.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) or negative ion chemical ionization (NICI).
-
Detection: Selected Ion Monitoring (SIM) or full scan mode.
-
-
-
Potential for Variability:
-
Incomplete or inconsistent derivatization reactions.
-
Thermal degradation of the analyte in the injector or column.
-
Choice of ionization method and mass analyzer.
-
Visualizing the Workflow
To better understand the analytical process and potential points of divergence, the following diagrams illustrate a typical experimental workflow and the metabolic pathway of misoprostol.
Caption: A generalized workflow for the analysis of this compound.
Caption: Metabolic pathway of misoprostol.
Recommendations for Minimizing Inter-laboratory Variability
To enhance the comparability of this compound measurements across different laboratories, the following recommendations are proposed:
-
Method Harmonization: Whenever possible, participating laboratories should agree on and utilize a harmonized analytical protocol, including sample preparation, instrumentation, and data analysis procedures.
-
Use of Common Reference Materials: The development and distribution of a common, well-characterized reference material for this compound would be invaluable for cross-validating methods and ensuring accuracy.
-
Proficiency Testing Programs: Participation in external proficiency testing or round-robin studies can help laboratories assess their performance against their peers and identify areas for improvement.
-
Detailed Reporting: Publications and study reports should include comprehensive details of the analytical methodology, including all parameters that could influence the results, to facilitate replication and comparison.
By understanding the nuances of the available analytical techniques and proactively addressing the sources of variability, the scientific community can improve the consistency and reliability of this compound measurements, ultimately leading to more robust and comparable research outcomes.
References
A Comparative Guide to the Specificity and Sensitivity of Tetranor-Misoprostol Assays
For researchers, scientists, and drug development professionals engaged in studies involving the synthetic prostaglandin (B15479496) E1 analogue, misoprostol (B33685), the accurate quantification of its metabolites is critical. Tetranor-misoprostol is a key, more polar metabolite formed after the initial de-esterification of misoprostol to misoprostol acid and subsequent beta-oxidation.[1][2] This guide provides a detailed comparison of the primary analytical methods for the detection of this compound, focusing on their specificity and sensitivity.
The two main analytical platforms for the quantification of small molecules like prostaglandin metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). While LC-MS/MS is widely considered the "gold standard" for its high specificity and sensitivity, ELISA offers a high-throughput alternative.[1] However, a direct comparison for this compound is challenging due to the limited commercial availability of a dedicated ELISA kit for this specific metabolite. Therefore, this guide will draw upon data from validated LC-MS/MS methods for the active metabolite, misoprostol acid, and comparative data from ELISA kits for structurally related prostaglandin metabolites to provide a comprehensive overview.
Data Presentation: A Comparative Analysis
The choice of assay significantly impacts the reliability of experimental data. The following table summarizes the key performance characteristics of LC-MS/MS and a representative ELISA for a related prostaglandin metabolite, tetranor-PGDM, to illustrate the expected differences in performance for a hypothetical this compound assay.
| Feature | LC-MS/MS for Misoprostol Acid | ELISA for Tetranor-PGDM (as a proxy) |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection | Antigen-antibody binding with enzymatic signal amplification |
| Specificity | High, based on molecular weight and fragmentation pattern | Variable, potential for cross-reactivity with structurally similar molecules |
| Sensitivity (LLOQ) | As low as 5-10 pg/mL in human plasma[3] | Approximately 40 pg/mL[4] |
| Linear Range | 10-3000 pg/mL[3] | 6.4-4,000 pg/mL[4] |
| Cross-Reactivity | Minimal, highly specific to the target analyte | Tetranor-PGJM: 100%, Tetranor-PGAM: 2.08%, Tetranor-PGEM: 0.03%, Other Prostaglandins: <0.01%[4] |
| Throughput | Lower, sequential sample analysis | High, suitable for screening large numbers of samples |
| Cost (Instrument) | High | Low |
| Cost (Per Sample) | Can be lower for large batches | Can be higher for smaller batches |
| Development Time | Method development can be complex and time-consuming | Assay development can be lengthy; commercial kits offer convenience |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the nuances of each assay.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Misoprostol Acid
This protocol is a generalized representation based on several validated methods.[3][5][6]
1. Sample Preparation (Solid Phase Extraction - SPE):
-
To a 500 µL plasma sample, add an internal standard (e.g., misoprostol acid-d5).
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
2. Chromatographic Separation (UPLC):
-
Column: ACQUITY UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 90% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Detection (Tandem Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Misoprostol Acid: e.g., m/z 367.0 → 249.1
-
Misoprostol Acid-d5 (IS): e.g., m/z 372.5 → 249.0[7]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Tetranor-PGDM (as a proxy)
This protocol is based on a commercially available competitive ELISA kit.[4]
1. Sample Preparation:
-
Urine samples may require dilution with the provided assay buffer.
-
Perform a chemical conversion of tetranor-PGDM to a stable derivative as per the kit instructions.
2. ELISA Procedure:
-
Add standards and prepared samples to the wells of a microplate pre-coated with a specific antibody.
-
Add a fixed amount of horseradish peroxidase (HRP)-labeled tetranor-PGDM conjugate to each well.
-
Incubate the plate for a specified time (e.g., 18 hours) to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) to the wells, which will be converted by HRP to a colored product.
-
Stop the reaction with a stop solution.
-
Read the absorbance at a specific wavelength (e.g., 405-420 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of tetranor-PGDM in the sample.
Visualizations
Metabolic Pathway of Misoprostol
Caption: Metabolic conversion of Misoprostol.
Experimental Workflow Comparison
Caption: Comparison of LC-MS/MS and ELISA workflows.
References
- 1. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Development and validation of a selective and sensitive LC-MS/MS method for determination of misoprostol acid in human plasma: Application to bioequivalence study -Analytical Science and Technology [koreascience.kr]
- 4. caymanchem.com [caymanchem.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Determination of misoprostol acid in plasma samples by UPLC-MS/MS with application in a maternal-fetal pharmacokinetic study following a low misoprostol dose vaginally to induce labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative analysis of tetranor-Misoprostol levels post-oral vs. vaginal misoprostol
A comprehensive review of the pharmacokinetic profiles of misoprostol (B33685) administered orally versus vaginally reveals significant differences in the absorption, peak concentration, and overall exposure to its active metabolite, misoprostol acid. These variations underpin the observed differences in clinical efficacy and side-effect profiles between the two routes of administration.
Misoprostol, a synthetic prostaglandin (B15479496) E1 analog, undergoes rapid de-esterification to its biologically active metabolite, misoprostol acid, after administration. The route of delivery—oral or vaginal—profoundly influences the pharmacokinetic parameters of misoprostol acid, thereby affecting its therapeutic action.
Pharmacokinetic Profile Comparison
Oral administration of misoprostol leads to a rapid absorption of the drug, resulting in a higher peak plasma concentration (Cmax) of misoprostol acid that is reached in a shorter amount of time (Tmax) compared to vaginal administration.[1][2] However, this is often followed by a more rapid decline in plasma levels.[3] In contrast, vaginal administration results in a slower, more sustained absorption, leading to a lower Cmax but a longer Tmax and a greater overall drug exposure as measured by the area under the concentration-time curve (AUC).[1][4][5] This prolonged exposure with vaginal administration is thought to contribute to its higher efficacy in indications such as labor induction and medical abortion.[3][5][6]
The bioavailability of misoprostol acid is significantly greater following vaginal administration.[5][7] This is attributed to the avoidance of the first-pass metabolism in the liver that occurs with oral administration.[6] The sustained plasma concentrations achieved with vaginal delivery may allow for longer dosing intervals compared to the oral route.[1]
Data Summary: Pharmacokinetic Parameters of Misoprostol Acid
| Pharmacokinetic Parameter | Oral Administration (400 µg) | Vaginal Administration (400 µg) | Reference |
| Cmax (pg/mL) | 277 ± 124 | 165 ± 86 | [1] |
| 287.6 ± 144.3 | 125.2 ± 53.8 | [2] | |
| Tmax (minutes) | 34 ± 17 | 80 ± 27 | [1] |
| 27.5 ± 14.8 | - | [2] | |
| AUC (0-4h) (pg·h/mL) | 273.3 ± 110.0 | 503.3 ± 296.7 | [1] |
| AUC (0-6h) (pg·h/mL) | 300.0 ± 103.3 | 956.7 ± 541.7 | [1] |
| 402.8 ± 151.6 | 433.7 ± 182.6 | [2] |
Experimental Protocols
The data presented above are derived from clinical studies with specific experimental designs. A typical methodology is outlined below.
Study Design: A randomized controlled trial comparing the pharmacokinetics of oral and vaginal misoprostol administration.
Participants: Healthy, non-pregnant or pregnant women in the first trimester, randomized into two groups.
Intervention:
-
Oral Group: Administration of a single 400 µg oral tablet of misoprostol.
-
Vaginal Group: Insertion of a single 400 µg misoprostol tablet into the posterior vaginal fornix.
Blood Sampling: Venous blood samples are collected at baseline (0 minutes) and at specific time points post-administration, typically including 7.5, 15, 30, 45, 60, 90, 120, 240, and 360 minutes.[1][2]
Bioanalysis: Plasma or serum is separated from the blood samples and stored frozen until analysis. The concentration of misoprostol acid is determined using a validated analytical method, such as gas chromatography/tandem mass spectrometry.[2]
Pharmacokinetic Analysis: The plasma concentration-time data for misoprostol acid are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC.
Experimental Workflow
References
- 1. Absorption kinetics of misoprostol with oral or vaginal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comparison of Vaginal vs. Oral Misoprostol for Induction of Labor–Double Blind Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral, Rectal, and Vaginal Pharmacokinetics of Misoprostol | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Buccal Versus Vaginal Misoprostol Administration for the Induction of First and Second Trimester Abortions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of vaginal versus buccal misoprostol for labor induction at term - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Reference Range for Urinary Tetranor-Misoprostol: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of urinary tetranor-misoprostol as a biomarker for misoprostol (B33685) administration, offering researchers, scientists, and drug development professionals a foundational understanding for establishing a reference range. This document outlines detailed experimental methodologies, presents comparative data with endogenous prostaglandin (B15479496) metabolites, and discusses alternative biomarkers.
Introduction to Urinary this compound
Misoprostol, a synthetic analog of prostaglandin E1, undergoes rapid metabolism in the body. One of its major urinary metabolites is this compound. The quantification of this metabolite in urine offers a non-invasive method to monitor misoprostol intake and adherence to treatment regimens. Establishing a clear reference range is crucial for the interpretation of clinical and research data.
Comparative Analysis of Urinary Metabolites
While specific reference ranges for urinary this compound in a healthy, untreated population are not widely established in the literature, data from its endogenous analog, tetranor-prostaglandin E metabolite (tetranor-PGEM), can provide a valuable baseline. Tetranor-PGEM is the major urinary metabolite of prostaglandin E2 (PGE2) and reflects systemic PGE2 production.
| Analyte | Population | Concentration Range | Method of Analysis |
| Tetranor-PGEM | Healthy Adults | 2.6 - 7.4 ng/mg creatinine[1][2] | LC-MS/MS[1][2] |
| Tetranor-PGEM | Healthy Adults | Reportable range: 0.5 - 100 ng/mL[3] | Online SPE-LC-MS/MS[3] |
| Tetranor-PGDM | Healthy Adults | 0.3 - 2.5 ng/mg creatinine[2][3] | LC-MS/MS[2][3] |
| Tetranor-PGDM | Healthy Adults | Reportable range: 0.2 - 40 ng/mL[3] | Online SPE-LC-MS/MS[3] |
Note: Direct comparison of absolute values between studies may be limited due to differences in analytical methodologies and patient populations. The provided ranges for endogenous metabolites serve as a contextual baseline for expected low or non-existent levels of this compound in an untreated population.
Alternative Biomarkers for Misoprostol Administration
The primary alternative for monitoring misoprostol intake is the measurement of its active metabolite, misoprostol acid, in plasma. However, misoprostol acid has a very short half-life, making the timing of blood collection critical.
| Biomarker | Matrix | Key Characteristics |
| Misoprostol Acid | Plasma/Serum | Short half-life (approx. 20-40 minutes), requiring precisely timed blood draws. Peak plasma concentrations are reached rapidly after oral administration. |
| Urinary this compound | Urine | Longer detection window compared to plasma misoprostol acid, offering a non-invasive collection method. |
Experimental Protocols
The gold standard for the quantification of urinary this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Detailed Methodology for Urinary this compound Analysis via LC-MS/MS
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract and concentrate this compound from the urine matrix and remove interfering substances.
-
Procedure:
-
Thaw frozen urine samples on ice and centrifuge to remove any particulate matter.
-
Add a known amount of a deuterated internal standard (e.g., this compound-d4) to a specific volume of the urine supernatant.
-
Condition a solid-phase extraction cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a series of solvents to remove interfering substances.
-
Elute the this compound and the internal standard from the cartridge using an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC)
-
Objective: To separate this compound from other components in the extracted sample.
-
Typical Parameters:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).
-
Flow Rate: A constant flow rate suitable for the column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible chromatography.
-
3. Tandem Mass Spectrometry (MS/MS)
-
Objective: To detect and quantify this compound with high specificity and sensitivity.
-
Typical Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both this compound and its deuterated internal standard. This provides high selectivity.
-
Quantification: A calibration curve is generated using known concentrations of a this compound standard. The concentration in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against this calibration curve. Results are typically normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.
-
Visualizations
Metabolic Pathway of Misoprostol
References
Accuracy and precision studies for tetranor-Misoprostol quantification methods
A Comparative Guide to the Quantification of Misoprostol (B33685) Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the quantification of misoprostol acid, the primary and active metabolite of the synthetic prostaglandin (B15479496) E1 analog, misoprostol. While the focus of this guide is on misoprostol acid due to the extensive availability of validation data, it is important to note that tetranor-misoprostol is a further metabolized, more polar form of misoprostol acid.[1] The analytical methods described herein, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are often adaptable for the quantification of related metabolites like this compound, though specific validation would be required.
The quantification of misoprostol acid in biological matrices is challenging due to its low plasma concentrations and short half-life.[2] To address this, several highly sensitive and specific analytical methods have been developed and validated. This guide will delve into the performance characteristics and experimental protocols of the most prominent methods, including LC-MS/MS, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Spectrophotometry, with supporting data from published studies.
Comparative Performance of Analytical Techniques
The following table summarizes the quantitative performance of different analytical techniques for the quantification of misoprostol acid based on published validation data.
| Parameter | LC-MS/MS | GC-MS | UV-Spectrophotometry |
| Linearity Range | 5 - 3000 pg/mL | Not explicitly stated, but LLOQ is 10 pg/mL | 1 - 5 µg/mL[3] |
| Lower Limit of Quantification (LLOQ) | 5 - 50 pg/mL[4][5] | 10 pg/mL | 6.3406 µg/mL[3] |
| Limit of Detection (LOD) | 25 pg/mL[4] | Not explicitly stated | 2.0924 µg/mL[3] |
| Intra-day Precision (%RSD) | < 9% - 13.7%[4][5] | Not explicitly stated | < 2%[6] |
| Inter-day Precision (%RSD) | < 9% - 13.7%[4][5] | Not explicitly stated | < 2%[6] |
| Accuracy/Recovery (%) | 88.3 - 102.02%[4][5] | Not explicitly stated | 98.0 - 102.0%[6] |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is one of the most widely used methods for the quantification of misoprostol acid due to its high sensitivity and selectivity.[2]
-
Sample Preparation (Solid Phase Extraction - SPE): A 500 µL aliquot of plasma is diluted with an aqueous buffer solution. The sample is then loaded onto an Oasis MAX SPE cartridge, which has been previously conditioned with an organic solvent and water.[2]
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 150 mm.
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an acidic aqueous buffer is common.[7]
-
Column Temperature: Maintained at around 30-50 °C.[8]
-
-
Mass Spectrometry Conditions:
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity for misoprostol acid analysis but requires a more complex sample preparation involving derivatization.[2]
-
Sample Preparation: Misoprostol acid is extracted from serum or breast milk using a reversed-phase cartridge. The sample is further purified by thin-layer chromatography. A final derivatization to the trimethylsilyl (B98337) ether is performed before GC-MS analysis.[2]
-
Chromatographic and Mass Spectrometry Conditions:
UV-Spectrophotometry
This method is simpler and more accessible but lacks the sensitivity and selectivity of mass spectrometry-based methods.[2]
-
Procedure: A standard stock solution of misoprostol is prepared in a suitable solvent like distilled water or ethanol.[3] A series of calibration standards are prepared by diluting the stock solution. The absorbance of the standards and the sample solution is measured at the maximum absorption wavelength (λmax), which is approximately 208 nm.[3] A calibration curve is then constructed to determine the concentration of the sample.
Methodology Workflow and Signaling Pathway Diagrams
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Forensic Toxicological Aspects of Misoprostol Use in Pharmacological Abortions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijcpa.in [ijcpa.in]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of LC methods for the separation of misoprostol related substances and diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Relationship Between Misoprostol and its Metabolites: A Comparative Guide
A comprehensive analysis of the correlation between misoprostol (B33685) dosage and the concentration of its principal active metabolite, misoprostol acid, reveals a complex interplay between the route of administration and the resulting systemic exposure. While the further metabolized, more polar compound, tetranor-misoprostol, is a known end-product, publicly available research to date does not offer sufficient quantitative data to draw a direct correlation between the initial misoprostol dosage and resulting this compound concentrations.
This guide provides a detailed comparison of the pharmacokinetic profiles of misoprostol, focusing on its primary active metabolite, misoprostol acid. The data presented herein is crucial for researchers, scientists, and drug development professionals in understanding the bioavailability and metabolic pathway of this synthetic prostaglandin (B15479496) E1 analogue.
Dosage and Metabolite Concentration: A Comparative Analysis
Misoprostol is rapidly and extensively metabolized after administration. The initial de-esterification process converts misoprostol into its biologically active metabolite, misoprostol acid.[1] This active metabolite is then subject to further metabolic processes, including beta-oxidation of the alpha side chain and omega-oxidation of the beta side chain, leading to the formation of inactive dinor and tetranor metabolites that are primarily excreted in the urine.[1][2]
The concentration of misoprostol acid in the plasma is directly influenced by the dosage and the route of administration. Different routes exhibit distinct absorption kinetics, leading to variations in the peak plasma concentration (Cmax), the time to reach peak concentration (Tmax), and the total drug exposure over time (Area Under the Curve - AUC).
Below is a summary of pharmacokinetic data from various studies, illustrating the relationship between misoprostol dosage, administration route, and the resulting plasma concentrations of misoprostol acid.
| Misoprostol Dosage | Administration Route | Peak Plasma Concentration (Cmax) of Misoprostol Acid (pg/mL) | Time to Peak Concentration (Tmax) (minutes) | Area Under the Curve (AUC) (pg·h/mL) |
| 400 µg | Oral | 287.6 ± 144.3 | 27.5 ± 14.8 | 402.8 ± 151.6 |
| 400 µg | Vaginal | 125.2 ± 53.8 | - | 433.7 ± 182.6 |
| 400 µg | Sublingual | 574.8 ± 250.7 | 26.0 ± 11.5 | 743.7 ± 291.2 |
| 400 µg | Buccal | 264.8 | 15-120 | 519.6 (at 5 hours) |
| 400 µg | Rectal | 202.2 | <15 | 312.5 (at 5 hours) |
| 600 µg | Oral | - | - | - |
| 800 µg | Oral | - | - | - |
| 25 µg | Vaginal | 21.9 (median) | 2.25 (median hours) | 68.0 (median) |
Note: The data presented is a compilation from multiple studies and variations may exist due to different study populations and analytical methods.[3][4][5]
Experimental Protocols
The quantification of misoprostol's metabolites is critical for pharmacokinetic studies. The following outlines a typical experimental protocol for the analysis of misoprostol acid in human plasma, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
Sample Preparation
-
Blood Collection: Whole blood samples are collected from subjects at predetermined time points following the administration of misoprostol.
-
Plasma Separation: The blood samples are centrifuged to separate the plasma, which is then stored at low temperatures (typically -20°C or -80°C) until analysis.
-
Solid-Phase Extraction (SPE): A common technique for isolating misoprostol acid from the complex plasma matrix is solid-phase extraction.
-
An aliquot of the plasma sample is diluted with a buffer solution.
-
The diluted sample is loaded onto an SPE cartridge (e.g., Oasis MAX).
-
The cartridge is washed with an aqueous buffer followed by an organic solvent to remove interfering substances.
-
The analyte, misoprostol acid, is then eluted from the cartridge using an acidic organic solvent.
-
Analytical Method: LC-MS/MS
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. The separation is typically performed on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an acidic aqueous solution and an organic solvent mixture (e.g., methanol (B129727) and acetonitrile).
-
Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer.
-
Ionization: The misoprostol acid molecules are ionized, typically using negative ion electrospray ionization (ESI-).
-
Mass Analysis: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of misoprostol acid and then detecting specific product ions that are characteristic of the molecule. This two-stage mass filtering provides high selectivity and sensitivity for quantification.
-
-
Quantification: The concentration of misoprostol acid in the sample is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard (often a deuterated version of misoprostol acid). A calibration curve is generated using standards of known concentrations to ensure accurate quantification.
Visualizing the Process and Pathway
To better understand the experimental process and the biological mechanism of misoprostol, the following diagrams are provided.
Misoprostol, as a prostaglandin E1 analog, exerts its effects by binding to specific G-protein coupled prostaglandin (EP) receptors on the cell surface. This interaction initiates a signaling cascade that can either stimulate or inhibit the enzyme adenylate cyclase, leading to a change in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The altered cAMP levels then modulate the activity of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the observed physiological effects, such as smooth muscle contraction or inhibition of gastric acid secretion.
References
- 1. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Determination of misoprostol acid in plasma samples by UPLC-MS/MS with application in a maternal-fetal pharmacokinetic study following a low misoprostol dose vaginally to induce labor - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Tetranor-Misoprostol in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate quantification of drug metabolites in biological samples is paramount. The stability of an analyte in a given matrix under various storage and handling conditions is a critical factor that can influence the reliability of experimental results. This guide provides a comparative overview of the stability of tetranor-misoprostol, a key metabolite of the synthetic prostaglandin (B15479496) E1 analog, misoprostol (B33685), in different biological matrices.
Misoprostol is rapidly metabolized in vivo to its active metabolite, misoprostol acid, which is then further metabolized to more polar compounds, including this compound.[1] Understanding the stability of this compound is crucial for pharmacokinetic and metabolic studies. While specific quantitative stability data for this compound in biological matrices is limited in publicly available literature, valuable insights can be drawn from studies on its parent compound, misoprostol, its precursor, misoprostol acid, and other related prostaglandin analogs.
Comparative Stability Data
The stability of a compound in a biological matrix is influenced by factors such as temperature, pH, enzymatic degradation, and the presence of other substances. The following tables summarize the available stability data for misoprostol, its active metabolite misoprostol acid, and general findings for other metabolites in biological samples to provide a comparative perspective.
Table 1: Stability of Misoprostol and its Metabolite in Biological Matrices
| Compound | Matrix | Storage Condition | Duration | Stability | Reference |
| Misoprostol Acid | Plasma | Room Temperature | 23 hours | Stable | [2] |
| Misoprostol Acid | Plasma | Freeze-Thaw Cycles | Not Specified | Acceptable Stability | [3] |
| Misoprostol | Tablets (out of blister) | 25°C / 60% RH | 48 hours | Significant Degradation | [4] |
| Misoprostol | Tablets (damaged blister) | 40°C / 75% RH | 6 months | >50% loss of active ingredient | [5][6] |
Table 2: General Stability of Metabolites in Serum/Plasma
| Analyte Class | Matrix | Storage Condition | Duration | Finding | Reference |
| Various Metabolites | Mouse Plasma | 10 Freeze-Thaw Cycles (LN2 snap-freeze, RT water thaw) | 10 days | Minimal changes in metabolite levels | [7] |
| Common Clinical Analytes | Human Serum | -20°C | 3 months | Adequate stability for most analytes | [8][9][10][11] |
| Common Clinical Analytes | Human Serum | Up to 10 Freeze-Thaw Cycles | 10 days | Adequate stability for most analytes | [8][9][10][11] |
Experimental Protocols
Accurate assessment of analyte stability requires robust and validated analytical methods. The following protocols are based on established methods for the analysis of misoprostol acid and can be adapted for this compound.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 500 µL of plasma, add an internal standard (e.g., deuterated misoprostol acid).
-
Protein Precipitation: Precipitate proteins by adding an organic solvent like acetonitrile (B52724). Centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-organic-content solvent to remove interfering substances.
-
Elution: Elute the analyte of interest with a high-organic-content solvent like methanol or acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Analytical Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
-
Chromatographic Column: A reverse-phase C18 column (e.g., 150×4.6mm, 5µm) is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Column Temperature: The column is often maintained at a controlled temperature, for example, 30°C.
-
Detection: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized for sensitive and selective quantification.[12][13]
Visualizing Key Processes
To better understand the context of this compound analysis, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for a stability study.
Caption: Misoprostol, a prostaglandin E1 analog, binds to EP receptors, initiating a signaling cascade.
Caption: A logical workflow for assessing the stability of an analyte in a biological matrix.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of misoprostol acid in plasma samples by UPLC-MS/MS with application in a maternal-fetal pharmacokinetic study following a low misoprostol dose vaginally to induce labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ipas.org [ipas.org]
- 5. Stability of misoprostol tablets collected in Malawi and Rwanda: Importance of intact primary packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of misoprostol tablets collected in Malawi and Rwanda: Importance of intact primary packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. biochemia-medica.com [biochemia-medica.com]
- 10. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Forensic Toxicological Aspects of Misoprostol Use in Pharmacological Abortions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Performance of Tetranor-Misoprostol Standards
For researchers, scientists, and drug development professionals engaged in the analysis of misoprostol (B33685) and its metabolites, the quality of analytical standards is paramount for accurate and reproducible results. Tetranor-misoprostol is a key metabolite in pharmacokinetic and drug metabolism studies. This guide provides a framework for comparing the performance of different this compound analytical standards, offering detailed experimental protocols and data presentation formats to facilitate an objective evaluation.
Performance Comparison of this compound Analytical Standards
The selection of a reliable analytical standard is a critical step in the validation of bioanalytical methods. The following table summarizes key performance indicators for a hypothetical comparison of three different commercially available this compound analytical standards.
| Parameter | Standard A | Standard B | Standard C |
| Purity (%) | ≥95[1] | 98.5 | 96.2 |
| Supplied Formulation | Acetonitrile Solution[1] | Crystalline Solid | Methanol (B129727) Solution |
| Concentration | 100 µg/mL | Not Applicable | 1 mg/mL |
| Long-Term Stability | ≥ 2 years at -80°C[1] | Not Specified | 1 year at -20°C |
| Solubility | DMF: 100 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml[1] | Soluble in Acetonitrile, Methanol, DMSO | Not Specified |
| Peak Area Response (at equivalent concentration) | 1.2 x 10⁶ | 1.18 x 10⁶ | 1.15 x 10⁶ |
| Signal-to-Noise Ratio (S/N) | 250 | 245 | 230 |
Experimental Protocols
To ensure a thorough and unbiased comparison, the following experimental protocols should be implemented.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is designed to determine the purity of the different this compound standards.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Symmetry C18, 5 µm, 250 x 4.6 mm.[2]
-
Mobile Phase: An isocratic mixture of acetonitrile, water, and methanol (45:55:1 v/v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection: UV at 200 nm.[2]
-
Sample Preparation:
-
For standards supplied as solutions, dilute to a final concentration of 10 µg/mL with the mobile phase.
-
For crystalline standards, accurately weigh and dissolve in the mobile phase to achieve a final concentration of 10 µg/mL.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of each prepared standard solution.
-
Record the chromatograms for a sufficient duration to allow for the elution of all potential impurities.
-
Calculate the purity of each standard by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
-
Quantitative Analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method provides a highly sensitive and selective means of quantifying this compound.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[3]
-
Mobile Phase:
-
A: 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water.[3]
-
B: 10 mM ammonium formate with 0.1% formic acid in methanol.[3]
-
-
Gradient Elution: A linear gradient from 5% B to 95% B over 7.5 minutes.[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound should be optimized.
-
-
Sample Preparation: Prepare a series of calibration standards from each analytical standard in a relevant biological matrix (e.g., plasma) to assess performance in a realistic application.
-
Procedure:
-
Inject the prepared calibration standards and quality control samples.
-
Construct a calibration curve for each standard by plotting the peak area response against the concentration.
-
Compare the slopes of the calibration curves and the calculated concentrations of the quality control samples to evaluate the accuracy of each standard.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the metabolic pathway of misoprostol and the experimental workflow for comparing the analytical standards.
References
Navigating the Analytical Limits: A Comparative Guide to the Quantification of Misoprostol Metabolites
For researchers, scientists, and drug development professionals engaged in the study of Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analog, understanding the sensitivity of analytical methods for its metabolites is paramount. This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for key Misoprostol metabolites, offering insights into the performance of various analytical techniques. While the primary focus of existing research has been on the principal active metabolite, misoprostol acid, this guide also addresses the current landscape for the quantification of its further metabolized form, tetranor-Misoprostol.
Misoprostol undergoes rapid de-esterification in the body to form its active metabolite, misoprostol acid.[1] This compound is then further metabolized through beta-oxidation to shorter-chain fatty acids, including dinor- and this compound.[1] Accurate quantification of these metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.
Comparative Analysis of Detection and Quantification Limits
The most prevalent analytical technique for the quantification of Misoprostol metabolites is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), owing to its high sensitivity and selectivity. The following table summarizes the reported LOD and LOQ values for misoprostol acid in various biological matrices, primarily human plasma and whole blood.
It is important to note that while the metabolism of misoprostol to this compound is known, a comprehensive search of the scientific literature did not yield specific, validated LOD and LOQ values for this compound. The data presented below for misoprostol acid serves as the current benchmark for the analytical sensitivity achievable for Misoprostol metabolites.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Misoprostol Acid | LC-MS/MS | Human Plasma | 10 pg/mL | 10 pg/mL | |
| Misoprostol Acid | LC-MS/MS | Human Plasma | - | 5 pg/mL | [2] |
| Misoprostol Acid | UPLC-MS/MS | Whole Blood | 10 ng/L (10 pg/mL) | 25 ng/L (25 pg/mL) | [3] |
| Misoprostol Acid | UHPLC-QqQ-MS/MS | Whole Blood, Placenta, Fetal Liver | 25 pg/mL | 50 pg/mL | [4] |
Experimental Protocols
To provide a practical context to the data presented, a representative experimental protocol for the quantification of misoprostol acid in human plasma using LC-MS/MS is detailed below. This protocol is a composite of methodologies reported in the cited literature.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Initial Treatment: To 500 µL of human plasma, add an internal standard (e.g., misoprostol acid-d5).
-
Acidification: Acidify the plasma sample with a dilute acid (e.g., formic acid or phosphoric acid).
-
SPE Cartridge Conditioning: Condition a polymeric mixed-mode anion exchange SPE cartridge with methanol (B129727) followed by water.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte and internal standard with a stronger, acidified organic solvent (e.g., 2% formic acid in methanol).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transitions for misoprostol acid and its internal standard.
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of misoprostol acid.
Signaling Pathways and Logical Relationships
The analytical process for quantifying Misoprostol metabolites follows a logical progression from sample acquisition to final data analysis. The following diagram illustrates this relationship.
Caption: Logical flow for determining the LOD and LOQ of Misoprostol metabolites.
References
- 1. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Validated method for the determination of misoprostol acid in whole blood by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Metabolism of Misoprostol Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analog, across various species, including humans, dogs, rats, and mice. Understanding the species-specific differences and similarities in drug metabolism is crucial for the preclinical development and clinical application of pharmaceuticals. This document summarizes key pharmacokinetic parameters, details metabolic pathways, and provides standardized experimental protocols to aid in research and development.
Executive Summary
Misoprostol is a prodrug that is rapidly and extensively metabolized to its pharmacologically active free acid, misoprostol acid. The primary metabolic pathway involves de-esterification, followed by a series of oxidation reactions. While the overall metabolic profile is broadly similar across the studied species, notable differences in pharmacokinetic parameters exist. This guide presents a comparative analysis of these differences to inform species selection in preclinical studies and aid in the extrapolation of animal data to humans. Studies indicate a significant similarity in key metabolic parameters between dogs and humans, making the dog a potentially suitable model for human pharmacokinetic studies of misoprostol.[1]
Comparative Pharmacokinetics of Misoprostol Acid
Following oral administration, misoprostol is quickly absorbed and converted to misoprostol acid. The pharmacokinetic profile of misoprostol acid varies depending on the species and the route of administration. The following table summarizes the key pharmacokinetic parameters of misoprostol acid in humans, dogs, rats, and mice.
| Parameter | Human (Oral, 400 µg) | Dog | Rat | Mouse |
| Cmax (pg/mL) | 287.6 ± 144.3[2][3] | Similar to humans[1] | Data not available | Data not available |
| Tmax (min) | 27.5 ± 14.8[2][3] | Similar to humans[1] | Data not available | Data not available |
| AUC (pg·h/mL) | 402.8 ± 151.6[2][3] | Similar to humans[1] | Data not available | Data not available |
| Half-life (t½) | ~20-40 minutes | Similar to humans[1] | Data not available | Data not available |
| Primary Metabolite | Misoprostol Acid | Misoprostol Acid | Misoprostol Acid | Misoprostol Acid |
Metabolic Pathways of Misoprostol
The biotransformation of misoprostol is a multi-step process that begins with the activation of the prodrug and is followed by systemic metabolism and excretion.
Primary Metabolism: Activation to Misoprostol Acid
The initial and most critical metabolic step is the rapid de-esterification of the misoprostol methyl ester to its active form, misoprostol acid. This hydrolysis is primarily catalyzed by carboxylesterase enzymes present in the gastrointestinal tract and liver.
Secondary Metabolism of Misoprostol Acid
Once formed, misoprostol acid undergoes further metabolic degradation through several pathways before excretion. These subsequent steps lead to the formation of inactive metabolites. The principal secondary metabolic routes are:
-
β-oxidation of the alpha side chain.
-
ω-oxidation of the beta side chain.
-
Reduction of the ketone group on the cyclopentane (B165970) ring to form prostaglandin F analogs.[1]
Experimental Protocols
Accurate and reproducible experimental methods are essential for studying the comparative metabolism of misoprostol. This section provides detailed protocols for in vivo pharmacokinetic analysis and in vitro metabolism studies.
In Vivo Pharmacokinetic Study Protocol
This protocol outlines a typical design for a single-dose pharmacokinetic study of oral misoprostol in an animal model.
-
Animal Model: Select the appropriate species (e.g., beagle dogs, Sprague-Dawley rats). House animals in controlled conditions with a standard diet and water ad libitum. Acclimatize animals for at least one week before the study.
-
Dose Administration: Administer a single oral dose of misoprostol. The dosage should be selected based on previous studies or allometric scaling from human doses.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes) post-dose via an appropriate route (e.g., jugular vein cannulation). Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Immediately freeze the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of misoprostol acid in plasma samples using a validated LC-MS/MS method.[4][5][6][7]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.
In Vitro Metabolism Using Liver Microsomes
This protocol is for assessing the metabolic stability of misoprostol in liver microsomes from different species.
-
Microsome Preparation: Obtain pooled liver microsomes from the species of interest (e.g., human, dog, rat, mouse).
-
Incubation Mixture: Prepare an incubation mixture containing:
-
Liver microsomes (e.g., 0.5 mg/mL protein)
-
Misoprostol (e.g., 1 µM)
-
NADPH regenerating system (to initiate the reaction)
-
Phosphate buffer (to maintain pH 7.4)
-
-
Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining concentration of misoprostol and the formation of misoprostol acid using LC-MS/MS.
-
Data Analysis: Determine the rate of disappearance of the parent compound to assess metabolic stability.
Analytical Methodology: LC-MS/MS Quantification of Misoprostol Acid
A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of misoprostol acid in biological matrices due to its low plasma concentrations.
-
Sample Preparation: Solid-phase extraction (SPE) is commonly used to extract misoprostol acid from plasma.[4][5][6]
-
Chromatography: Reversed-phase chromatography with a C18 column is typically employed for separation.[4]
-
Mass Spectrometry: Detection is achieved using a tandem mass spectrometer operating in negative ion mode, monitoring specific precursor-to-product ion transitions for misoprostol acid and an internal standard.[4]
References
- 1. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of different routes of administration of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. waters.com [waters.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Benchmarking New Analytical Technologies for Tetranor-Misoprostol Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical technologies for the detection of tetranor-Misoprostol, a key metabolite of the synthetic prostaglandin (B15479496) E1 analogue, Misoprostol (B33685). Due to a lack of extensive direct comparative studies on this compound, this guide leverages data from its precursor, Misoprostol acid, to provide a comprehensive analysis of the available technologies. The analytical challenges and methodologies for these two molecules are largely comparable.
Introduction to this compound and its Significance
Misoprostol is a widely used medication for the prevention of NSAID-induced gastric ulcers and for various obstetric and gynecological purposes. Following administration, Misoprostol is rapidly de-esterified to its active metabolite, Misoprostol acid.[1][2] This active metabolite is then further metabolized through beta- and omega-oxidation to form dinor and tetranor metabolites.[3][4] The quantification of these metabolites, particularly this compound, in biological matrices such as urine and plasma, is crucial for pharmacokinetic and metabolic studies.
Core Analytical Technologies
The primary analytical technologies for the detection of Misoprostol metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays (like ELISA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is currently the most widely used and sensitive method for the quantification of Misoprostol acid and is the gold standard for the analysis of its metabolites like this compound.[5]
Advantages:
-
High sensitivity and specificity.
-
Ability to quantify multiple analytes in a single run.
-
Robust and reproducible results.
Disadvantages:
-
High initial instrument cost.
-
Requires skilled operators.
-
Susceptible to matrix effects which may require extensive sample preparation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of small molecules. For non-volatile compounds like prostaglandins (B1171923), derivatization is often required to increase their volatility and thermal stability.[6]
Advantages:
-
High chromatographic resolution.
-
Provides structural information for compound identification.
Disadvantages:
-
Often requires complex and time-consuming derivatization steps.[7]
-
Potential for thermal degradation of the analyte.
Immunoassays (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are a common high-throughput method for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. While specific ELISA kits for this compound are not widely reported, kits for other prostaglandins are available, suggesting the feasibility of this technology.[8]
Advantages:
-
High-throughput capability.
-
Relatively low cost per sample.
-
Simple and rapid workflow.
Disadvantages:
-
Potential for cross-reactivity with other metabolites.
-
Generally lower sensitivity and specificity compared to mass spectrometry-based methods.
-
Results can be influenced by the sample matrix.
Quantitative Performance Comparison
The following table summarizes the performance characteristics of various analytical methods for the detection of Misoprostol acid, which can be considered indicative for this compound analysis.
| Parameter | LC-MS/MS (UPLC-MS/MS) | GC-MS/MS |
| Limit of Detection (LOD) | 10 ng/L[9] | 10 ng/L[7] |
| Limit of Quantitation (LOQ) | 5 pg/mL (LLOQ), 25 ng/L[9], 50 pg/mL[5] | Not explicitly stated for Misoprostol Acid |
| Linearity Range | 5 to 500 pg/mL, 25-2000 ng/L[9] | Not explicitly stated for Misoprostol Acid |
| Recovery | 89 to 97%[9], 88.3–95.1%[5] | Not explicitly stated for Misoprostol Acid |
| Precision (Intra- and Inter-assay) | <15%, <13.7%[5] | Not explicitly stated for Misoprostol Acid |
| Sample Matrix | Plasma, Whole Blood[9], Placenta, Fetal Liver[5] | Serum, Breast Milk[7] |
Experimental Protocols and Workflows
Misoprostol Metabolism and Signaling Pathway
Misoprostol, a prodrug, is rapidly converted to its active form, Misoprostol acid, which then undergoes further metabolism. The following diagram illustrates the metabolic pathway.
Caption: Metabolic pathway of Misoprostol to its active and further metabolites.
General Experimental Workflow for LC-MS/MS Analysis
The following diagram outlines a typical workflow for the analysis of this compound in a biological matrix using LC-MS/MS.
Caption: General workflow for this compound analysis by LC-MS/MS.
Detailed Methodologies
Sample Preparation (Solid-Phase Extraction - SPE)
A general SPE protocol for extracting prostaglandins from biological fluids can be adapted for this compound.
-
Sample Pre-treatment:
-
For urine samples, acidify to a pH of 3-4 with formic acid.[10]
-
For plasma or serum, precipitate proteins with an organic solvent like acetonitrile (B52724) or by acidification.[10]
-
Add an internal standard (e.g., a deuterated version of the analyte) to the sample.[11]
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.[11]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with water and then a low-concentration organic solvent wash (e.g., 15% methanol in water) to remove polar interferences.[12]
-
-
Elution:
-
Elute the analyte with a suitable organic solvent like methanol or acetonitrile.[12]
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[10]
-
LC-MS/MS Instrumentation and Conditions (Example for Misoprostol Acid)
-
Chromatography: Reversed-phase chromatography using a C18 column.
-
Mobile Phase: A gradient of water and methanol/acetonitrile containing a small amount of formic acid or ammonium (B1175870) formate.[5]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for prostaglandins.
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[5]
Conclusion
For the sensitive and specific quantification of this compound, LC-MS/MS stands out as the most robust and reliable technology. While GC-MS is a viable alternative, the need for derivatization can add complexity to the workflow. Immunoassays, if a specific and validated kit becomes available, could offer a high-throughput screening solution, but would likely require confirmation by a mass spectrometry-based method. The choice of technology will ultimately depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available resources. Further method development and validation specifically for this compound are warranted to establish definitive performance benchmarks.
References
- 1. caymanchem.com [caymanchem.com]
- 2. misoprostol.org [misoprostol.org]
- 3. Misoprostol | C22H38O5 | CID 5282381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolism and pharmacokinetic studies of misoprostol | Semantic Scholar [semanticscholar.org]
- 5. Forensic Toxicological Aspects of Misoprostol Use in Pharmacological Abortions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gynuity.org [gynuity.org]
- 7. researchgate.net [researchgate.net]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Validated method for the determination of misoprostol acid in whole blood by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Applications - CAT N°: 22693 [bertin-bioreagent.com]
- 11. Development and validation of LC methods for the separation of misoprostol related substances and diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Tetranor-Misoprostol: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of tetranor-Misoprostol, a metabolite of Misoprostol, aligning with general laboratory safety protocols and pharmaceutical waste regulations.
Immediate Safety and Handling Precautions:
This compound, as supplied by vendors like Cayman Chemical, is often a solution in acetonitrile.[1] Acetonitrile is a highly flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be performed in a well-ventilated area or under a chemical fume hood.[2]
Step-by-Step Disposal Protocol
The disposal of this compound falls under the regulations for chemical and pharmaceutical waste, primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[3][4][5]
-
Waste Identification and Classification:
-
Due to its solvent content (acetonitrile), the waste is classified as hazardous chemical waste. It is flammable and toxic.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific local and state regulations that may apply, as they can be more stringent than federal guidelines.[3]
-
-
Segregation:
-
Do not mix this compound waste with non-hazardous waste.
-
It should be collected in a designated, properly labeled hazardous waste container. The container should be compatible with acetonitrile.
-
-
Waste Collection:
-
Use a dedicated, leak-proof container clearly labeled "Hazardous Waste," and also indicate "Flammable Liquid" and "Toxic." The label should list all constituents, including "this compound" and "acetonitrile."
-
Keep the waste container securely closed when not in use.
-
-
Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from sources of ignition.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Incineration at a permitted treatment facility is the common and required method for treating hazardous pharmaceutical waste.[4][5]
-
Never dispose of this compound or its containers in the regular trash or down the drain. The EPA's Subpart P rule for healthcare facilities explicitly prohibits the sewering of hazardous waste pharmaceuticals.[4]
-
Key Regulatory and Safety Summary
| Aspect | Guideline | Primary Regulatory Body |
| Waste Classification | Hazardous Waste (Flammable Liquid, Toxic) | EPA (under RCRA) |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat | OSHA |
| Handling Area | Well-ventilated area or chemical fume hood | OSHA |
| Container Type | Labeled, leak-proof, compatible with acetonitrile | EPA, DOT |
| Disposal Method | Incineration by a licensed hazardous waste facility | EPA |
| Prohibited Disposal | Do not dispose in regular trash or down the sewer | EPA |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Tetranor-Misoprostol
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical guidance for the handling and disposal of tetranor-Misoprostol. Adherence to these procedural steps is critical for ensuring a safe laboratory environment and maintaining the integrity of your research.
This compound, a metabolite of Misoprostol, is often supplied as a solution in acetonitrile.[1][2] The primary hazards are associated with the solvent, which is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or inhaled, and it causes serious eye irritation.[1] Prostaglandin analogues, as a class of compounds, should be handled with care to avoid skin and eye contact.[3]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound. The following table summarizes the required equipment and its purpose.
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact with the compound and solvent.[4] |
| Eye Protection | Safety goggles or glasses | To protect eyes from splashes of the solution.[3] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from accidental spills.[3] |
| Ventilation | Well-ventilated area or chemical fume hood | To avoid inhalation of aerosols or vapors.[3] |
Operational Plan: From Receipt to Use
Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store the compound at the recommended temperature of -20°C or below in a tightly sealed, light-resistant container.[3]
-
Keep the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5]
Preparation of Solutions:
-
Handle the stock solution, typically in acetonitrile, in a well-ventilated area or a chemical fume hood.[1][3]
-
To prepare an aqueous solution, dilute the stock solution with the desired aqueous buffer (e.g., PBS, pH 7.2).[3]
-
Ensure the final concentration of the organic solvent is low enough to not have physiological effects in the experiment.[3]
-
Aqueous solutions should be prepared fresh and used within the same day due to potential instability.[3] Do not store aqueous solutions for extended periods.[3]
-
Avoid repeated freeze-thaw cycles of the stock solution.[3]
Handling:
-
Always wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with the skin and eyes.[3]
-
Prevent the formation of aerosols.[3]
-
Wash hands thoroughly after handling the compound.[5]
In Case of Exposure:
-
Skin Contact: Immediately rinse the affected area with water.[3]
-
Eye Contact: Rinse eyes cautiously with water for several minutes.[3][5] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[5]
-
Seek medical attention if irritation persists.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[4]
Waste Segregation:
-
Isolate all materials contaminated with this compound. This includes:
Waste Collection and Labeling:
-
Liquid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container.[4]
-
Solid Waste: Place in a securely sealed and labeled hazardous waste container.[4]
-
The hazardous waste label must clearly identify the contents, including "this compound" and any solvents present.[6]
Storage and Disposal:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area.[4]
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[4]
-
For empty original containers, triple-rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]
Experimental Workflow and Safety Protocol
The following diagram illustrates the procedural flow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
